4-(Aminomethyl)cyclohexan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODBGHUVYYWBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564827 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164646-07-5 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Aminomethyl)cyclohexan-1-ol chemical properties and structure
An In-depth Technical Guide to 4-(Aminomethyl)cyclohexan-1-ol: Structure, Properties, and Synthetic Strategies
Executive Summary
This compound is a bifunctional cycloaliphatic molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Possessing both a primary amine and a secondary alcohol on a cyclohexane scaffold, this compound serves as a versatile building block for constructing more complex molecular architectures. Its 1,4-disubstituted pattern gives rise to distinct cis and trans stereoisomers, the properties and reactivities of which are governed by well-defined principles of conformational analysis. The trans isomer, in particular, is a crucial intermediate in the synthesis of the mucolytic drug Ambroxol. This guide provides a comprehensive overview of the structure, chemical properties, spectroscopic characteristics, and synthesis of this compound, intended for researchers and professionals in drug development and chemical synthesis.
Introduction: A Versatile Cycloaliphatic Scaffold
This compound (CAS No: 164646-07-5) is an organic compound with the molecular formula C₇H₁₅NO.[1][2] Its structure is characterized by a cyclohexane ring substituted with an aminomethyl group (-CH₂NH₂) and a hydroxyl group (-OH) at positions 1 and 4. This arrangement provides a rigid, non-aromatic scaffold that is a common motif in many biologically active molecules.[1] The presence of two distinct functional groups—a nucleophilic amine and a versatile alcohol—allows for selective chemical modifications, making it a valuable synthetic intermediate.[1] Its primary utility lies in its role as a key precursor for pharmaceuticals, most notably as a core component of Ambroxol, a widely used mucolytic agent.[1] Understanding the stereochemistry and reactivity of this molecule is paramount for its effective application in targeted synthesis.
Molecular Structure and Stereochemistry
The chemical behavior of this compound is intrinsically linked to its three-dimensional structure. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The key structural feature is the existence of two geometric, or cis/trans, isomers, which arise from the relative orientation of the aminomethyl and hydroxyl groups.[1]
-
Trans-isomer : The two substituent groups are on opposite sides of the cyclohexane ring. In the most stable chair conformation, both the large aminomethyl and the hydroxyl groups can occupy equatorial positions. This diequatorial arrangement is highly favored as it minimizes sterically unfavorable 1,3-diaxial interactions, leading to greater thermodynamic stability.[1]
-
Cis-isomer : The substituent groups are on the same side of the ring. In any chair conformation, one group must be in an axial position while the other is equatorial. This results in greater steric strain compared to the trans isomer.[1]
This stereoisomerism is not trivial; the distinct spatial arrangement of the functional groups in cis and trans isomers leads to different physical properties and biological activities.[1] For instance, the synthesis of Ambroxol specifically requires the trans isomer to achieve the desired pharmacological effect.[1]
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are essential for its characterization and quality control during synthesis and application.
Physicochemical Data
The following table summarizes key physicochemical properties for this compound. Note that some values are predicted based on computational models.
| Property | Value | Source(s) |
| CAS Number | 164646-07-5 | [1][2][3] |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| Appearance | White solid (Predicted) | [4] |
| Boiling Point | 226.4 ± 13.0 °C (Predicted) | [2][3] |
| Density | 1.007 ± 0.06 g/cm³ (Predicted) | [2][3] |
| pKa | 15.21 ± 0.40 (Predicted) | [2][4] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the structure and purity of this compound. Below are the expected characteristics for its major spectroscopic signatures.
| Technique | Expected Features |
| ¹H NMR | - Cyclohexane Ring Protons (-CH₂-, -CH-): A complex series of broad multiplets, typically appearing in the δ 1.2–2.1 ppm range.[1]- Aminomethyl Protons (-CH₂NH₂): A characteristic signal, the chemical shift of which would depend on the solvent and protonation state.- Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.- Proton on Carbon with -OH: A signal whose multiplicity and coupling constants can help distinguish between cis and trans isomers. |
| ¹³C NMR | - Cyclohexane Carbons: Signals expected in the range of δ 25-45 ppm. For related compounds, signals have been noted between δ 34.12-44.28 ppm.[1]- Carbon Bearing -OH Group: A distinct signal shifted downfield, typically in the δ 65-75 ppm range.- Aminomethyl Carbon (-CH₂NH₂): A signal expected in the δ 40-50 ppm range. |
| IR Spectroscopy | - O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[5]- N-H Stretch: A medium intensity absorption in the 3300-3500 cm⁻¹ region, often appearing as a doublet for a primary amine.[5]- C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[5]- C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.[5] |
| Mass Spectrometry | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would likely involve the loss of water (M-18), the aminomethyl group (M-30), or other ring fragments. |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through both traditional chemical methods and modern biocatalytic approaches. The choice of route often depends on the desired stereoisomer, scalability, and environmental considerations.
Chemical Synthesis Routes
A common strategy begins with readily available cyclohexanone derivatives.[1] For example, 4-oxocyclohexanecarbonitrile can be used as a starting material. This pathway involves two key reductive steps: the ketone is reduced to a hydroxyl group, and the nitrile is reduced to a primary amine. The order and choice of reducing agents are critical for controlling the stereochemical outcome.
Another established route starts from 4-(aminomethyl)cyclohexanone.[1][6] In this case, the primary task is the stereoselective reduction of the ketone to the desired alcohol isomer.
Biocatalytic Synthesis: A One-Pot Cascade
A more advanced and greener approach involves a one-pot enzymatic cascade starting from 1,4-cyclohexanedione, which can be derived from renewable feedstocks.[7][8] This method offers high selectivity and avoids harsh chemical reagents.
The process utilizes two types of enzymes in a sequential reaction:
-
Keto Reductase (KRED): This enzyme selectively reduces one of the two ketone groups on 1,4-cyclohexanedione to form 4-hydroxycyclohexanone.[7]
-
Amine Transaminase (ATA): This enzyme then converts the remaining ketone group of 4-hydroxycyclohexanone into a primary amine.[7]
The key advantage of this biocatalytic system is its modularity. By selecting stereocomplementary amine transaminases, one can selectively synthesize either the cis or trans isomer of 4-aminocyclohexanol with excellent diastereomeric ratios.[7][8]
Protocol: Enzymatic Synthesis of trans-4-Aminocyclohexanol
This protocol is adapted from methodologies described for one-pot enzymatic cascades.[7][8] It represents a self-validating system where product formation is directly tied to the specific activities of the chosen enzymes.
Materials:
-
1,4-Cyclohexanedione
-
Keto Reductase (KRED) selective for monoreduction
-
Amine Transaminase (ATA) with trans-selectivity
-
Isopropylamine (as amine donor for ATA)
-
NADP⁺/NADPH (cofactor for KRED)
-
Pyridoxal 5'-phosphate (PLP) (cofactor for ATA)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Isopropanol (for KRED cofactor regeneration)
-
Reaction vessel with temperature and pH control
Procedure:
-
Reaction Setup: Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5) in the reaction vessel.
-
Reagent Addition: Add 1,4-cyclohexanedione to the desired starting concentration (e.g., 50 mM). Add the necessary cofactors: NADP⁺ (e.g., 1 mM) and PLP (e.g., 1 mM).
-
Enzyme Addition (Step 1): Introduce the selected Keto Reductase (KRED) and isopropanol (as a cosubstrate for cofactor recycling).
-
First Conversion: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of 1,4-cyclohexanedione to 4-hydroxycyclohexanone via HPLC or GC. This step is complete when the starting material is consumed. The causality is clear: the KRED's activity is solely responsible for this specific monoreduction, preventing over-reduction to the diol.[7]
-
Enzyme Addition (Step 2): Once the first step is complete, add the trans-selective Amine Transaminase (ATA) and the amine donor (e.g., isopropylamine).
-
Second Conversion: Continue the reaction under the same conditions. The ATA will convert the intermediate 4-hydroxycyclohexanone to the final product, trans-4-(aminomethyl)cyclohexan-1-ol. The stereoselectivity is dictated by the enzyme's active site, ensuring a high diastereomeric excess of the trans product.[7][8]
-
Workup and Purification: After the reaction is complete (monitored by HPLC/GC), terminate the reaction by removing the enzymes (e.g., via precipitation or filtration). The product can then be purified from the aqueous solution using standard techniques such as ion-exchange chromatography or crystallization.
Applications in Drug Development
The primary application of this compound, specifically the trans-isomer, is as a key building block in the synthesis of Ambroxol.[1] Ambroxol is a secretolytic and mucolytic agent used in the treatment of respiratory diseases. The cyclohexane ring provides a rigid scaffold, and the spatial orientation of the functional groups is critical for its biological activity. Research into Ambroxol and its derivatives has also explored potential therapies for conditions like Gaucher disease, underscoring the pharmacological relevance of this molecular framework.[1] Furthermore, related aminocyclohexanol structures have been investigated for their potential as antihypertensive agents, suggesting broader therapeutic possibilities for this class of compounds.[9]
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container in a dark, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1][10]
-
Safety: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.[1]
Conclusion
This compound is a foundational building block in modern organic and medicinal chemistry. Its value is derived from its bifunctional nature and its well-defined stereochemistry. The trans-isomer is a commercially significant intermediate, while advances in biocatalysis are providing more sustainable and highly selective synthetic routes to both isomers. A thorough understanding of its properties and reactivity is essential for scientists and researchers aiming to leverage this versatile scaffold in drug discovery and the development of novel chemical entities.
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Chemsrc. (2025). 4-(Aminomethyl)cyclohexanol | CAS#:164646-07-5. Retrieved from [Link]
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Schlemmer, D., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Retrieved from [Link]
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ResearchGate. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Introduction: The Significance of a Versatile Cyclohexane Building Block
An In-depth Technical Guide to the Synthesis and Characterization of cis-4-(Aminomethyl)cyclohexan-1-ol
In the landscape of medicinal chemistry and drug development, the cyclohexane ring serves as a rigid, non-aromatic scaffold, providing a three-dimensional framework for the precise orientation of functional groups.[1] Among the vast family of substituted cyclohexanes, 4-(aminomethyl)cyclohexan-1-ol is a particularly valuable bifunctional building block, featuring both a primary amine and a primary alcohol. This dual reactivity allows for a wide array of subsequent chemical transformations.[1]
This molecule exists as two distinct geometric isomers: cis and trans, arising from the relative spatial orientation of the aminomethyl and hydroxyl groups.[1] While the trans isomer is a core component of the mucolytic agent Ambroxol, the cis isomer represents a unique stereochemical entity with its own potential applications in the synthesis of novel chemical entities.[1] This guide provides a detailed technical overview of a robust synthetic pathway to cis-4-(aminomethyl)cyclohexan-1-ol and outlines the comprehensive analytical methods required for its unambiguous characterization.
Part 1: A Strategic Approach to the Synthesis of cis-4-(Aminomethyl)cyclohexan-1-ol
The synthesis of 1,4-disubstituted cyclohexanes with specific stereochemistry requires careful selection of starting materials and reaction conditions. A common and effective strategy begins with a commercially available, functionalized cyclohexane core that allows for the sequential and stereocontrolled introduction of the desired functional groups.[1]
Our selected pathway commences with 4-oxocyclohexanecarbonitrile, a versatile starting material where the ketone and nitrile functionalities can be selectively reduced. The overall synthetic strategy involves two key reductive steps.
Sources
trans-4-(Aminomethyl)cyclohexan-1-ol spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of trans-4-(Aminomethyl)cyclohexan-1-ol
Introduction
trans-4-(Aminomethyl)cyclohexan-1-ol (CAS No: 133549-73-2) is a bifunctional cycloaliphatic compound featuring both a primary amine and a primary alcohol.[1] With a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol , this molecule serves as a critical building block in medicinal and materials chemistry.[1][2] Its rigid, non-aromatic cyclohexane scaffold is a key structural component in various biologically active molecules, most notably as a precursor to the mucolytic agent Ambroxol.[2]
The precise stereochemical arrangement of the functional groups is paramount to the compound's utility and the properties of its derivatives. In the trans isomer, the aminomethyl and hydroxyl groups are situated on opposite sides of the cyclohexane ring, preferentially adopting a di-equatorial conformation to minimize steric strain.[2] This defined three-dimensional structure necessitates rigorous analytical characterization to ensure isomeric purity and confirm structural integrity.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of trans-4-(Aminomethyl)cyclohexan-1-ol. The narrative is framed from the perspective of an application scientist, focusing not just on the data itself, but on the causal relationships that govern the spectroscopic output and the logic behind the experimental design.
Molecular Structure and Stereochemical Integrity
The foundational step in any analysis is a thorough understanding of the molecule's structure. The trans configuration dictates that in the most stable chair conformation, both the large hydroxyl (-OH) and aminomethyl (-CH₂NH₂) substituents occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are destabilizing steric clashes.
Caption: Favored di-equatorial chair conformation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a 1,4-disubstituted cyclohexane, NMR not only confirms the connectivity but is instrumental in verifying the trans stereochemistry through the analysis of proton coupling constants.
Proton (¹H) NMR Spectroscopy
In ¹H NMR, the chemical shift, integration, and multiplicity of each signal provide a detailed map of the proton environments. The spectrum of trans-4-(Aminomethyl)cyclohexan-1-ol is characterized by a few key regions. The protons on the cyclohexane ring typically appear as a complex series of overlapping multiplets.[2] The signals for the protons attached to or near the heteroatoms (oxygen and nitrogen) are more distinct.
Expertise & Causality: The chemical shifts are dictated by the local electronic environment. The proton on the carbon bearing the hydroxyl group (H-1) is deshielded by the electronegative oxygen atom, causing it to resonate downfield. The trans-di-axial relationship between H-1 and the adjacent axial protons (H-2ax, H-6ax) results in a large coupling constant (~10-13 Hz), which is a hallmark of this stereoisomer.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-1 (CH-OH) | ~ 3.6 | Multiplet | 1H | Large Jₐₓ,ₐₓ ≈ 10-12 Hz | Deshielded by -OH group; axial proton with large diaxial couplings. |
| H-7 (-CH₂-NH₂) | ~ 2.6 | Doublet | 2H | J ≈ 7 Hz | Adjacent to the electron-withdrawing NH₂ group and coupled to H-4. |
| -OH, -NH₂ | Variable (1.5 - 3.0) | Broad Singlet | 3H | - | Protons exchange with solvent and each other, often leading to broad signals. |
| H-4 (CH-CH₂) | ~ 1.5 - 1.7 | Multiplet | 1H | - | Complex coupling with adjacent ring and side-chain protons. |
| Cyclohexane Protons | ~ 1.2 - 2.1 | Multiplet | 8H | - | Overlapping signals from axial and equatorial protons on C-2, C-3, C-5, C-6. |
Note: Data is predicted based on the analysis of similar structures like trans-4-aminocyclohexanol.[3]
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of trans-4-(Aminomethyl)cyclohexan-1-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will cause the -OH and -NH₂ protons to exchange and their signals will disappear, which can be a useful diagnostic tool.
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve high homogeneity and resolution.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to a known standard (e.g., TMS at 0.00 ppm).
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton. Due to the molecule's symmetry, only five distinct carbon signals are expected: C1 (bearing the -OH), C4 (bearing the -CH₂NH₂), C7 (the aminomethyl carbon), and the two sets of equivalent ring carbons (C2/C6 and C3/C5).
Expertise & Causality: Carbons directly attached to electronegative atoms (oxygen and nitrogen) are significantly deshielded and appear at higher chemical shifts (downfield). The C1 carbon, bonded to oxygen, will be the most downfield signal. The C7 carbon of the aminomethyl group will also be downfield relative to the unsubstituted ring carbons.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |
| C1 (C-OH) | ~ 70 | Deshielded by the highly electronegative oxygen atom. |
| C7 (-CH₂NH₂) | ~ 48 | Influenced by the nitrogen atom. |
| C4 (C-CH₂) | ~ 42 | The quaternary carbon attached to the side chain. |
| C2 / C6 | ~ 35 | Equivalent carbons adjacent to the C-OH group. |
| C3 / C5 | ~ 31 | Equivalent carbons adjacent to the C-CH₂ group. |
Note: Data is predicted based on established chemical shift principles and data from analogous compounds.[4]
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans is required compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H spectrum, referencing it to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹).
Expertise & Causality: The absorption of IR radiation excites molecular vibrations (stretching and bending). The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved. The spectrum of trans-4-(Aminomethyl)cyclohexan-1-ol is dominated by features from the O-H, N-H, and C-H bonds.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Appearance |
| 3200 - 3500 | O-H Stretch | Alcohol (-OH) | Broad, strong |
| 3250 - 3400 | N-H Stretch | Primary Amine (-NH₂) | Two sharp peaks, medium |
| 2850 - 2950 | C-H Stretch | sp³ C-H (Cyclohexane) | Strong, sharp |
| 1590 - 1650 | N-H Bend | Primary Amine (-NH₂) | Medium |
| 1050 - 1150 | C-O Stretch | Primary Alcohol | Strong |
Experimental Protocol: ATR-FTIR Data Acquisition
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the molecule's functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.
Expertise & Causality: In the mass spectrometer, molecules are ionized and then fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern is a reproducible "fingerprint" that reflects the weakest bonds and the most stable resulting fragments. For this molecule, common fragmentation points are adjacent to the amine and alcohol functional groups.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Proposed Fragment | Rationale |
| 129 | [C₇H₁₅NO]⁺ | Molecular Ion [M]⁺ |
| 112 | [M - NH₃]⁺ | Loss of ammonia from the molecular ion. |
| 111 | [M - H₂O]⁺ | Dehydration, loss of a water molecule. |
| 98 | [M - CH₂NH₂]⁺ | Cleavage of the aminomethyl side chain. |
| 30 | [CH₂NH₂]⁺ | Iminium ion, a very common and stable fragment from primary amines. |
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.
-
Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, protonated molecules [M+H]⁺ are formed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum. For this molecule, a prominent peak at m/z 130 ([M+H]⁺) would be expected.
Caption: Integrated workflow for structural elucidation.
By following this workflow, a researcher can confidently confirm the identity, purity, and stereochemistry of trans-4-(Aminomethyl)cyclohexan-1-ol. The IR spectrum confirms the presence of -OH and -NH₂ groups, the mass spectrum confirms the molecular weight of 129.20 g/mol , and the NMR spectra piece together the exact carbon-hydrogen framework and, most critically, confirm the trans stereochemical configuration.
References
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PubChem. Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273. [Link]
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Cartel International. Trans 4 Amino Cyclohexanol Latest Price Exporter. [Link]
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ResearchGate. SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. [Link]
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Navigating the Structural Landscape of Aminomethyl Cyclohexanols: A Technical Guide for Researchers
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Stereoisomers of 4-(aminomethyl)cyclohexan-1-ol and their properties
An In-depth Technical Guide to the Stereoisomers of 4-(Aminomethyl)cyclohexan-1-ol: Synthesis, Separation, and Characterization
Authored by: A Senior Application Scientist
Foreword: The Critical Role of Stereochemistry in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. The cyclohexane ring, a common scaffold in medicinal chemistry, provides a rigid and well-defined three-dimensional framework, making the stereochemical orientation of its substituents a critical design parameter. This guide focuses on this compound, a versatile building block whose stereoisomers—cis and trans—provide a classic and compelling case study in the importance of stereochemical control. Understanding the synthesis, separation, and distinct properties of these isomers is paramount for researchers in drug discovery and process development. This document serves as a technical deep-dive, offering field-proven insights and methodologies for the precise handling and application of these valuable chemical entities.
Structural Elucidation of this compound Stereoisomers
Like all 1,4-disubstituted cyclohexanes, this compound exists as two distinct geometric isomers: cis and trans. This isomerism arises from the relative orientation of the aminomethyl and hydroxyl groups with respect to the plane of the ring.[1]
-
Trans-isomer: The substituents are on opposite sides of the cyclohexane ring. In its most stable chair conformation, both the hydroxyl and aminomethyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, rendering the trans isomer the more thermodynamically stable of the two.[1]
-
Cis-isomer: The substituents are on the same side of the ring. In its chair conformation, one group must occupy an equatorial position while the other is forced into a higher-energy axial position.
It is crucial to note that this compound itself is an achiral molecule as it possesses an internal plane of symmetry. However, derivatization can introduce chirality, leading to the possibility of enantiomers.[1]
Caption: Chair conformations of trans and cis isomers.
Stereoselective Synthesis Strategies
Control of diastereoselectivity is a primary concern in the synthesis of this compound. The choice of starting materials and reaction conditions dictates the resulting cis/trans ratio.
Catalytic Hydrogenation Routes
A common and scalable approach involves the catalytic hydrogenation of precursors like p-aminophenol derivatives. The choice of catalyst is a critical control element. For instance, hydrogenating 4-acetamidophenol over a Raney nickel catalyst can yield a 4:1 trans/cis ratio, whereas a rhodium on alumina catalyst may produce a nearly 1:1 mixture.[1] This demonstrates how catalyst-surface interactions can influence the stereochemical outcome of the hydrogenation.
Enzymatic Cascade Reactions: A Modern Approach
For superior stereoselectivity, enzymatic synthesis offers an elegant and efficient alternative. A one-pot cascade reaction starting from 1,4-cyclohexanedione can produce either the cis or trans isomer with high diastereomeric excess.[2][3]
Causality of the Workflow: This strategy leverages the high specificity of enzymes.
-
Keto Reductase (KRED): A regioselective KRED first reduces one ketone group to a hydroxyl group, forming the key intermediate 4-hydroxycyclohexanone. This initial step prevents the formation of the diol byproduct.[2][3]
-
Amine Transaminase (ATA): A stereocomplementary ATA then converts the remaining ketone into an amine. The inherent stereopreference of the chosen ATA dictates the final product. Specific ATAs can be selected to produce the cis-isomer, while others yield the trans-isomer, providing a modular and highly controlled synthetic route.[2]
Caption: Modular enzymatic synthesis workflow.
Isomer Separation and Purification
When a synthetic route yields a mixture of isomers, an efficient separation protocol is required. The significant difference in the physical properties of the cis and trans isomers, stemming from their conformational differences, can be exploited for separation.
Protocol: Separation via Selective Crystallization
The trans isomer is generally less soluble in aqueous solutions than the cis isomer. This difference can be amplified to achieve separation by fractional crystallization. A German patent describes a method where the freezing point of an aqueous solution of a cis/trans mixture is lowered by adding a strong base, inducing the selective crystallization of the trans isomer.[4]
Objective: To isolate trans-4-aminocyclohexanol from a cis/trans mixture.
Methodology:
-
Dissolution: Dissolve the mixture of cis- and trans-4-aminocyclohexanol in water.
-
Base Addition: Add a sufficient quantity of potassium hydroxide (KOH) or sodium hydroxide (NaOH) to the aqueous solution. The goal is to lower the freezing point of the solution to at least -5 °C.[4] This increases the solubility of the cis isomer while promoting the precipitation of the more ordered, less soluble trans isomer.
-
Cooling & Crystallization: Cool the alkaline solution. The trans-4-aminocyclohexanol will selectively crystallize out of the solution.
-
Isolation: Isolate the precipitated solid by filtration.
-
Washing & Drying: Wash the crystals with a minimal amount of cold solvent to remove any residual mother liquor containing the cis isomer, and then dry the product.
This self-validating system relies on the thermodynamic principle that the more stable and symmetrical trans isomer forms a more stable crystal lattice, allowing it to be selectively removed from the solution under controlled temperature and solvency conditions.
Caption: Isomer separation by selective crystallization.
Chromatographic Separation
For analytical and small-scale preparative purposes, chromatographic methods are invaluable. While the diastereomers can often be separated on standard reversed-phase columns due to their polarity differences, more complex derivatives may require specialized techniques.[5] Should derivatization create enantiomers, chiral stationary phases (CSPs) based on polysaccharide phenylcarbamates or cyclodextrins would be employed in either HPLC or Capillary Electrophoresis (CE) for their resolution.[6][7]
Comparative Properties of Stereoisomers
The distinct geometries of the cis and trans isomers lead to measurable differences in their physicochemical properties.
| Property | trans-4-Aminocyclohexan-1-ol | cis-4-Aminocyclohexan-1-ol | Rationale for Difference |
| CAS Number | 27489-62-9[8] | 40525-78-8[9] | Unique identifiers for distinct chemical compounds. |
| Melting Point | 108-113 °C[8][10] | Generally lower than trans | The greater symmetry and more stable crystal lattice of the trans isomer result in a higher melting point. |
| Boiling Point | 127 °C / 14 mmHg[8][10] | Data not readily available | Differences in intermolecular forces due to molecular shape affect boiling points. |
| Stability | Higher | Lower | The diequatorial conformation of the trans isomer minimizes steric strain, making it thermodynamically more stable.[1] |
| Solubility | Soluble in water[10] | Very good solubility in water[4] | The less symmetrical cis isomer has a greater dipole moment and may interact more readily with polar solvents like water. |
Note: The properties listed are for the parent compound 4-aminocyclohexanol, as data for the aminomethyl derivative is less commonly differentiated by isomer in commercial databases.
Pharmacological Significance and Applications
The stereochemistry of this compound and its analogs has a direct and profound impact on their biological function.
-
Ambroxol: The trans isomer of a related structure is a core component of the mucolytic agent Ambroxol.[1] The specific trans geometry is essential for the drug's therapeutic activity, which is used to treat respiratory diseases.
-
Tranexamic Acid: A closely related compound, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), is a potent antifibrinolytic agent.[11] Its biological activity is almost exclusively associated with the trans isomer, with the cis isomer being significantly less active. This stark difference underscores the necessity of using the stereochemically pure trans form for clinical applications.
The principle is clear: the spatial arrangement of the functional groups dictates how the molecule fits into a biological target, such as an enzyme's active site or a receptor's binding pocket. The defined distance and orientation between the amine and the second functional group, locked in place by the cyclohexane scaffold, is the key to specific molecular recognition and, consequently, to the desired therapeutic effect.
Conclusion
The stereoisomers of this compound serve as an exemplary model for the study of stereoisomerism in cyclic systems. The cis and trans forms exhibit distinct physical properties and stabilities that can be leveraged for their selective synthesis and separation. For drug development professionals, the key takeaway is that stereochemical integrity is not optional. As demonstrated by its close relatives, Ambroxol and tranexamic acid, biological activity is often confined to a single stereoisomer. Therefore, robust, stereocontrolled synthesis and rigorous analytical separation are indispensable tools in the creation of safe and effective pharmaceuticals.
References
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4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]
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1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library. Available at: [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-(Aminomethyl)cyclohexan-1-ol in Organic Solvents
Introduction
In the realm of pharmaceutical sciences and synthetic chemistry, a thorough understanding of a compound's solubility is paramount for successful formulation, purification, and drug delivery strategies. 4-(aminomethyl)cyclohexan-1-ol, a versatile amino alcohol, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring both a hydrophilic aminomethyl group and a hydroxyl group on a cyclohexane scaffold, presents an interesting case study in solubility across a spectrum of organic solvents. This technical guide provides an in-depth analysis of the factors governing the solubility of this compound, a predicted solubility profile in common organic solvents, and a detailed experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this important chemical intermediate.
Physicochemical Properties of this compound: A Duality of Polarity
The solubility behavior of this compound is intrinsically linked to its molecular architecture. A comprehensive understanding of its physicochemical properties is therefore essential for predicting its interactions with various solvents.
Molecular Structure and Functional Groups:
This compound possesses a molecular formula of C7H15NO and a molecular weight of approximately 129.20 g/mol .[1] Its structure is characterized by three key features that dictate its solubility:
-
A Nonpolar Cyclohexane Ring: This saturated hydrocarbon ring forms the backbone of the molecule and is inherently nonpolar or hydrophobic.
-
A Polar Hydroxyl Group (-OH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, imparting a significant degree of polarity to the molecule.
-
A Polar Aminomethyl Group (-CH2NH2): The primary amine in this group is also a potent hydrogen bond donor and acceptor, further contributing to the molecule's overall polarity.
This combination of a nonpolar scaffold with two highly polar functional groups results in an amphiphilic character, suggesting that its solubility will be highly dependent on the nature of the solvent.
Isomerism:
Like other 1,4-disubstituted cyclohexanes, this compound exists as cis and trans stereoisomers.[1] In the cis isomer, the aminomethyl and hydroxyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This difference in spatial arrangement can influence the molecule's crystal packing and its ability to interact with solvent molecules, potentially leading to different solubility profiles for each isomer. The trans isomer is generally more stable due to the equatorial positioning of the bulky substituents, which minimizes steric hindrance.[1]
Predicting Solubility: The "Like Dissolves Like" Principle in Action
The adage "like dissolves like" is a fundamental principle in predicting solubility. It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Solvent Properties and Their Influence
To predict the solubility of this compound, it is crucial to consider the properties of the solvents. The following table outlines key properties of a range of common organic solvents, ordered from nonpolar to polar.
| Solvent | Formula | Polarity Index | Dielectric Constant (at 20°C) | Hydrogen Bonding |
| n-Hexane | C6H14 | 0.1 | 1.88 | Non-polar, Aprotic |
| Toluene | C7H8 | 2.4 | 2.38 | Non-polar, Aprotic |
| Dichloromethane | CH2Cl2 | 3.1 | 8.93 | Polar, Aprotic |
| Ethyl Acetate | C4H8O2 | 4.4 | 6.02 | Polar, Aprotic (H-bond acceptor) |
| Acetone | C3H6O | 5.1 | 20.7 | Polar, Aprotic (H-bond acceptor) |
| Isopropanol | C3H8O | 3.9 | 19.92 | Polar, Protic (H-bond donor & acceptor) |
| Ethanol | C2H6O | 4.3 | 24.55 | Polar, Protic (H-bond donor & acceptor) |
| Methanol | CH4O | 5.1 | 32.70 | Polar, Protic (H-bond donor & acceptor) |
| N,N-Dimethylformamide (DMF) | C3H7NO | 6.4 | 36.71 | Polar, Aprotic (H-bond acceptor) |
| Dimethyl Sulfoxide (DMSO) | C2H6OS | 7.2 | 46.68 | Polar, Aprotic (H-bond acceptor) |
Data compiled from various sources.[2][3]
Predicted Solubility Profile of this compound
Based on the amphiphilic nature of this compound and the properties of the solvents, a qualitative solubility profile can be predicted:
| Solvent | Predicted Solubility | Rationale |
| Non-polar Solvents | ||
| n-Hexane | Very Low | The high polarity of the hydroxyl and aminomethyl groups will dominate, leading to poor interaction with the nonpolar solvent. |
| Toluene | Low | While the aromatic ring of toluene can have some weak interactions with the cyclohexane ring, the overall polarity mismatch is significant. |
| Moderately Polar Aprotic Solvents | ||
| Dichloromethane | Low to Moderate | The polarity of dichloromethane may allow for some dissolution, but the lack of hydrogen bonding will limit solubility. |
| Ethyl Acetate | Moderate | As a hydrogen bond acceptor, ethyl acetate can interact with the hydroxyl and aminomethyl groups, but the overall polarity is moderate. |
| Acetone | Moderate to High | Acetone's higher polarity and ability to accept hydrogen bonds should lead to better solubility than ethyl acetate. |
| Polar Protic Solvents | ||
| Isopropanol | High | The ability of isopropanol to both donate and accept hydrogen bonds, coupled with its moderate polarity, should facilitate good solubility. |
| Ethanol | High | Similar to isopropanol, ethanol's protic nature and polarity make it a good solvent for this molecule. |
| Methanol | Very High | As the most polar of the common alcohols, methanol is expected to be an excellent solvent due to strong hydrogen bonding interactions. |
| Highly Polar Aprotic Solvents | ||
| N,N-Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent that can effectively solvate the polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a very strong hydrogen bond acceptor and highly polar, making it an excellent solvent for polar molecules. |
Experimental Determination of Solubility: A Step-by-Step Protocol
While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate formulation and process development. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4][5]
Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer
-
Appropriate HPLC column (e.g., C18 for reversed-phase)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare triplicate samples for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours.[6] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at a moderate speed to pellet the solid.
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. This is a critical step to remove any undissolved microparticles.[7]
-
-
-
Analysis:
-
Sample Preparation: Depending on the expected solubility and the analytical method's linear range, the clear filtrate may need to be accurately diluted with the same solvent.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Quantification:
-
HPLC: Inject the standard solutions and the sample solutions into the HPLC system. Develop a suitable method (e.g., reversed-phase with a UV detector). Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from this curve.[1]
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax). Create a calibration curve and determine the sample concentration.[8][9]
-
-
-
Data Reporting:
-
Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).
-
Report the temperature at which the solubility was determined.
-
Conclusion and Practical Implications
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various chemical processes. Its amphiphilic nature, arising from the interplay between its nonpolar cyclohexane core and its polar hydroxyl and aminomethyl functional groups, results in a wide range of solubilities across different solvent classes. As predicted, polar protic solvents like methanol and ethanol, and highly polar aprotic solvents such as DMSO and DMF, are expected to be excellent solvents for this compound due to their ability to engage in strong hydrogen bonding and dipole-dipole interactions. Conversely, nonpolar solvents like hexane are predicted to be poor solvents.
The provided experimental protocol offers a robust and reliable method for the quantitative determination of the solubility of this compound. Accurate solubility data is indispensable for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the solution phase for optimal reaction kinetics.
-
Crystallization and Purification: Designing effective crystallization processes by identifying suitable solvent/anti-solvent systems.
-
Formulation Development: Choosing appropriate excipients and solvent systems for the development of stable and bioavailable drug products.
-
Chromatographic Separations: Optimizing mobile phases for the purification and analysis of this compound and its derivatives.
By combining theoretical predictions with empirical data, researchers can make informed decisions, streamline their experimental workflows, and ultimately accelerate the development of new chemical entities and pharmaceutical products.
References
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PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Published March 26, 2025. [Link]
- Pang, H., & Eckert, C. A. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(1), 130–134.
- Pang, H., & Eckert, C. A. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(1), 130-134.
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U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Published August 31, 2018. [Link]
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Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Published December 9, 2024. [Link]
-
Mount Holyoke College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy? Published January 5, 2014. [Link]
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Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Published January 22, 2023. [Link]
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Montgomery College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Published 2015. [Link]
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BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]
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ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Published August 5, 2025. [Link]
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ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Published February 7, 2017. [Link]
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Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Published January 22, 2023. [Link]
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YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Published February 11, 2025. [Link]
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Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Published February 14, 2021. [Link]
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An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4-(Aminomethyl)cyclohexan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 4-(aminomethyl)cyclohexan-1-ol, a key bifunctional building block in modern pharmaceutical synthesis. For researchers, process chemists, and drug development professionals, a thorough understanding of a molecule's stability is paramount for ensuring drug substance purity, efficacy, and safety. This document outlines the intrinsic stability of this compound, elucidates its degradation pathways under various stress conditions, and presents robust analytical methodologies for its characterization. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for the development of stable formulations and robust manufacturing processes.
Introduction: The Critical Role of Stability in Pharmaceutical Development
This compound is a versatile amino alcohol featuring a primary amine and a primary hydroxyl group on a cyclohexane scaffold.[1] This unique structure, particularly the trans-isomer, is a core component in various active pharmaceutical ingredients (APIs), including the mucolytic agent Ambroxol.[1] The cyclohexane ring provides a rigid, non-aromatic framework prevalent in many biologically active compounds.[1]
The stability of a pharmaceutical intermediate like this compound is not merely a matter of compliance but a fundamental aspect of drug safety and efficacy. Degradation products, even in trace amounts, can potentially exhibit toxicity or alter the pharmacological profile of the final drug product. Therefore, a comprehensive understanding of how this molecule behaves under stress is a critical component of risk mitigation in drug development.[2][3]
Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are an indispensable tool in this endeavor.[2][4] These studies involve subjecting the molecule to harsh conditions—such as elevated temperature, extreme pH, oxidation, and intense light—to accelerate its degradation. The primary objectives of such studies are to:
-
Identify potential degradation products.[3]
-
Develop and validate stability-indicating analytical methods.[3]
This guide will delve into the specific degradation profile of this compound, providing a roadmap for its handling, formulation, and analysis.
Physicochemical Properties and Intrinsic Stability
Understanding the inherent physicochemical properties of this compound is the first step in predicting its stability.
| Property | Value | Source |
| CAS Number | 164646-07-5 | [1] |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| Isomerism | Exists as cis and trans diastereomers due to the 1,4-disubstituted cyclohexane ring. The trans-isomer is generally more stable, favoring a diequatorial conformation to minimize steric hindrance. | [1] |
| Storage Conditions | Recommended storage is at 2-8°C in a dark place under an inert atmosphere to maintain stability. | [1] |
The presence of both a nucleophilic primary amine and a primary alcohol group on a saturated cyclohexane ring dictates its reactivity.[1] While the cyclohexane ring itself is relatively stable, the functional groups are susceptible to various degradation mechanisms.
Forced Degradation Studies: Unveiling the Degradation Profile
Forced degradation studies are designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4] This range is optimal for generating a sufficient quantity of degradation products for detection and characterization without leading to secondary or tertiary degradation products that would not be observed under normal shelf-life conditions.[4]
Thermal Degradation
Causality: Thermal stress provides the energy required to overcome activation barriers for chemical reactions, leading to the breakdown of the molecule. For this compound, potential thermal degradation pathways include dehydration, deamination, and oxidation (if oxygen is present).
Experimental Protocol: Thermal Stress Testing
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry glass vial.
-
Stress Condition: Place the vial in a calibrated oven at a temperature significantly above the recommended storage temperature (e.g., 70°C, 80°C, or higher). The specific temperature should be chosen to achieve the target 5-20% degradation within a reasonable timeframe (e.g., 24-72 hours).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 8, 24, 48, 72 hours).
-
Analysis: Dissolve the samples in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) and analyze immediately using a validated stability-indicating HPLC method.
Mandatory Visualization: Proposed Thermal Degradation Pathway
Caption: Proposed thermal degradation pathways for this compound.
Hydrolytic Degradation
Causality: Hydrolysis involves the cleavage of chemical bonds by water. While this compound does not contain readily hydrolyzable groups like esters or amides, extreme pH conditions can catalyze other reactions. Under acidic conditions, protonation of the amino group can occur, potentially influencing other reactions.
Experimental Protocol: Hydrolytic Stress Testing
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Stress Condition: Maintain the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.
-
Time Points: Collect aliquots at specified times (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For the acidic and basic samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Oxidative Degradation
Causality: Oxidative degradation involves the reaction of the molecule with an oxidizing agent. The primary amine and the primary alcohol in this compound are both susceptible to oxidation. The amine can be oxidized to various products, while the alcohol can be oxidized to an aldehyde and further to a carboxylic acid.
Experimental Protocol: Oxidative Stress Testing
-
Sample Preparation: Dissolve this compound in a suitable solvent and add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
-
Stress Condition: Store the solution at room temperature or a slightly elevated temperature, protected from light.
-
Time Points: Sample the reaction mixture at various intervals (e.g., 0, 1, 2, 6, 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
Mandatory Visualization: Proposed Oxidative Degradation Pathway
Caption: Proposed oxidative degradation pathways for this compound.
Photodegradation
Causality: Photodegradation is the degradation of a molecule caused by the absorption of light energy. While the saturated cyclohexane ring does not have a significant chromophore, the functional groups may be susceptible to photosensitized degradation.
Experimental Protocol: Photostability Testing
-
Sample Preparation: Prepare solutions of this compound and also spread a thin layer of the solid material on a petri dish.
-
Control Sample: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Stress Condition: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, dissolve the solid samples and analyze both the solid and solution samples, along with the dark controls, by HPLC.
Analytical Methodologies for Stability Assessment
A robust analytical methodology is the cornerstone of any stability study. The chosen methods must be "stability-indicating," meaning they can separate the intact molecule from its degradation products and allow for their quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for stability studies due to its high resolution and sensitivity.
Proposed HPLC Method Protocol
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate polar degradation products from the parent compound.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for more universal detection. Mass Spectrometry (MS) is ideal for identifying unknown degradation products.
Mandatory Visualization: HPLC Workflow for Stability Testing
Caption: General workflow for HPLC-based stability analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a valuable tool for identifying volatile degradation products. Derivatization of the polar amine and alcohol groups may be necessary to improve chromatographic performance.
Proposed GC-MS Method Protocol
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to increase volatility.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 280°C) to elute all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-550.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[1] It is used to determine the thermal stability and decomposition profile of this compound. A TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different temperatures.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions such as melting, as well as exothermic or endothermic decomposition events.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA/DSC pan (e.g., aluminum).
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, and under an oxidative atmosphere (e.g., air) to study thermo-oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Analyze the resulting TGA curve for mass loss and the DSC curve for thermal events (melting, crystallization, decomposition).
Summary of Potential Degradation Products and Pathways
Based on the functional groups present in this compound, the following degradation products can be anticipated. The identification and characterization of these products are crucial for a complete stability profile.
| Stress Condition | Potential Degradation Pathway | Anticipated Degradation Products |
| Thermal | Dehydration, Deamination, Oxidation | Cyclohexenylmethanamine, 4-(hydroxymethyl)cyclohexan-1-ol, corresponding aldehyde and carboxylic acid |
| Acidic/Basic Hydrolysis | Minimal direct hydrolysis expected; potential for catalysis of other reactions. | Isomerization products, minor degradation from other pathways. |
| Oxidative | Oxidation of alcohol and amine groups | 4-(aminomethyl)cyclohexan-1-one, 4-formylcyclohexan-1-ol, 4-carboxycyclohexan-1-ol, N-oxide derivatives |
| Photolytic | Radical-mediated reactions | Complex mixture, potentially including products of C-N or C-C bond cleavage. |
Conclusion and Recommendations
The stability of this compound is a critical parameter that must be thoroughly understood and controlled throughout the drug development lifecycle. This technical guide has outlined the key principles and practical methodologies for assessing its thermal stability and degradation profile.
Key Recommendations for Researchers and Developers:
-
Early-Stage Characterization: Perform comprehensive forced degradation studies early in the development process to identify potential liabilities and inform formulation and process development.
-
Method Validation: Develop and validate a robust, stability-indicating HPLC method as the primary tool for stability assessment.
-
Orthogonal Techniques: Employ orthogonal analytical techniques such as GC-MS and thermal analysis (TGA/DSC) to gain a complete picture of the degradation profile.
-
Isomer Control: Pay close attention to the potential for isomerization between the cis and trans forms, as they may have different stability profiles and biological activities.
-
Proper Storage and Handling: Adhere strictly to recommended storage conditions (2-8°C, inert atmosphere, protection from light) to minimize degradation.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of pharmaceutical products derived from this compound.
References
- ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH Topic Q1B. Photostability Testing of New Drug Substances and Products. European Medicines Agency.
- Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Strategy and Implementation.
- Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66.
Sources
Discovery and history of 4-(aminomethyl)cyclohexan-1-ol
An In-depth Technical Guide to the Discovery and History of 4-(Aminomethyl)cyclohexan-1-ol
Introduction
This compound is a disubstituted cycloalkane that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical development. With the chemical formula C7H15NO, this compound exists as cis and trans stereoisomers, the latter being a crucial building block in the synthesis of the mucolytic agent Ambroxol.[1] While not a widely known molecule in its own right, its history is intrinsically linked to the development of important pharmaceuticals. This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, with a focus on its pivotal role as a synthetic intermediate.
Historical Context: A Tale of Two Drugs
The history of this compound is not one of a singular discovery but rather of its emergence as a valuable precursor in the synthesis of two medically significant compounds: tranexamic acid and Ambroxol.
The Quest for Antifibrinolytic Agents: The Story of Tranexamic Acid
In the mid-20th century, Japanese researchers, husband and wife Drs. Shosuke and Utako Okamoto, were driven to find a treatment for postpartum hemorrhage, a major cause of maternal mortality at the time.[2] Their research focused on inhibiting fibrinolysis, the process of breaking down blood clots. This led to the discovery of epsilon-aminocaproic acid (EACA) and subsequently, in 1962, the much more potent tranexamic acid.[2]
Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, shares a striking structural similarity with this compound. The synthesis of tranexamic acid often involves the manipulation of functional groups on a cyclohexane ring, and various synthetic routes have been developed over the decades.[3][4][5][6][7] These synthetic explorations, aimed at producing tranexamic acid efficiently, undoubtedly contributed to the broader understanding and availability of related 1,4-disubstituted cyclohexane intermediates, including this compound.
A Key Intermediate for a Potent Mucolytic: The Rise of Ambroxol
The most direct and significant role of this compound in pharmaceutical history is as a key starting material for the synthesis of Ambroxol. Ambroxol, a widely used mucolytic agent that helps clear mucus from the airways, was first marketed in 1979.[8] The trans-isomer of this compound is an essential building block in the most common industrial synthesis of Ambroxol.[9] This synthesis typically involves the reductive amination of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde.[9][10] The demand for Ambroxol has driven the development of efficient and stereoselective syntheses of its precursors, solidifying the importance of trans-4-(aminomethyl)cyclohexan-1-ol in the pharmaceutical industry.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from readily available cyclohexane derivatives. A common and illustrative method involves the reduction of 4-oxocyclohexanecarbonitrile. This approach allows for the sequential or concurrent reduction of the ketone and nitrile functional groups.
Representative Synthetic Protocol: Reduction of 4-Oxocyclohexanecarbonitrile
This protocol outlines a general, two-step reduction process to synthesize this compound.
Step 1: Selective Reduction of the Ketone
-
Objective: To reduce the ketone functionality of 4-oxocyclohexanecarbonitrile to a hydroxyl group without reducing the nitrile.
-
Reagents and Materials: 4-oxocyclohexanecarbonitrile, sodium borohydride (NaBH4), methanol, reaction flask, magnetic stirrer.
-
Procedure:
-
Dissolve 4-oxocyclohexanecarbonitrile in methanol in a reaction flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride to the cooled solution while stirring. The addition should be portion-wise to control the reaction temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxycyclohexanecarbonitrile.
-
Step 2: Reduction of the Nitrile
-
Objective: To reduce the nitrile group of 4-hydroxycyclohexanecarbonitrile to a primary amine.
-
Reagents and Materials: 4-hydroxycyclohexanecarbonitrile, lithium aluminum hydride (LiAlH4) or Raney nickel/H2, anhydrous tetrahydrofuran (THF) or ethanol, reaction flask, magnetic stirrer, reflux condenser.
-
Procedure (using LiAlH4):
-
In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in anhydrous THF.
-
Cool the LiAlH4 suspension in an ice bath.
-
Dissolve the 4-hydroxycyclohexanecarbonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH4 suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the flask in an ice bath and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash them thoroughly with THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain crude this compound.
-
The product can be further purified by crystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
Choice of Reducing Agents: In Step 1, sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes in the presence of less reactive functional groups like nitriles. In Step 2, lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines. Alternatively, catalytic hydrogenation with Raney nickel can be used, which may offer advantages in terms of safety and work-up.
-
Control of Reaction Conditions: The initial cooling during the addition of the reducing agents is crucial to manage the exothermic nature of the reactions and prevent side reactions.
-
Stereochemistry: The reduction of the ketone will produce a mixture of cis and trans isomers of the alcohol. The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions. The subsequent reduction of the nitrile does not affect the stereochemistry at the hydroxyl-bearing carbon.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway of this compound.
Physicochemical Properties and Isomerism
This compound is a white solid at room temperature.[11] Its properties are influenced by the presence of both an amino and a hydroxyl group, which can participate in hydrogen bonding.
| Property | Value |
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.20 g/mol [1] |
| CAS Number | 164646-07-5[1] |
| Boiling Point | 226.4 ± 13.0 °C at 760 mmHg[8] |
| Density | 1.0 ± 0.1 g/cm³[8] |
| Appearance | White solid[11] |
Cis-Trans Isomerism
As a 1,4-disubstituted cyclohexane, this compound exists as two geometric isomers: cis and trans.
-
In the cis isomer , the aminomethyl and hydroxyl groups are on the same side of the cyclohexane ring.
-
In the trans isomer , the two functional groups are on opposite sides of the ring.
The stereochemistry of the molecule is crucial for its biological activity as an intermediate. For example, only the trans-isomer is used in the synthesis of Ambroxol. The separation of these isomers can be achieved by chromatographic techniques or by stereoselective synthesis.
Diagram of Cis-Trans Isomers
Caption: Chair conformations of cis and trans 1,4-disubstituted cyclohexanes.
Conclusion
While this compound may not be a compound of household recognition, its history is deeply embedded in the development of modern pharmaceuticals. Its journey from a likely offshoot of research into tranexamic acid to a cornerstone in the industrial synthesis of Ambroxol highlights the often-unseen but critical role of synthetic intermediates in drug development. The study of its synthesis, stereochemistry, and properties continues to be relevant for medicinal chemists and process development scientists, underscoring the enduring importance of fundamental organic chemistry in advancing human health.
References
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The Blood Trials. History. Available from: [Link].
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Frontiers in Medicine. (2024). Tranexamic acid: a narrative review of its current role in perioperative medicine and acute medical bleeding. Available from: [Link].
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Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available from: [Link].
- Li, Z., et al. (2015). An Improved and Practical Synthesis of Tranexamic Acid. Organic Process Research & Development, 19(11), 1634-1638.
- Google Patents. WO2021111475A1 - Process for preparing tranexamic acid.
- Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step.
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Typology. How is tranexamic acid synthesised? Available from: [Link].
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Quick Company. "A Process For The Preparation Of Ambroxol". Available from: [Link].
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Potential applications of 4-(aminomethyl)cyclohexan-1-ol in organic synthesis
An In-Depth Technical Guide to the Synthetic Applications of 4-(Aminomethyl)cyclohexan-1-ol
Abstract
This compound is a versatile bifunctional molecule that has emerged as a valuable building block in modern organic synthesis. Possessing both a primary aminomethyl group and a secondary hydroxyl group on a rigid cyclohexane scaffold, it offers dual reactivity for a wide array of chemical transformations.[1] This guide provides a comprehensive overview of its structural features, stereochemistry, and synthetic accessibility. It further explores its core applications, including its pivotal role in the synthesis of complex bioactive molecules, the construction of novel heterocyclic systems, and its potential use as a ligand in catalysis and as a monomer in polymer chemistry. Through an analysis of its reactivity and field-proven applications, this document serves as a technical resource for researchers and drug development professionals seeking to leverage this unique scaffold in their synthetic endeavors.
Introduction: Structural and Chemical Profile
This compound (Molecular Formula: C₇H₁₅NO, MW: 129.20 g/mol ) is a saturated amino alcohol whose utility is defined by the interplay of its three key structural components: a primary amine, a secondary alcohol, and a cyclohexane core.[1]
-
The Cyclohexane Scaffold : This non-aromatic ring provides a conformationally well-defined and rigid three-dimensional framework, a common feature in many biologically active compounds where precise spatial orientation of functional groups is critical for target engagement.[1]
-
Dual Functionality : The presence of both a nucleophilic amino group and a hydroxyl group allows for selective or sequential functionalization, making it an ideal starting point for building molecular complexity.[1]
-
Stereoisomerism : As a 1,4-disubstituted cyclohexane, the molecule exists as distinct cis and trans geometric isomers.[1] The relative orientation of the aminomethyl and hydroxyl groups significantly influences the molecule's physical properties and, crucially, its biological activity. In the thermodynamically more stable trans-isomer, both functional groups can occupy equatorial positions in the chair conformation, minimizing steric strain.[1] This stereochemical consideration is paramount in drug design, as exemplified by its role in the mucolytic agent Ambroxol, which utilizes the trans-isomer as a core structural component.[1]
| Property | Value |
| CAS Number | 164646-07-5 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Boiling Point | 226.4±13.0 °C (Predicted)[2] |
| Density | 1.007±0.06 g/cm³ (Predicted)[2] |
| LogP | 1.19650[2] |
Synthetic Pathways to this compound
The synthesis of this compound can be achieved through several reliable routes, typically starting from readily available cyclohexane derivatives. The choice of pathway often depends on the desired stereochemistry and the availability of starting materials.
Common strategies include:
-
Concurrent Reduction of a Bifunctional Precursor : A highly efficient approach begins with 4-oxocyclohexanecarbonitrile. The ketone is reduced to a hydroxyl group, and the nitrile is reduced to the primary amine. This can often be achieved in a one-pot fashion using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through sequential catalytic hydrogenation steps.
-
Reduction of an Amino Ketone : An alternative pathway starts with 4-(aminomethyl)cyclohexanone.[1][3] Selective reduction of the ketone functionality, for example using sodium borohydride (NaBH₄), yields the target amino alcohol. This method is advantageous when the amino ketone precursor is commercially available.
-
Reductive Amination : This powerful method involves the reaction of a cyclohexanone precursor bearing a suitable functional group at the 4-position with an amine source in the presence of a reducing agent.[1]
Figure 1: Common synthetic routes to this compound.
Core Applications in Organic Synthesis
The dual reactivity of this compound makes it a powerful tool for constructing a diverse range of molecular architectures.
Synthesis of Amides and Related Bioactive Molecules
The primary amine of this compound is a potent nucleophile that readily participates in acylation reactions with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form highly stable amide bonds.[1] This reaction is fundamental in medicinal chemistry for modifying the properties of a lead compound or for linking the cyclohexane scaffold to other pharmacophores.
Derivatives of related 4-amino-cyclohexanones have been investigated as a novel class of analgesics, highlighting the pharmacological potential of this core structure.[4] The synthesis of such compounds often involves the strategic formation of amide or amine linkages, underscoring the importance of the aminomethyl handle.[4]
Exemplary Protocol: N-Acetylation of this compound
-
Setup : To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer, add a mild base such as triethylamine (1.2 eq).
-
Reaction : Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-acetylated product.
Construction of Heterocyclic Systems
The 1,4-disposition of the amino and hydroxyl groups is ideal for the synthesis of six-membered heterocyclic rings.[5] By reacting one functional group with a bifunctional reagent, a subsequent intramolecular cyclization involving the second group can lead to the formation of complex ring systems. This strategy is a cornerstone of heterocyclic chemistry, a field vital to the development of pharmaceuticals and agrochemicals.[6][7]
For example, reaction with phosgene or a phosgene equivalent could lead to the formation of a cyclic carbamate. Similarly, reaction with a 1,2-dicarbonyl compound could initiate a condensation-cyclization cascade to form novel bicyclic structures. The rigidity of the cyclohexane backbone ensures a high degree of stereochemical control in these cyclization reactions.
Figure 2: Generalized workflow for synthesizing heterocyclic scaffolds.
Key Intermediate in Drug Discovery
The this compound scaffold is present in numerous molecules of pharmaceutical interest. Its value lies in providing a robust, non-planar core that can be decorated with various functional groups to optimize binding interactions with biological targets.
-
Ambroxol : The trans-isomer of this compound forms a central part of Ambroxol, a widely used mucolytic agent.[1]
-
Tranexamic Acid Analogues : While tranexamic acid itself is 4-(aminomethyl)cyclohexanecarboxylic acid, the synthesis of related advanced intermediates often leverages the chemistry of the 4-(aminomethyl)cyclohexanol scaffold.[1]
-
CNS Agents : The cyclohexane ring system is a privileged scaffold for agents targeting the central nervous system. Derivatives of 4-aminocyclohexane have been explored for various activities, including as analgesics and as selective inhibitors of neuronal nitric oxide synthase (nNOS).[4][8] The ability to readily modify the amino and hydroxyl groups allows for the generation of chemical libraries for screening and structure-activity relationship (SAR) studies.[9]
Ligand Development for Asymmetric Catalysis
The amino and hydroxyl groups are excellent donor sites for coordinating with metal centers. This makes this compound a promising precursor for the synthesis of chiral ligands for asymmetric catalysis. Through straightforward derivatization—for instance, by converting the primary amine to a secondary or tertiary amine or by forming Schiff base derivatives—it is possible to create a library of ligands with tunable steric and electronic properties. These ligands can then be complexed with transition metals (e.g., Rhodium, Ruthenium, Iridium) to catalyze a variety of enantioselective transformations, such as hydrogenations, transfer hydrogenations, and C-C bond-forming reactions.
Monomer for Advanced Polymers
The bifunctional nature of this compound makes it a candidate for step-growth polymerization.[10]
-
Polyamides and Polyesters : The amino group can react with dicarboxylic acids to form polyamides, while the hydroxyl group can react to form polyesters. The use of a single monomer containing both functionalities can lead to the formation of polyamide-esters.
-
Polyurethanes : The hydroxyl group can react with isocyanates to form urethanes. If the amino group is first reacted with a diisocyanate, the resulting intermediate can be polymerized through the hydroxyl functionality.
The incorporation of the rigid cyclohexane ring into the polymer backbone can impart desirable properties such as increased thermal stability, higher glass transition temperature (Tg), and improved mechanical strength compared to purely aliphatic analogues.[11]
Conclusion and Future Outlook
This compound is far more than a simple amino alcohol; it is a strategic building block that offers a powerful combination of rigidity, stereochemical definition, and orthogonal chemical reactivity. Its proven utility in the synthesis of pharmaceuticals like Ambroxol provides a strong validation of its importance.[1]
Future research will likely focus on expanding its applications in several key areas:
-
Asymmetric Catalysis : The development of novel, highly effective chiral ligands derived from this scaffold for challenging enantioselective transformations.
-
Bioactive Molecules : Its use as a central scaffold for generating diverse chemical libraries to probe new biological targets and develop next-generation therapeutics for CNS disorders, inflammation, and metabolic diseases.[12]
-
Materials Science : The synthesis of novel polymers with enhanced thermal and mechanical properties by incorporating this rigid monomer into polymer backbones.
As the demand for three-dimensional complexity in drug design and materials science continues to grow, the strategic application of scaffolds like this compound will be indispensable for innovation.
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Brough, P. A., et al. (2015). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 11, 663–702. Available at: [Link]
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Al-Zahrani, H. A. M., et al. (2023). Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation. Results in Chemistry, 5, 100827. Available at: [Link]
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Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. Available at: [Link]
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Wang, Y., et al. (2022). Discovery of 1,5-Dihydro-4H-imidazol-4-one Derivatives as Potent, Selective Antagonists of CXC Chemokine Receptor 2. Journal of Medicinal Chemistry, 65(13), 8933–8948. Available at: [Link]
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Bakulina, O., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188–196. Available at: [Link]
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Horváth, D., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15, 3350. Available at: [Link]
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Stork, C., et al. (2023). A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. Journal of Chemical Information and Modeling, 63(18), 5764–5776. Available at: [Link]
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Commercial availability and suppliers of 4-(aminomethyl)cyclohexan-1-ol
An In-depth Technical Guide to the Commercial Availability and Sourcing of 4-(aminomethyl)cyclohexan-1-ol for Drug Development Professionals
Introduction: The Strategic Value of a Non-Aromatic Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate molecular building blocks is a critical determinant of a program's success. This compound (CAS RN: 164646-07-5) has emerged as a versatile and valuable scaffold, offering a unique combination of structural rigidity, three-dimensionality, and dual chemical functionality.[1] This guide provides an in-depth analysis of its commercial availability, key suppliers, and the critical scientific considerations for researchers and drug development professionals looking to procure this compound. Unlike aromatic rings, the saturated cyclohexane core provides a non-planar framework, which is crucial for exploring new regions of chemical space and achieving specific binding geometries with biological targets.[1] Its dual functionality, featuring a primary amine and a hydroxyl group, allows for a wide array of subsequent chemical modifications, making it an ideal starting point for library synthesis and lead optimization.[1][2]
Critical Consideration: The Impact of Cis/Trans Isomerism
A primary technical challenge in sourcing this compound is navigating its stereochemistry. As a 1,4-disubstituted cyclohexane, the compound exists as two distinct geometric isomers: cis and trans.[1]
-
cis-isomer: The aminomethyl and hydroxyl groups are on the same side of the cyclohexane ring's plane.
-
trans-isomer: The functional groups are on opposite sides of the ring's plane.
This stereochemical difference is not trivial; it profoundly impacts the molecule's three-dimensional shape and, consequently, its pharmacological activity. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.[1] In the trans-isomer, both bulky substituents can occupy equatorial positions, leading to a thermodynamically stable diequatorial conformation.[1] Conversely, the cis-isomer must have one axial and one equatorial substituent, a less stable arrangement.
A prominent example of this stereochemical importance is the mucolytic agent Ambroxol, where the trans-isomer of the 4-(aminomethyl)cyclohexanol structure is a core component.[1] Therefore, for specific therapeutic applications, securing the correct isomer is paramount.
Commercial Availability and Supplier Matrix
This compound and its isomers are available from a range of chemical suppliers, primarily for research and development purposes. It is crucial to note that most suppliers explicitly state the compound is "For research use only. Not for human or veterinary use."[1] When procuring this chemical, careful attention must be paid to the specific isomer (cis or trans), its purity, and whether it is supplied as a free base or a salt (commonly hydrochloride), as the salt form often enhances solubility and stability.[3]
| Supplier | Product Name | CAS Number | Purity/Form | Availability Notes |
| BLD Pharm | 4-(Aminomethyl)cyclohexanol | 164646-07-5 | Not Specified | General listing for the mixed isomers.[4] |
| cis-4-(aminomethyl)cyclohexan-1-ol | 874823-57-1 | Not Specified | Specific cis-isomer available.[4] | |
| trans-4-(Aminomethyl)cyclohexan-1-ol | 133549-73-2 | Not Specified | Specific trans-isomer available.[4] | |
| Benchchem | This compound | 164646-07-5 | Not Specified | Research use only.[1] |
| ChemShuttle | trans-4-(aminomethyl)cyclohexanol hydrochloride | 1021919-08-3 | High Purity | Offers custom synthesis and CRO services.[3] |
| Advanced ChemBlocks | (1r,4r)-4-(aminomethyl)cyclohexan-1-ol | Not Specified | Not Specified | The (1r,4r) nomenclature typically denotes the trans-isomer.[5] |
| Synthonix | cis-4-Aminocyclohexan-1-ol hydrochloride | 56239-26-0 | Not Specified | Note: This is an analog, not the aminomethyl target.[6] |
This table is representative and not exhaustive. Researchers should always verify specifications with the supplier directly.
Synthetic Pathways: Understanding Potential Impurities
Understanding the synthetic origin of this compound provides valuable context for potential impurities, particularly the presence of the undesired isomer. A common strategy involves the reduction of a bifunctional cyclohexane precursor.[1]
One prevalent pathway starts with 4-oxocyclohexanecarbonitrile. This approach involves two key reduction steps:
-
Ketone Reduction: The ketone group is reduced to a hydroxyl group.
-
Nitrile Reduction: The nitrile group is reduced to a primary amine.
The stereochemical outcome of the ketone reduction is a critical step that dictates the final cis/trans ratio. Alternative starting materials like 4-(aminomethyl)cyclohexanone can also be employed.[1]
Exemplary Protocols for the Research Scientist
Protocol 1: Conceptual Workflow for Isomer Separation
For applications demanding high isomeric purity, particularly of the trans-isomer, a separation of a cis/trans mixture may be necessary. A patented industrial method provides a basis for a lab-scale approach.[7] This process leverages the differential solubility of the isomers in a concentrated aqueous base.
Objective: To selectively crystallize trans-4-aminocyclohexanol from a cis/trans mixture.
Principle: Adding a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) to an aqueous solution of the isomer mixture depresses the freezing point and alters the solubility of the isomers, allowing for the selective precipitation of the trans form upon cooling.[7]
Methodology:
-
Dissolution: Dissolve the mixture of cis- and trans-4-(aminomethyl)cyclohexan-1-ol in water. The starting material should ideally have a trans:cis ratio of at least 1:1.[7]
-
Basification: Add a sufficient quantity of concentrated (e.g., 50%) NaOH or KOH solution to the aqueous mixture. The goal is to lower the freezing point of the solution to at least -5°C.[7]
-
Cooling & Crystallization: Cool the alkaline solution slowly (e.g., to between -5°C and -8°C). The trans-isomer will selectively crystallize out of the solution.[8]
-
Isolation: Isolate the precipitated solid by filtration.
-
Washing & Drying: Wash the crystals with a minimal amount of cold solvent to remove residual mother liquor and then dry under vacuum.
-
Quality Control: Analyze the crystalline material and the mother liquor by GC or NMR to determine the isomeric purity. The cis-isomer will remain in the basic aqueous medium.[8]
Protocol 2: Quality Control via ¹H NMR Spectroscopy
Upon receiving a sample of this compound, it is crucial to verify its identity and assess its isomeric purity. ¹H NMR is a powerful tool for this purpose. The chemical shifts and coupling constants of the protons attached to the cyclohexane ring, particularly the protons at C1 and C4 (the carbon atoms bearing the functional groups), are highly sensitive to their axial or equatorial orientation.
Expected Spectral Features:
-
Protons on C1 and C4: For the trans-isomer in its stable diequatorial conformation, the protons on C1 and C4 will be in axial positions. They will typically appear as a triplet of triplets with large axial-axial coupling constants (J ≈ 11-12 Hz) and smaller axial-equatorial coupling constants (J ≈ 4-5 Hz).[9]
-
Isomeric Purity: The presence of a second set of signals for the C1 and C4 protons, with different multiplicities and chemical shifts, would indicate the presence of the cis-isomer. Integration of these distinct signals allows for the quantification of the cis/trans ratio.
Safe Handling and Storage
To maintain the integrity of the compound, proper storage is essential. Suppliers recommend storing this compound in a dark place, under an inert atmosphere, and at refrigerated temperatures (2-8°C) to ensure stability.[1] As with any chemical, researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling, hazard, and disposal information before use.
Conclusion
This compound is a strategically important building block for modern drug discovery, offering a robust, non-aromatic scaffold with versatile chemical handles. Its commercial procurement requires a high degree of scientific diligence, with the distinction between cis and trans isomers being the most critical factor. By carefully selecting suppliers, verifying isomeric purity upon receipt, and understanding the implications of its stereochemistry, researchers can effectively leverage this compound to advance their drug development programs.
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cis-4-Aminocyclohexan-1-ol hydrochloride - [A29883] - Synthonix. (n.d.). Retrieved from [Link]
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). Retrieved from [Link]
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This compound - LookChem. (n.d.). Retrieved from [Link]
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Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. (2020). Retrieved from [Link]
- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents. (n.d.).
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One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. (n.d.). Retrieved from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]
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1-(aminomethyl)cyclohexanol - 4000-72-0, C7H15NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]
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Chemists Make Strides to Simplify Drug Design, Synthesis. (2016). Retrieved from [Link]
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Drug Design Concepts for LSD1-Selective Inhibitors - PubMed. (2018). Retrieved from [Link]
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Oxetanes in Drug Discovery Campaigns - PMC - NIH. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing 4-(Aminomethyl)cyclohexan-1-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 4-(aminomethyl)cyclohexan-1-ol. This versatile bifunctional building block is a cornerstone in the synthesis of a variety of bioactive molecules due to its unique structural features. The cyclohexane ring provides a rigid, non-aromatic scaffold prevalent in many biologically active compounds, while the primary amine and hydroxyl functionalities offer orthogonal handles for chemical modification.[1] This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore key transformations, provide detailed step-by-step protocols, and discuss the critical importance of stereochemistry in achieving desired biological outcomes.
The Strategic Importance of this compound in Medicinal Chemistry
This compound (MW: 129.20 g/mol , Formula: C₇H₁₅NO) is a valuable synthetic intermediate for several reasons.[1]
-
Bifunctionality and Orthogonal Reactivity : The molecule possesses a primary amine and a primary alcohol.[1][2] These two functional groups have distinct reactivities, allowing for selective modification and the stepwise construction of complex molecules. The amine is readily nucleophilic and basic, making it ideal for amide bond formation, while the hydroxyl group can undergo transformations such as oxidation, esterification, or etherification.[1][3]
-
Rigid Saturated Scaffold : Unlike flexible aliphatic chains or flat aromatic rings, the cyclohexane core provides a well-defined three-dimensional structure. This conformational rigidity is often crucial for precise binding to biological targets, such as enzyme active sites or receptors.[1]
-
Stereochemical Considerations : As a 1,4-disubstituted cyclohexane, the molecule exists as cis and trans stereoisomers.[1] The spatial orientation of the aminomethyl and hydroxyl groups is critical, as biological systems are exquisitely stereospecific. The trans isomer, which predominantly adopts a diequatorial conformation to minimize steric strain, is often the biologically active form, as seen in the core structure of the mucolytic agent Ambroxol and the antifibrinolytic drug Tranexamic Acid.[1][4]
This combination of features makes this compound a key building block for creating diverse compound libraries and for the targeted synthesis of complex, biologically active molecules.[2]
Core Synthetic Transformations and Protocols
The dual functionality of this compound allows for a variety of synthetic manipulations. The following sections detail the most critical reactions and provide robust protocols.
Diagram: Synthetic Pathways from this compound
Sources
The Versatile Scaffold: 4-(Aminomethyl)cyclohexan-1-ol in Modern Drug Discovery
Introduction: The Strategic Value of Saturated Carbocycles in Medicinal Chemistry
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a perpetual endeavor. While aromatic systems have historically dominated drug design, there is a growing appreciation for the strategic incorporation of saturated carbocyclic scaffolds. These three-dimensional structures, such as the cyclohexane ring, offer a distinct set of benefits over their planar aromatic counterparts. The inherent conformational rigidity of the cyclohexane scaffold can pre-organize appended functional groups into a bioactive conformation, potentially increasing binding affinity and selectivity for a biological target.[1] Furthermore, saturated rings often exhibit improved metabolic stability and aqueous solubility, crucial attributes for successful drug candidates.[2]
This guide focuses on a particularly valuable building block: 4-(aminomethyl)cyclohexan-1-ol . This bifunctional scaffold, featuring both a primary amine and a hydroxyl group on a cyclohexane core, provides a versatile platform for the synthesis of a diverse array of biologically active molecules.[3] Its utility is perhaps best exemplified by its presence in the well-established mucolytic agent, Ambroxol.[3] Beyond this classical application, derivatives of this compound are being explored for new therapeutic indications, most notably as pharmacological chaperones in the treatment of lysosomal storage disorders like Gaucher disease.[3] This document will provide an in-depth exploration of the synthesis, derivatization, and application of the this compound scaffold, complete with detailed experimental protocols and an analysis of its structure-activity relationships.
Conformational Landscape: The Importance of Stereochemistry
The this compound scaffold exists as cis and trans diastereomers, arising from the relative orientation of the aminomethyl and hydroxyl groups.[3] The cyclohexane ring itself adopts a chair conformation to minimize steric strain. In the trans-isomer, the diequatorial conformation, where both substituents occupy positions around the ring's equator, is highly favored as it avoids destabilizing 1,3-diaxial interactions.[3] Conversely, the cis-isomer exists in a conformational equilibrium between two chair forms where one substituent is axial and the other is equatorial. This seemingly subtle difference in three-dimensional arrangement can have profound implications for a molecule's interaction with its biological target, underscoring the importance of stereocontrolled synthesis.
Synthetic Strategies: Accessing the this compound Core
The synthesis of this compound can be approached through several strategic routes, often starting from readily available cyclohexane derivatives.
Protocol 1: Chemoenzymatic Synthesis of trans-4-Aminocyclohexanol
A highly stereoselective and environmentally benign approach to the parent aminocyclohexanol involves a one-pot enzymatic cascade. This method utilizes a ketoreductase (KRED) for the regioselective mono-reduction of 1,4-cyclohexanedione, followed by a stereoselective transamination catalyzed by an amine transaminase (ATA).[4]
Reaction Scheme:
Caption: Chemoenzymatic synthesis of trans-4-aminocyclohexanol.
Materials:
-
1,4-Cyclohexanedione
-
Ketoreductase (KRED) from Lactobacillus kefir (LK-KRED) cell lysate
-
Amine transaminase (ATA-200) cell lysate
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
NADP+
-
Isopropyl alcohol
-
MgCl2
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a single-neck flask equipped with a magnetic stirrer, prepare a solution of 1,4-cyclohexanedione (1.5 mmol, 50 mM final concentration) in 30 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
To the stirred solution, add NADP+ (1 mM), isopropyl alcohol (100 mM, 0.76% v/v), MgCl2 (1 mM), isopropylamine (500 mM), and PLP (1 mM).
-
Add DMSO to a final concentration of 2% (v/v).
-
Initiate the reaction by adding freshly isolated LK-KRED (0.2 mg/mL) and ATA-200 (2 mg/mL) cell lysates.
-
Maintain the reaction at 30°C with stirring (250 rpm) for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, stop the reaction and filter the solution.
-
Purify the product by silica gel column chromatography to obtain trans-4-aminocyclohexanol.[5]
Protocol 2: Synthesis of trans-4-(Aminomethyl)cyclohexan-1-ol via Catalytic Hydrogenation
A common industrial route to access the trans-isomer of the closely related tranexamic acid involves the catalytic hydrogenation of p-aminomethylbenzoic acid using a ruthenium catalyst.[6] A similar strategy can be envisioned for the synthesis of trans-4-(aminomethyl)cyclohexan-1-ol from a suitably protected p-aminobenzyl alcohol derivative, followed by deprotection.
Conceptual Workflow:
Caption: Catalytic hydrogenation for scaffold synthesis.
General Considerations for Catalytic Hydrogenation:
-
Catalyst: Ruthenium on a carbon support (e.g., 5% Ru/C) is often effective for the hydrogenation of aromatic rings.[6]
-
Solvent: Acidic or basic aqueous solutions can influence the stereochemical outcome, favoring the formation of the trans-isomer.[6]
-
Conditions: The reaction is typically carried out at elevated temperatures (80-150°C) and high hydrogen pressures (50-150 kg/cm ²).[6]
-
Protecting Groups: The amino and hydroxyl groups of the starting material may require protection to prevent side reactions during hydrogenation.
Derivatization of the this compound Scaffold
The presence of both a primary amine and a hydroxyl group allows for a wide range of derivatization reactions, enabling the exploration of diverse chemical space.
N-Alkylation and N-Acylation
The primary amine is readily functionalized through reductive amination, N-alkylation with alkyl halides, or N-acylation with acyl chlorides or anhydrides. These reactions allow for the introduction of various substituents to probe their impact on biological activity.
O-Alkylation and O-Acylation
The hydroxyl group can be modified through Williamson ether synthesis or esterification to introduce different alkoxy or acyloxy groups, respectively.
Applications in Drug Discovery: Case Studies
Ambroxol: From Mucolytic to Pharmacological Chaperone
Ambroxol, chemically trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol, is a widely used mucolytic agent.[3] Its synthesis typically involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[3]
Protocol 3: Synthesis of Ambroxol Hydrochloride
Reaction Scheme:
Caption: Synthesis of Ambroxol Hydrochloride.
Materials:
-
trans-4-Aminocyclohexanol
-
2-Amino-3,5-dibromobenzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol
-
Hydrochloric acid
-
Acetone
Procedure:
-
Condensation: In a reaction flask, dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq) and trans-4-aminocyclohexanol (1.1 eq) in methanol. Stir the mixture at room temperature to form the intermediate imine (Schiff base). Monitor the reaction by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Ambroxol free base.
-
Salt Formation: Dissolve the Ambroxol base in acetone and add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring. The Ambroxol hydrochloride will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to yield pure Ambroxol hydrochloride.[7]
Beyond Mucolysis: Ambroxol as a Chaperone for Glucocerebrosidase (GCase)
Recent research has unveiled a novel application for Ambroxol and its derivatives as pharmacological chaperones for the enzyme glucocerebrosidase (GCase).[8] Mutations in the gene encoding GCase lead to Gaucher disease, a lysosomal storage disorder.[9] Misfolded GCase is prematurely degraded in the endoplasmic reticulum (ER). Ambroxol has been shown to bind to and stabilize mutant GCase in the ER, facilitating its proper folding and trafficking to the lysosome, thereby increasing its enzymatic activity.[9] This chaperone activity is being investigated as a potential therapeutic strategy for Gaucher disease and Parkinson's disease, where GCase mutations are a significant risk factor.[8]
Structure-Activity Relationship (SAR) of Ambroxol Analogs as GCase Chaperones
The chaperone activity of Ambroxol is pH-dependent; it binds to GCase at the neutral pH of the ER and dissociates at the acidic pH of the lysosome, allowing the enzyme to function.[9] SAR studies have explored modifications to the Ambroxol structure to optimize this chaperone activity.
| Compound | Modification | Effect on GCase Activity | Reference |
| Ambroxol | - | Significant increase in mutant GCase activity | [9] |
| Bromhexine (prodrug) | N-methyl and removal of hydroxyl | Precursor to Ambroxol | [8] |
| N-Substituted analogs | Varied alkyl and aryl groups on the secondary amine | Activity is sensitive to the nature of the substituent | |
| Analogs with modified dibromoaniline ring | Alterations to the substitution pattern | Changes in potency and selectivity |
Table 1: Qualitative Structure-Activity Relationships of Ambroxol Analogs.
Protocol 4: In Vitro Glucocerebrosidase (GCase) Activity Assay
This protocol describes a fluorogenic assay to measure GCase activity in cell lysates, which can be used to evaluate the efficacy of potential chaperone compounds.
Materials:
-
Cell culture of patient-derived fibroblasts or other relevant cell lines
-
Test compounds (e.g., Ambroxol analogs)
-
Lysis buffer (e.g., 1% Triton X-100 in water)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
McIlvaine's buffer (citrate-phosphate buffer)
-
Glycine-NaOH stop buffer
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Culture cells to confluence and treat with various concentrations of the test compounds for a specified period (e.g., 4 days).
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Enzyme Reaction: a. In a 96-well plate, add a standardized amount of protein from each cell lysate. b. Add McIlvaine's buffer to each well. c. Initiate the reaction by adding the 4-MUG substrate solution. d. Incubate the plate at 37°C for 1-2 hours.
-
Termination and Measurement: a. Stop the reaction by adding the glycine-NaOH stop buffer. b. Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the GCase activity, typically expressed as nmol of 4-MU released per hour per mg of protein. Compare the activity in treated cells to untreated controls to determine the effect of the test compounds.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable and versatile platform in drug discovery. Its inherent three-dimensionality and the presence of two readily functionalizable groups have enabled the development of important therapeutics like Ambroxol. The recent discovery of the chaperone activity of Ambroxol derivatives for GCase has opened up exciting new avenues for the treatment of Gaucher disease and Parkinson's disease. Future research in this area will likely focus on the design and synthesis of novel analogs with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of the chemical space around this privileged scaffold holds great promise for the development of the next generation of innovative medicines.
References
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Scripps Research Institute. (2023, May 31). Crossing the ring: New method enables C-H activation across saturated carbocycles. ScienceDaily. Available from:
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Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]
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National Gaucher Foundation. (2022). Ambroxol: New Use as a Gaucher Disease Treatment?. Available from: [Link]
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Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available from: [Link]
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Application Note: Strategies and Protocols for the Chemoselective N-Acylation of 4-(Aminomethyl)cyclohexan-1-ol
Abstract
This comprehensive guide details robust and field-proven protocols for the N-acylation of 4-(aminomethyl)cyclohexan-1-ol, a critical bifunctional building block in medicinal chemistry and drug development. The primary challenge in acylating this substrate lies in achieving high chemoselectivity for the primary amine over the secondary alcohol. This document provides an in-depth analysis of various synthetic strategies, elucidates the mechanistic rationale behind each approach, and offers detailed, step-by-step protocols for researchers. We cover classical methods using acyl chlorides, modern peptide coupling reagents like HATU, carbodiimide-mediated reactions, and the mixed anhydride approach. The causality behind experimental choices, such as reagent selection, solvent effects, and temperature control, is explained to empower scientists to troubleshoot and adapt these methods for their specific acylating agents and target molecules.
Introduction: The Challenge of Chemoselectivity
This compound is a valuable scaffold in pharmaceutical sciences, notably as a key structural component of drugs like Ambroxol, a widely used mucolytic agent[1]. Its 1,4-disubstituted cyclohexane ring provides a rigid, non-aromatic framework, while the primary amine and secondary hydroxyl groups offer versatile handles for molecular elaboration[1].
The synthetic challenge arises from the presence of two nucleophilic sites: the primary amine (-NH₂) and the secondary alcohol (-OH). While amines are generally more nucleophilic than alcohols, forcing conditions or highly reactive acylating agents can lead to a mixture of N-acylated, O-acylated, and di-acylated products. Therefore, achieving selective N-acylation is paramount for efficient and clean synthesis. The choice of methodology depends critically on the nature of the carboxylic acid to be coupled, cost, scale, and the desired purity of the final product. This guide explores several reliable methods to navigate this challenge.
General N-Acylation Workflow
The process for N-acylation, regardless of the specific reagents, generally follows a consistent workflow. The carboxylic acid must first be "activated" to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine of this compound.
Figure 1: A generalized workflow for the N-acylation of this compound.
Protocol I: Acylation with Acyl Chlorides
This is a direct and often cost-effective method, particularly suitable for robust carboxylic acids that can be easily converted to their corresponding acyl chlorides. The high reactivity of acyl chlorides ensures rapid reaction but also poses the greatest risk of O-acylation if not properly controlled[2][3].
Causality and Experimental Choices:
-
Reagent: Acyl chlorides are highly electrophilic and react readily with nucleophiles[4][5].
-
Base: At least two equivalents of a base, such as triethylamine (TEA) or pyridine, are required. The first equivalent neutralizes the HCl byproduct generated during the reaction, while the second acts as a base to ensure the amine remains deprotonated and nucleophilic[2]. Using a hindered base can sometimes improve selectivity.
-
Temperature: The reaction is typically performed at low temperatures (0 °C to room temperature) to moderate the reactivity of the acyl chloride and minimize O-acylation. Adding the acyl chloride slowly to the solution of the amine is crucial.
Detailed Step-by-Step Protocol (Acyl Chloride Method)
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and triethylamine (2.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.
Protocol II: Coupling with Uronium Reagents (HATU)
Uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient and reliable for amide bond formation, prized for their high yields, fast reaction times, and low rates of racemization in chiral substrates[6][7].
Causality and Experimental Choices:
-
Mechanism: HATU reacts with the carboxylate form of the carboxylic acid to generate a highly reactive OAt-active ester. This intermediate is then rapidly intercepted by the amine nucleophile to form the amide bond[6][8][9]. The formation of the active ester is the key to avoiding side reactions associated with other methods[10].
-
Base: A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA, Hünig's base) is essential[6][10]. It is basic enough to deprotonate the carboxylic acid but sterically hindered, preventing it from competing with the primary amine in the subsequent acylation step.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or DCM are typically used[6].
Detailed Step-by-Step Protocol (HATU Coupling)
-
Preparation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.5 eq.) in anhydrous DMF (to ~0.1 M).
-
Activation: Stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step where the OAt-active ester is formed.
-
Amine Addition: Add a solution of this compound (1.0 eq.) in a minimal amount of DMF to the reaction mixture.
-
Reaction: Stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with a larger volume of ethyl acetate or DCM.
-
Washing: Wash the organic solution extensively with water to remove DMF, followed by washes with 5% aqueous LiCl (which helps to remove residual DMF), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: The crude material is typically purified by silica gel chromatography to isolate the target amide. The byproduct, tetramethylurea, is usually removed during the aqueous workup and chromatography[7].
Protocol III: Carbodiimide-Mediated Coupling (EDC/NHS)
This method involves the activation of a carboxylic acid using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The addition of N-hydroxysuccinimide (NHS) is highly recommended as it traps the reactive O-acylisourea intermediate to form a more stable and selective NHS-active ester, which then cleanly reacts with the amine[11][12][13].
Causality and Experimental Choices:
-
Mechanism: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the absence of an additive, this can rearrange to a stable N-acylurea byproduct or react directly with the amine. NHS intercepts this intermediate to form an NHS-ester, which is less prone to side reactions and reacts efficiently with the amine[13].
-
Reagents: EDC is often preferred over DCC because its urea byproduct is water-soluble, simplifying purification[14]. NHS esters are stable enough to be isolated in some cases but are typically generated and used in situ[15][16].
-
Solvent: A range of aprotic solvents can be used, including DCM, THF, or DMF.
Detailed Step-by-Step Protocol (EDC/NHS Coupling)
-
Preparation: Combine the carboxylic acid (1.1 eq.) and N-hydroxysuccinimide (1.1 eq.) in anhydrous DCM or DMF (~0.1-0.2 M) in a flask under an inert atmosphere.
-
Activation: Add EDC hydrochloride (1.2 eq.) to the stirred solution. Stir at room temperature for 1-2 hours to form the NHS-ester.
-
Amine Addition: Add this compound (1.0 eq.) to the mixture, along with a non-nucleophilic base like DIPEA (1.2 eq.) if EDC hydrochloride was used.
-
Reaction: Continue stirring at room temperature for 4-12 hours until the reaction is complete as per TLC analysis.
-
Workup: Dilute with DCM and wash with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash chromatography on silica gel.
Protocol IV: The Mixed Anhydride Method
The mixed anhydride method is a classic, powerful technique for activating carboxylic acids. The acid is reacted with an alkyl chloroformate in the presence of a tertiary amine base to form a mixed carboxylic-carbonic anhydride. This activated species reacts readily with the amine[17][18].
Causality and Experimental Choices:
-
Mechanism: The carboxylate attacks the chloroformate to form the mixed anhydride. The amine then attacks the more electrophilic carbonyl carbon of the original carboxylic acid moiety[17].
-
Reagents: Isobutyl chloroformate is commonly used. The choice of base is critical; a hindered base like N-methylmorpholine (NMM) is often preferred over triethylamine to minimize side reactions, such as the formation of urethane byproducts where the amine attacks the carbonate portion of the anhydride[19].
-
Temperature: The formation of the anhydride is performed at a low temperature (e.g., -15 °C) to prevent disproportionation into symmetrical anhydrides and to control reactivity[19].
Detailed Step-by-Step Protocol (Mixed Anhydride)
-
Preparation: Dissolve the carboxylic acid (1.1 eq.) in anhydrous THF or DCM (~0.2 M) in a flask under an inert atmosphere.
-
Cooling: Cool the solution to -15 °C (an ice-salt or acetone-dry ice bath).
-
Anhydride Formation: Add N-methylmorpholine (NMM) (1.1 eq.) and stir for 1-2 minutes. Then, add isobutyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below -10 °C. Stir the mixture at -15 °C for 15-30 minutes. A salt (NMM·HCl) will precipitate.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq.) in the same solvent and cool to 0 °C. Add this solution to the cold mixed anhydride suspension.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Filter off the precipitated salt. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate.
-
Washing: Wash the organic solution with saturated NaHCO₃ and brine.
-
Isolation & Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify the product by column chromatography or recrystallization.
Comparative Summary of Protocols
| Parameter | Acyl Chloride Method | HATU Coupling | EDC/NHS Coupling | Mixed Anhydride Method |
| Activation | Direct conversion to R-COCl | In situ OAt-ester formation | In situ NHS-ester formation | In situ mixed anhydride |
| Key Reagents | SOCl₂ or (COCl)₂; TEA | HATU, DIPEA | EDC, NHS | Isobutyl chloroformate, NMM |
| Reaction Speed | Very Fast | Fast | Moderate to Fast | Fast |
| Typical Temp. | 0 °C to RT | Room Temperature | Room Temperature | -15 °C to RT |
| Pros | Cost-effective for simple acids | High yield, low side reactions, fast | Good for sensitive substrates, water-soluble byproduct (EDC) | Effective, avoids coupling reagents |
| Cons | Risk of O-acylation, harsh | Expensive, byproduct removal can be tricky | Potential for N-acylurea byproduct, moderate speed | Requires low temp, risk of urethane byproduct |
| Best For | Robust, readily available acids | High-value targets, difficult couplings | General purpose, aqueous compatibility (EDC) | Scalable synthesis, cost-conscious projects |
Conclusion
The selective N-acylation of this compound can be successfully achieved through several distinct methodologies. The choice of protocol should be guided by the specific characteristics of the carboxylic acid, project budget, required scale, and purity requirements. For rapid, high-efficiency coupling of precious or complex acids, uronium reagents like HATU are often the superior choice. For more routine or large-scale syntheses where cost is a factor, the acyl chloride or mixed anhydride methods provide excellent alternatives, provided that reaction conditions are carefully controlled to ensure chemoselectivity. The EDC/NHS protocol offers a versatile and mild option that balances efficiency with ease of use, particularly when simplified byproduct removal is desired. By understanding the mechanistic principles behind each method, researchers can confidently select and optimize the ideal conditions for their synthetic targets.
References
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Vertex AI Search. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. 17
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Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (n.d.). Nonclassical Routes for Amide Bond Formation. Chemical Reviews - ACS Publications. 20
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Wikipedia. HATU.
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Common Organic Chemistry. Amine to Amide Mechanism - HATU. 8
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Valverde, M. G., et al. (2006). Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry - ACS Publications.
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Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature.
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FAQ. What are the uses of N-Hydroxysuccinimide (NHS) esters in peptide chemistry?. 11
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
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Taylor & Francis Online. (2016). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
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AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. 21
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The Journal of Organic Chemistry - ACS Publications. Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols....
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Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
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Semantic Scholar. Rethinking amide bond synthesis.
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ChemicalBook. N-Hydroxysuccinimide and N-hydroxysuccinimide ester.
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Organic Chemistry Portal. Amide synthesis by acylation.
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Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube.
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The Journal of Organic Chemistry - ACS Publications. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3.
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Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3.
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Organic & Biomolecular Chemistry (RSC Publishing). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling.
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ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the....
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Google Patents. US5631356A - Selective N-acylation of amino alcohols.
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Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis.
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ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
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Chen, F. M., et al. (1987). Mixed anhydrides in peptide synthesis. Canadian Journal of Chemistry.
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ChemistryStudent. Acyl Chlorides (A-Level).
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ResearchGate. Mechanism of mixed anhydride coupling reaction.
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Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides.
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Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
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YouTube. (2018). A Level Chemistry Reactions of Acyl Chlorides.
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Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines.
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RSC Publishing. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
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Strategic O-Alkylation of 4-(Aminomethyl)cyclohexan-1-ol via Williamson Ether Synthesis: A Protocol for Drug Discovery Intermediates
Introduction: The Enduring Relevance of the Williamson Ether Synthesis in Modern Drug Development
The Williamson ether synthesis, a classic SN2 reaction first reported in 1850, remains a cornerstone of modern organic synthesis due to its reliability and versatility in forming ether linkages.[1] In the realm of drug discovery and development, the precise installation of ether moieties is critical for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This application note provides a detailed protocol for the Williamson ether synthesis using 4-(aminomethyl)cyclohexan-1-ol, a bifunctional building block of significant interest in medicinal chemistry. The presence of both a primary amine and a secondary alcohol necessitates a strategic approach involving amine protection to achieve selective O-alkylation.
The target molecule, this compound, possesses a cyclohexane scaffold that provides a rigid, non-aromatic framework prevalent in many biologically active compounds.[2] Its dual reactivity allows for diverse chemical transformations, making it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.[2] However, the nucleophilic nature of both the hydroxyl and amino groups presents a challenge for selective functionalization. Direct O-alkylation without protection of the amine would likely result in a mixture of O- and N-alkylated products, with the more nucleophilic amine potentially reacting preferentially.
To circumvent this, a protection strategy is paramount. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability under the basic conditions required for the Williamson ether synthesis and its susceptibility to facile cleavage under acidic conditions.[3] This orthogonality allows for the selective deprotection of the amine post-etherification, yielding the desired amino ether.
This guide will detail a two-step process: the N-Boc protection of this compound, followed by the Williamson ether synthesis on the protected intermediate. We will delve into the mechanistic rationale behind the choice of reagents and conditions, providing a robust protocol for researchers in drug development and organic synthesis.
Strategic Synthesis Overview
The overall synthetic strategy involves a two-stage process designed to ensure the selective formation of the desired O-alkylated product.
Caption: Synthetic workflow for the selective O-alkylation of this compound.
Part 1: N-Boc Protection of this compound
The initial and critical step is the chemoselective protection of the primary amine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base serves to deprotonate the ammonium salt (if the starting material is a salt) and to neutralize the acid formed during the reaction, driving the equilibrium towards the protected product.
Mechanism of N-Boc Protection
The reaction proceeds via nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxide and carbon dioxide, which subsequently decompose.
Caption: Simplified mechanism of N-Boc protection of a primary amine.
Detailed Protocol for N-Boc Protection
This protocol is adapted from established procedures for the N-Boc protection of amino alcohols.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 129.22 | 5.0 g | 38.7 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 9.3 g | 42.6 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 6.0 mL (4.34 g) | 42.9 | 1.1 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 38.7 mmol) in 100 mL of dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add triethylamine (6.0 mL, 42.9 mmol).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (9.3 g, 42.6 mmol) in 20 mL of DCM to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude tert-butyl ((4-hydroxycyclohexyl)methyl)carbamate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a white solid.
Part 2: Williamson Ether Synthesis of N-Boc-4-(aminomethyl)cyclohexan-1-ol
With the amine functionality protected, the selective O-alkylation of the secondary alcohol can be achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a primary alkyl halide in an SN2 reaction.[1]
Mechanism of Williamson Ether Synthesis
The reaction proceeds in two main steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group to form a sodium alkoxide.
-
SN2 Attack: The resulting alkoxide, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.
Caption: The two-step mechanism of the Williamson ether synthesis.
Causality Behind Experimental Choices
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[5] The formation of hydrogen gas as a byproduct also helps to shift the equilibrium.
-
Solvent Selection: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction. It is aprotic, preventing protonation of the alkoxide, and it effectively solvates the sodium cation.
-
Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, ethyl bromide) is crucial to favor the SN2 pathway. Secondary and tertiary alkyl halides are more prone to undergo E2 elimination as a competing side reaction.[1]
-
Temperature: The reaction is typically initiated at a low temperature to control the exothermic deprotonation step and then warmed to facilitate the SN2 reaction.
Detailed Protocol for Williamson Ether Synthesis
This protocol is based on a well-established procedure for the O-alkylation of a similar amino alcohol.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate | 229.32 | 4.0 g | 17.4 | 1.0 |
| Sodium hydride (NaH, 60% dispersion in mineral oil) | 24.00 | 0.84 g | 21.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Alkyl Halide (e.g., Methyl Iodide) | 141.94 | 1.3 mL (2.96 g) | 20.9 | 1.2 |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | 30 mL | - | - |
| Diethyl ether | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.84 g, 21.0 mmol of 60% dispersion).
-
Solvent Addition: Add 20 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of tert-butyl ((4-hydroxycyclohexyl)methyl)carbamate (4.0 g, 17.4 mmol) in 30 mL of anhydrous THF to the stirred suspension of NaH. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.3 mL, 20.9 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Carefully quench the reaction by the slow addition of 30 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected ether.
Part 3: Deprotection of the N-Boc Group
The final step is the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under acidic conditions, which are orthogonal to the basic conditions of the Williamson ether synthesis.
Detailed Protocol for Boc Deprotection
Materials and Reagents:
| Reagent | Quantity |
| N-Boc Protected Ether | 1.0 g |
| 4 M HCl in 1,4-Dioxane | 10 mL |
| Diethyl ether | 20 mL |
| Saturated aqueous sodium bicarbonate | As needed |
| Dichloromethane | 50 mL |
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected ether (1.0 g) in 10 mL of 4 M HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with saturated aqueous sodium bicarbonate solution until the pH is ~9-10.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final amino ether product.
-
Characterization and Validation
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the successful installation of the Boc group and the ether linkage, and the subsequent removal of the Boc group.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the N-H stretch of the primary amine upon Boc protection and the appearance of the C-O-C stretch of the ether.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the selective O-alkylation of this compound via a Williamson ether synthesis. By employing a strategic N-Boc protection step, the inherent challenge of chemoselectivity in this bifunctional molecule is effectively addressed. The detailed, step-by-step methodologies and the rationale behind the experimental choices offer researchers in drug development and organic synthesis a reliable pathway to synthesize valuable amino ether intermediates. The principles and techniques outlined herein are broadly applicable to the synthesis of other complex molecules where selective functionalization is a key consideration.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A.
-
Chemistry LibreTexts. (2022). Nucleophilic substitution in the Lab. [Link]
- Google Patents. (2012).
- Google Patents. (2014). Preparation method of 4-N-Boc-amino cyclohexanone. CN103694142A.
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
Sources
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- 2. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 3. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Mastering Amine Synthesis: A Detailed Guide to Reductive Amination using 4-(aminomethyl)cyclohexan-1-ol
Introduction: The Strategic Importance of Reductive Amination and the Versatility of 4-(aminomethyl)cyclohexan-1-ol
In the landscape of modern organic synthesis, the carbon-nitrogen bond formation remains a cornerstone of molecular construction, particularly in the realms of medicinal chemistry and materials science. Among the myriad of methods available for amine synthesis, reductive amination stands out for its efficiency, operational simplicity, and broad functional group tolerance.[1] This powerful one-pot reaction, which combines a carbonyl compound and an amine to forge a new secondary or tertiary amine, circumvents the common issue of over-alkylation often encountered in direct alkylation methods.[2]
This application note provides an in-depth guide to performing reductive amination reactions utilizing this compound, a versatile and synthetically valuable building block. This bifunctional molecule, featuring both a primary amine and a primary alcohol on a cyclohexane scaffold, offers a unique platform for the synthesis of diverse molecular architectures. The rigid cyclohexane core is a prevalent motif in many biologically active compounds, lending favorable pharmacokinetic properties.[3] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the underlying chemical principles to empower effective and innovative synthesis.
The Mechanism of Reductive Amination: A Stepwise Look at a One-Pot Transformation
The elegance of reductive amination lies in its sequential, in-situ formation and reduction of an imine or iminium ion intermediate.[1][4] The reaction is typically conducted as a one-pot procedure, where the amine, carbonyl compound, and a selective reducing agent are combined.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a particularly mild and selective reducing agent favored for this transformation.[5][6][7] Its steric bulk and electron-withdrawing acetate groups render it less reactive towards aldehydes and ketones, allowing it to preferentially reduce the more electrophilic iminium ion intermediate.[4][6]
The reaction proceeds through the following key steps:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, which is often acetic acid when using STAB, the imine is protonated to form a more electrophilic iminium ion.[4]
-
Hydride Transfer: The mild hydride reagent, sodium triacetoxyborohydride, then selectively delivers a hydride to the electrophilic carbon of the iminium ion. This reduction step is significantly faster than the reduction of the starting carbonyl compound, which is the basis for the high selectivity of the one-pot reaction.[4][6]
-
Product Formation: The hydride transfer results in the formation of the desired secondary amine, with the hydroxyl group of the this compound moiety remaining intact.
The following diagram illustrates the general mechanism of reductive amination with an aldehyde and this compound using sodium triacetoxyborohydride.
Caption: General mechanism of reductive amination.
Experimental Protocols: A Practical Guide to Synthesis
The following protocols provide detailed, step-by-step methodologies for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.
Protocol 1: General One-Pot Reductive Amination
This protocol is a robust and widely applicable procedure for the synthesis of N-substituted this compound derivatives.[5][8]
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, typically 1.0 equiv for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Imine Formation (Optional Pre-mixing): Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. For less reactive carbonyl compounds, this pre-mixing step can be beneficial.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) to the reaction mixture in one portion or in small portions over a few minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCE or DCM (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure secondary amine.
Caption: A typical experimental workflow for reductive amination.
Data Presentation: A Comparative Look at Reducing Agents
The choice of reducing agent is critical in reductive amination. While sodium triacetoxyborohydride is often preferred for its selectivity, other reagents can also be employed. The following table provides a comparison of common reducing agents for this transformation.
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Mild and selective for imines/iminiums; good functional group tolerance; suitable for one-pot reactions.[5][9] | Moisture sensitive; can be slower with hindered substrates.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective for one-pot reactions; less sterically hindered than STAB.[2] | Highly toxic (releases HCN in acidic conditions); less selective than STAB. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available. | Can reduce aldehydes/ketones directly; typically requires a two-step procedure (imine formation first, then reduction).[2][3] |
| Hydrogen (H₂) with a Metal Catalyst (e.g., Pd/C) | Methanol, Ethanol, Ethyl Acetate | "Green" reducing agent; high yielding. | Requires specialized hydrogenation equipment; may reduce other functional groups. |
Troubleshooting Common Issues in Reductive Amination
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete imine formation. - Deactivated aldehyde/ketone. - Low quality or decomposed reducing agent. | - Add a catalytic amount of acetic acid to promote imine formation, especially with ketones.[10] - Increase the reaction temperature or time. - Use fresh, high-quality reducing agent. |
| Presence of Unreacted Starting Material | - Insufficient equivalents of the reducing agent. - Short reaction time. | - Increase the equivalents of the reducing agent (e.g., to 1.5-2.0 equiv). - Extend the reaction time and continue monitoring by TLC/LC-MS. |
| Formation of Side Products (e.g., Alcohol from Carbonyl Reduction) | - Use of a non-selective reducing agent (e.g., NaBH₄ in a one-pot reaction). - Reaction conditions too harsh. | - Use a more selective reducing agent like sodium triacetoxyborohydride.[6] - For NaBH₄, perform a two-step reaction: form the imine first, then add the reducing agent at a lower temperature (e.g., 0 °C). |
| Difficult Purification | - Product is highly polar and water-soluble. - Co-elution of product with starting materials or byproducts. | - After quenching, perform multiple extractions with an appropriate organic solvent. - If the product is basic, an acid-base extraction can be employed for purification.[3] - Optimize the mobile phase for column chromatography. |
Conclusion: A Robust and Versatile Synthetic Tool
Reductive amination using this compound is a highly effective and versatile method for the synthesis of a wide array of N-substituted derivatives. The use of mild and selective reducing agents like sodium triacetoxyborohydride allows for a straightforward one-pot procedure with excellent functional group compatibility. By understanding the underlying mechanism and optimizing reaction conditions, researchers can leverage this powerful transformation to access novel and complex molecules for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important synthetic strategy.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Harvard University. [Link]
-
Reddit. (2022). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. [Link]
- Google Patents. (1975).
-
ResearchGate. (2014). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. [Link]
-
Reddit. (2021). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
-
MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. [Link]
-
The Synthetic Inspector. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry. [Link]
-
The Synthetic Inspector. (n.d.). Reductive Amination. [Link]
-
National Institutes of Health. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
Sources
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
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- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polyamides and Polyurethanes Using 4-(Aminomethyl)cyclohexan-1-ol
Introduction: The Strategic Advantage of a Cycloaliphatic Amino Alcohol Monomer
In the landscape of polymer chemistry, the pursuit of novel monomers that impart unique and desirable properties to materials is a constant endeavor. 4-(Aminomethyl)cyclohexan-1-ol emerges as a compelling building block for the synthesis of advanced polyamides and polyurethanes. Its structure, featuring a primary amine and a primary hydroxyl group on a cyclohexane ring, offers dual reactivity for step-growth polymerization.[1][2] The cycloaliphatic nature of this monomer is particularly noteworthy, as it bestows a combination of properties that bridge the gap between linear aliphatic and aromatic polymers.[3] Specifically, the incorporation of the cyclohexane moiety can enhance thermal stability, mechanical strength, and hydrolytic resistance, while maintaining good processability.
A crucial aspect of this compound is its existence as cis and trans isomers.[1] This stereoisomerism provides a powerful tool for tuning the final properties of the polymer. The linear and more symmetric nature of the trans isomer typically leads to higher crystallinity, increased melting points, and enhanced mechanical strength in the resulting polymers.[4] Conversely, the kinked structure of the cis isomer disrupts polymer chain packing, resulting in more amorphous materials with lower glass transition temperatures and potentially greater flexibility. The strategic selection or control of the cis/trans ratio is, therefore, a key experimental parameter.
This technical guide provides detailed application notes and protocols for the synthesis of polyamides and polyurethanes using this compound. It is designed for researchers and scientists in polymer science and drug development, offering insights into the causality behind experimental choices and providing a framework for creating novel materials with tailored properties.
PART 1: Polyamide Synthesis via Melt Polycondensation
The reaction of an amino alcohol with a dicarboxylic acid can lead to the formation of a poly(ester-amide). However, by leveraging the higher reactivity of the amine group in amidation reactions compared to the hydroxyl group in esterification, it is possible to preferentially form polyamide linkages, particularly under specific reaction conditions. This section details the synthesis of a polyamide from this compound and a linear aliphatic dicarboxylic acid, adipic acid, via melt polycondensation. This solvent-free method is advantageous from an environmental and industrial perspective.
Causality of Experimental Choices
-
Monomer Selection: Adipic acid is a readily available and widely used dicarboxylic acid that will yield a semi-crystalline polyamide with good mechanical properties. The use of the trans isomer of this compound is recommended for achieving higher crystallinity and thermal stability.
-
Stoichiometry: A 1:1 molar ratio of the amino alcohol and dicarboxylic acid is crucial for achieving a high molecular weight polymer. Any deviation from this stoichiometry will lead to chain termination and lower molecular weight oligomers.
-
Temperature Program: The reaction is carried out in stages. The initial lower temperature stage allows for the formation of a low molecular weight prepolymer while minimizing monomer sublimation. The temperature is then gradually increased under vacuum to drive the polycondensation reaction to completion by facilitating the removal of the water byproduct.
-
Vacuum: The application of a high vacuum in the later stages of the reaction is critical for removing water, which is a byproduct of the amidation reaction. Efficient removal of water shifts the equilibrium towards the formation of high molecular weight polymer chains.
-
Catalyst: While not always strictly necessary for polyamidation, the use of a catalyst like phosphoric acid or a titanium-based catalyst can accelerate the reaction rate. For this protocol, no catalyst is initially proposed to provide a baseline, but its inclusion can be considered for process optimization.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for the melt polycondensation of this compound and adipic acid.
Detailed Protocol: Polyamide Synthesis
Materials:
-
trans-4-(Aminomethyl)cyclohexan-1-ol
-
Adipic acid
-
Nitrogen gas (high purity)
-
Suitable solvent for cleaning (e.g., ethanol)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a vacuum connection with a cold trap.
-
Heating mantle with a temperature controller.
-
Vacuum pump capable of reaching <1 torr.
Procedure:
-
Reactor Setup: Thoroughly clean and dry the glass reactor. Charge the reactor with equimolar amounts of trans-4-(aminomethyl)cyclohexan-1-ol and adipic acid.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen during the initial heating phase.
-
Initial Heating (Pre-polymerization): Begin stirring and heat the reactor to 180-200°C. Continue heating at this temperature for 2-3 hours. During this stage, the monomers will melt and react to form a low molecular weight prepolymer, and water will begin to evolve.
-
Polycondensation: Gradually increase the temperature to 220-240°C. Once the desired temperature is reached, slowly apply a vacuum, reducing the pressure to less than 1 torr over about an hour.
-
High Vacuum Stage: Continue the reaction under high vacuum for 4-6 hours. The viscosity of the melt will noticeably increase as the molecular weight of the polymer builds.
-
Polymer Isolation: Once the desired viscosity is achieved (or after the set reaction time), stop the heating and stirring. The polymer can be extruded from the reactor as a strand or allowed to cool in the reactor under a nitrogen atmosphere.
-
Purification (Optional): The cooled, solid polymer can be ground into smaller particles and washed with hot water or ethanol to remove any unreacted monomers or low molecular weight oligomers. Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
Expected Polymer Properties
The resulting polyamide is expected to be a semi-crystalline material with the following representative properties. The exact values will depend on the final molecular weight and the isomeric purity of the this compound.
| Property | Expected Value |
| Melting Temperature (Tm) | 200 - 240 °C |
| Glass Transition (Tg) | 60 - 90 °C |
| Tensile Strength | 50 - 80 MPa |
| Elongation at Break | 50 - 150 % |
| Water Absorption (24h) | 1.5 - 3.0 % |
PART 2: Polyurethane Synthesis via Solution Polymerization
The reaction of the hydroxyl group of this compound with a diisocyanate leads to the formation of a polyurethane. To avoid side reactions with the amine group, it is often advantageous to first protect the amine, carry out the urethane formation, and then deprotect. However, with careful control of reaction conditions, direct polymerization is possible, especially at lower temperatures where the reaction of the hydroxyl group with the isocyanate can be favored. This section describes the synthesis of a polyurethane from this compound and hexamethylene diisocyanate (HDI) in solution.
Causality of Experimental Choices
-
Monomer Selection: Hexamethylene diisocyanate (HDI) is a common aliphatic diisocyanate that will produce a polyurethane with good flexibility and UV stability. The choice between cis and trans isomers of this compound will significantly impact the final polymer properties, with the cis isomer favoring a more amorphous and flexible material.
-
Solvent: A dry, aprotic polar solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) is used to dissolve the reactants and facilitate the reaction. The solvent must be anhydrous to prevent the isocyanate from reacting with water.
-
Catalyst: A catalyst, such as dibutyltin dilaurate (DBTDL), is typically used to promote the reaction between the hydroxyl and isocyanate groups.[5] The catalyst concentration should be carefully controlled to manage the reaction rate and prevent side reactions.
-
Temperature: The reaction is typically carried out at a moderate temperature (e.g., 60-80°C) to ensure a reasonable reaction rate without promoting side reactions such as the formation of allophanates or isocyanurates.
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the isocyanate from reacting with atmospheric moisture.
Experimental Workflow: Polyurethane Synthesis
Caption: Workflow for the solution polymerization of this compound and hexamethylene diisocyanate.
Detailed Protocol: Polyurethane Synthesis
Materials:
-
cis- or trans-4-(Aminomethyl)cyclohexan-1-ol
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, nitrogen/argon inlet, dropping funnel, and thermometer.
-
Heating/cooling circulator for the reactor jacket.
-
Vacuum oven.
Procedure:
-
Reactor Setup: Assemble a clean, dry reactor system. Purge the entire system with dry nitrogen or argon gas.
-
Reactant Charging: In the reactor, dissolve a known amount of this compound in anhydrous DMF under a positive pressure of inert gas.
-
Catalyst Addition: Add a catalytic amount of DBTDL (typically 0.01-0.1 mol% based on the diisocyanate) to the reactor.
-
Heating: Heat the stirred solution to the desired reaction temperature (e.g., 70°C).
-
Isocyanate Addition: Slowly add an equimolar amount of HDI to the stirred solution via the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed. Maintain the reaction temperature using the circulator.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 70°C for 4-8 hours. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Polymer Precipitation: Once the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The polyurethane will precipitate as a solid.
-
Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomers, catalyst, and residual solvent.
-
Drying: Dry the purified polyurethane in a vacuum oven at 60°C for 24-48 hours until a constant weight is achieved.
Expected Polymer Properties
The properties of the resulting polyurethane will be highly dependent on the isomer of this compound used.
| Property | Expected Value (cis-isomer) | Expected Value (trans-isomer) |
| Glass Transition (Tg) | 20 - 50 °C | 50 - 80 °C |
| Tensile Strength | 20 - 40 MPa | 40 - 70 MPa |
| Elongation at Break | 200 - 400 % | 100 - 250 % |
| Hardness (Shore A/D) | 70A - 90A | 40D - 60D |
PART 3: Characterization of the Resulting Polymers
Thorough characterization is essential to confirm the successful synthesis of the desired polyamide or polyurethane and to understand its properties. The following techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a quick and effective method to confirm the formation of the polymer.
-
Polyamide: Look for the appearance of the amide I (C=O stretch) band around 1640 cm⁻¹ and the amide II (N-H bend) band around 1540 cm⁻¹. The disappearance of the carboxylic acid O-H stretch will also be evident.
-
Polyurethane: Confirm the formation of the urethane linkage by the appearance of the N-H stretching vibration around 3300 cm⁻¹ and the urethane carbonyl (C=O) stretching vibration around 1700-1730 cm⁻¹. The complete disappearance of the isocyanate (-NCO) peak at approximately 2270 cm⁻¹ is a key indicator of reaction completion.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the polymer.
-
Polyamide: In ¹H NMR, new peaks corresponding to the amide proton (around 7-8 ppm) will appear. In ¹³C NMR, the formation of the amide carbonyl carbon can be observed around 170-175 ppm.
-
Polyurethane: ¹H NMR will show the urethane N-H proton (around 7-9 ppm). ¹³C NMR will confirm the urethane carbonyl carbon at approximately 155-160 ppm.
-
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm) for semi-crystalline polymers. This data is crucial for understanding the polymer's processing window and service temperature range.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is important for determining the degradation temperature and assessing the material's suitability for high-temperature applications.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymer. This information is critical as the mechanical properties of polymers are highly dependent on their molecular weight.
-
Mechanical Testing: Standard tensile testing (e.g., following ASTM D638) should be performed on compression-molded or solution-cast films of the polymer to determine key mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Conclusion
This compound is a versatile monomer that offers significant potential for the development of novel polyamides and polyurethanes with tailored properties. The presence of both an amine and a hydroxyl group, combined with the stereoisomerism of the cyclohexane ring, provides a rich platform for creating a wide range of materials, from rigid and thermally stable polyamides to flexible and tough polyurethanes. The protocols and insights provided in this guide serve as a foundation for researchers to explore the synthesis and application of polymers derived from this unique cycloaliphatic building block. Careful control over monomer stoichiometry, reaction conditions, and isomer selection will be paramount in achieving the desired material performance.
References
-
Polyurethane. In: Wikipedia. ; 2024. Accessed January 22, 2026. [Link].
-
Brunel, F., Drockenmuller, E., Hemery, P., & Verdon, C. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews, 51(4), 1483-1523. [Link]
- Hsiao, S. H., & Lin, S. W. (2000). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexane. Journal of Polymer Science Part A: Polymer Chemistry, 38(15), 2829-2838.
- Raghu, A. V., Jeong, H. M., Kim, J. H., Lee, Y. R., & Cho, Y. B. (2008). Synthesis and Characterization of Novel Polyurethanes Based on 4-{(4-Hydroxyphenyl)iminomethyl}phenol. Macromolecular Research, 16(3), 194-199.
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Nylon 6-10 reaction. In: Chemistry LibreTexts. ; 2020. Accessed January 22, 2026. [Link].
- Lee, S. H., & Kim, B. K. (2000). Amino alcohol-based degradable poly(ester amide) elastomers.
- A, J. C. Q. (2019). Thermal Resistance Properties of Polyurethanes and its Composites: A Short Review.
- Gaina, C., Gaina, V., & Stanciu, A. (2018). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. RSC Advances, 8(39), 21863-21873.
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Synthesis of Polyamide. Scribd. [Link]. Accessed January 22, 2026.
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Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethylfurfural. Royal Society of Chemistry; 2021. [Link].
- Bera, S., & De, S. K. (2004). Poly(amide-ester)s derived from dicarboxylic acid and aminoalcohol. Journal of Applied Polymer Science, 95(2), 362-368.
- Process for preparing aliphatic and cycloaliphatic di- and polyurethanes.
- Catalysts for reaction between an isocyanate and an alcohol.
- Polyurethanes cured with amines and their preparation.
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- Synthesis of polyurethane products.
- Procedure for the production of trans-4-aminociclohexanol.
- Polyurethane prepolymers containing latent amino groups and isocyanate groups, their method of preparation as well as their use.
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Application Notes and Protocols for the Stereoselective Synthesis of 4-(Aminomethyl)cyclohexan-1-ol Derivatives
Introduction: The Significance of Stereochemistry in 4-(Aminomethyl)cyclohexan-1-ol Scaffolds
The this compound framework is a valuable building block in medicinal chemistry, providing a rigid, non-aromatic scaffold that is a key component in numerous biologically active compounds.[1] The stereochemical arrangement of the aminomethyl and hydroxyl groups on the cyclohexane ring gives rise to cis and trans diastereomers, which can have profoundly different pharmacological and physical properties.[1] For instance, the trans isomer is a core component of the mucolytic agent Ambroxol.[1] Consequently, the ability to selectively synthesize specific stereoisomers is of paramount importance for researchers in drug discovery and development.
This comprehensive guide provides an in-depth exploration of the stereoselective synthesis of this compound derivatives. We will delve into the strategic considerations behind achieving high diastereoselectivity for both cis and trans isomers, present detailed, field-proven experimental protocols, and discuss the analytical techniques crucial for stereochemical assignment.
Strategic Approaches to Stereocontrol
The synthesis of this compound derivatives offers a rich landscape for the application of stereoselective chemical transformations. The primary challenge lies in controlling the relative orientation of the two functional groups on the cyclohexane ring. The choice of starting material and the synthetic route employed are the critical determinants of the final stereochemical outcome.
Two principal strategies dominate the landscape of stereoselective synthesis of these derivatives:
-
Diastereoselective Reduction of Substituted Cyclohexanones: This widely employed approach involves the reduction of a ketone functionality in a precursor molecule, such as 4-oxocyclohexanecarbonitrile or 4-(aminomethyl)cyclohexanone. The choice of reducing agent and catalyst can significantly influence the diastereomeric ratio of the resulting alcohol.[1]
-
Enzymatic Transformations: Biocatalysis offers a powerful and highly selective alternative for the synthesis of specific stereoisomers. Enzymes, such as keto reductases (KREDs) and amine transaminases (ATAs), can exhibit exquisite regio- and stereoselectivity, enabling the synthesis of either the cis or trans isomer with high purity.[2][3]
The following workflow diagram illustrates the general synthetic pathways to cis and trans this compound.
Caption: General synthetic workflows for cis- and trans-4-(aminomethyl)cyclohexan-1-ol.
Protocol 1: Diastereoselective Synthesis of trans-4-(Aminomethyl)cyclohexan-1-ol via Catalytic Hydrogenation
This protocol details a robust method for the synthesis of the trans isomer, which is often the thermodynamically more stable product in catalytic hydrogenations. The procedure starts from the readily available p-acetamidophenol.
Reaction Scheme:
p-Acetamidophenol → trans-4-Acetamidocyclohexanol → trans-4-Aminocyclohexan-1-ol
Step-by-Step Methodology
Part A: Catalytic Hydrogenation of p-Acetamidophenol
-
Reactor Setup: In a high-pressure reactor (autoclave), charge p-acetamidophenol (e.g., 100 g) and deionized water (e.g., 250 mL).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (50% water wet, e.g., 5 g). The catalyst loading is typically 1-5 mol% relative to the substrate.[1]
-
Inerting and Pressurization: Seal the reactor and purge it multiple times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere. Pressurize the reactor with hydrogen gas to approximately 4.5 bar.[1]
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring. The reaction is typically maintained for 24-36 hours, or until hydrogen uptake ceases.[4]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-acetamidocyclohexanol, with the trans isomer being the major product (typically a trans/cis ratio of 3:1 to 4:1).[1]
Part B: Hydrolysis of the Acetamido Group
-
Hydrolysis: The crude aqueous solution from Part A can be directly subjected to hydrolysis. Add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the solution and heat to reflux until the hydrolysis of the acetamido group is complete (monitor by TLC or LC-MS).
-
Isolation and Purification: After hydrolysis, cool the reaction mixture. If acidic hydrolysis was performed, neutralize with a base. The trans-4-aminocyclohexanol can be isolated by crystallization. One patented method involves making the aqueous solution strongly alkaline (pH > 13.5) and cooling to as low as -10°C, which causes the trans isomer to preferentially crystallize.[1] The crystallized product can be collected by filtration, washed with cold water, and dried under vacuum.
| Parameter | Value | Rationale |
| Starting Material | p-Acetamidophenol | Readily available and inexpensive. |
| Catalyst | 5% Pd/C | Favors the formation of the thermodynamically more stable trans isomer.[1] |
| Solvent | Water | Green and effective solvent for this hydrogenation. |
| Hydrogen Pressure | ~4.5 bar | Sufficient for the reduction of the aromatic ring.[1] |
| Temperature | 100°C | Promotes a reasonable reaction rate.[1] |
| Expected Yield | Moderate to Good | Dependent on the efficiency of the hydrogenation and purification steps. |
| Expected Diastereoselectivity | trans:cis ratio of 3:1 to 4:1 | Palladium catalysts generally favor the trans product.[1] |
Protocol 2: Enzymatic Synthesis of cis-4-(Aminomethyl)cyclohexan-1-ol
This protocol leverages a one-pot, two-enzyme cascade system to achieve high diastereoselectivity for the cis isomer, a feat that is often challenging to accomplish with traditional chemical methods. The synthesis starts from 1,4-cyclohexanedione.[2][3]
Reaction Scheme:
1,4-Cyclohexanedione --(KRED)--> 4-Hydroxycyclohexanone --(ATA)--> cis-4-Aminocyclohexan-1-ol
Caption: Enzymatic cascade for the synthesis of cis-4-(aminomethyl)cyclohexan-1-ol.
Step-by-Step Methodology
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffered solution (e.g., 50 mM sodium phosphate buffer, pH 7.0). Add 1,4-cyclohexanedione (e.g., to a final concentration of 50 mM).[2]
-
Cofactor and Cosubstrate Addition: Add the necessary cofactor for the keto reductase, typically NAD(P)+ (e.g., 1.0 mM), and a cosubstrate for cofactor regeneration, such as isopropanol (e.g., 100 mM).[2]
-
Enzyme Addition: Add the regioselective keto reductase (KRED), for example, from Lactobacillus kefir (LK-KRED), and a cis-selective amine transaminase (ATA). The enzyme concentrations should be optimized for the specific enzymes used.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 250 rpm).[2]
-
Monitoring: Monitor the progress of the reaction by analyzing aliquots using GC or HPLC to determine the consumption of the starting material and the formation of the cis and trans products.
-
Work-up and Isolation: Once the reaction has reached completion, terminate the reaction by denaturing the enzymes (e.g., by adding a water-miscible organic solvent like acetonitrile or by heat treatment). The product can be isolated from the aqueous reaction mixture using techniques such as solid-phase extraction or by derivatization followed by extraction.
| Parameter | Value | Rationale |
| Starting Material | 1,4-Cyclohexanedione | A symmetrical precursor suitable for enzymatic functionalization.[2][3] |
| Enzymes | Keto Reductase (KRED) & Amine Transaminase (ATA) | Highly selective biocatalysts for stereocontrolled synthesis.[2][3] |
| Cofactor | NAD(P)+ | Required for the activity of the keto reductase.[2] |
| Cosubstrate | Isopropanol | Used for the in-situ regeneration of the cofactor.[2] |
| pH | ~7.0 | Optimal for the activity of many KREDs and ATAs.[2] |
| Temperature | 30°C | A mild temperature that preserves enzyme activity.[2] |
| Expected Yield | Good to Excellent | Enzymatic reactions can proceed with high conversion. |
| Expected Diastereoselectivity | High for the cis isomer | Dependent on the selection of a highly cis-selective ATA. |
Synthesis of N-Substituted Derivatives
The primary amine of this compound provides a convenient handle for further functionalization to generate a diverse library of derivatives. Standard N-acylation and N-alkylation/arylation methods can be employed.
Protocol 3: N-Acylation of trans-4-(Aminomethyl)cyclohexan-1-ol
-
Reaction Setup: Dissolve trans-4-(aminomethyl)cyclohexan-1-ol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (1.5-2 equivalents).
-
Acylating Agent Addition: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 4: N-Arylation of trans-4-(Aminomethyl)cyclohexan-1-ol (Buchwald-Hartwig Amination)
-
Reaction Setup: In a reaction vessel, combine trans-4-(aminomethyl)cyclohexan-1-ol (1.2 equivalents), an aryl halide (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents) in an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110°C until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Analytical Characterization: Unambiguous Stereochemical Assignment
The definitive assignment of the cis and trans stereochemistry is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H NMR Spectroscopy: A Diagnostic Tool
The key to distinguishing between the cis and trans isomers lies in the analysis of the chemical shifts (δ) and, more importantly, the proton-proton coupling constants (J) of the protons on the carbons bearing the hydroxyl (H-1) and aminomethyl (H-4) groups.[5]
In the thermodynamically stable chair conformation of the cyclohexane ring:
-
trans Isomer: Both the hydroxyl and aminomethyl groups are in the more stable diequatorial positions. The protons at C-1 and C-4 are therefore in axial positions. This results in large axial-axial (Jₐₐ) coupling constants with the adjacent axial protons, typically in the range of 10-13 Hz.
-
cis Isomer: One substituent is axial and the other is equatorial. This leads to smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, generally in the range of 2-5 Hz.[5]
Table of Comparative ¹H NMR Data for cis- and trans-4-Aminocyclohexan-1-ol (in D₂O)
| Proton | cis-Isomer (ppm) | trans-Isomer (ppm) | Key Distinguishing Feature |
| H-1 (CH-OH) | ~3.96 (m)[5] | ~3.58 (m)[5] | The equatorial H-1 in the cis isomer is deshielded (downfield) compared to the axial H-1 in the trans isomer. The multiplicity and coupling constants are definitive. |
| H-4 (CH-CH₂NH₂) | ~3.20 (m)[5] | ~2.65 (m)[5] | Similar to H-1, the equatorial H-4 in the cis isomer is at a lower field than the axial H-4 in the trans isomer. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra also show characteristic differences in chemical shifts for the carbons of the cyclohexane ring due to the different steric environments of the axial and equatorial substituents.
Chiral Separation of Enantiomers
For derivatives of this compound that are chiral, the separation and quantification of enantiomers are essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[6][7]
General Approach to Chiral HPLC Method Development:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are often the first choice due to their broad applicability for a wide range of chiral compounds, including amines and alcohols.[8]
-
Mobile Phase Screening: A screening of different mobile phase systems is typically performed. Common mobile phases include:
-
Normal Phase: Heptane/Isopropanol with a basic additive (e.g., diethylamine) for the free amine.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with an acidic additive (e.g., formic acid or trifluoroacetic acid).
-
-
Optimization: Once a promising separation is observed, the mobile phase composition, flow rate, and column temperature can be optimized to improve resolution and analysis time.
-
Derivatization: If the analyte lacks a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag may be necessary.[8]
Table of Chiral HPLC Method Development Parameters
| Parameter | Considerations |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (amylose, cellulose), protein-based, or macrocyclic glycopeptide-based CSPs. |
| Mobile Phase | Normal phase, reversed phase, or polar organic mode. Additives (acidic or basic) are often required to improve peak shape and resolution. |
| Detector | UV-Vis, Mass Spectrometry (MS), or Evaporative Light Scattering Detector (ELSD). |
| Temperature | Can influence selectivity and resolution. |
Conclusion
The stereoselective synthesis of this compound derivatives is a critical capability for researchers in the pharmaceutical and chemical industries. By understanding the principles of stereocontrol and employing the appropriate synthetic strategies, be it diastereoselective reduction or enzymatic catalysis, specific stereoisomers can be accessed with high purity. The detailed protocols and analytical guidance provided in this application note serve as a valuable resource for the successful synthesis and characterization of these important molecular scaffolds.
References
-
Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Angewandte Chemie International Edition, 58(44), 15851-15855. Available at: [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]
-
Lednicer, D., et al. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346. Available at: [Link]
-
Ijmra.us. (n.d.). ISSN: 2347-6532 Stereoselective synthesis and Characterization of Oxiranes from Trans-4-amino cyclohexanol Abstract. Available at: [Link]
-
Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Available at: [Link]
- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
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Application Note: Orthogonal Protecting Group Strategies for the Selective Functionalization of 4-(Aminomethyl)cyclohexan-1-ol
Introduction
4-(Aminomethyl)cyclohexan-1-ol is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a primary amine and a secondary alcohol on a cyclohexane scaffold. The presence of these two reactive nucleophilic groups necessitates a carefully designed protecting group strategy to achieve selective functionalization at either the amine or the alcohol.[1] This application note provides a comprehensive guide to the selection and implementation of orthogonal protecting group strategies for this versatile molecule, enabling researchers to confidently navigate multistep synthetic sequences.
The core principle of a successful strategy lies in orthogonality , where each protecting group can be removed under specific conditions without affecting the other.[2][3] This allows for the sequential modification of the amine and alcohol functionalities, opening avenues for the synthesis of complex derivatives. This guide will detail common protecting groups for both amines and alcohols, their installation and cleavage conditions, and present validated protocols for their application to this compound.
Strategic Considerations for Protecting Group Selection
The choice of protecting groups is dictated by the planned synthetic route. Key considerations include:
-
Stability: The protecting group must be stable to the reaction conditions intended for the other functional group.[3][4]
-
Ease of Introduction and Removal: Protection and deprotection steps should be high-yielding and operationally simple.[5]
-
Orthogonality: The deprotection conditions for one group must be completely benign to the other.[3][6]
-
Atom Economy and "Green" Chemistry: Minimizing the number of protection/deprotection steps is ideal for a more efficient and environmentally friendly synthesis.[3][7]
Protecting the Amine: The Ubiquitous Boc Group
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry due to its ease of introduction and its stability under a wide range of conditions, except for strong acids.[5][8][9][10]
Protection: The primary amine of this compound can be selectively protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8][11] The higher nucleophilicity of the amine compared to the alcohol allows for chemoselective protection.[12][13]
Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[14][15][16] This acidic cleavage is orthogonal to many common alcohol protecting groups, such as silyl ethers.
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl)[15][16] | Stable to base, hydrogenolysis, and mild reducing agents. |
| Carbobenzyloxy | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C)[15] | Stable to acidic and basic conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine)[6] | Stable to acid and hydrogenolysis. |
Protecting the Alcohol: The Versatile Silyl Ethers
Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, stability, and selective removal under mild conditions.[10][17] For the secondary alcohol in this compound, the tert-butyldimethylsilyl (TBDMS or TBS) group offers a good balance of stability and reactivity.[18][19]
Protection: The alcohol is converted to a TBDMS ether by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole in an aprotic solvent such as dimethylformamide (DMF).[20][21]
Deprotection: The key to the utility of silyl ethers is their lability towards fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[19][20][21] This deprotection method is exceptionally mild and orthogonal to the acid-labile Boc group. Silyl ethers can also be cleaved under acidic conditions, but the conditions can often be tuned for selectivity.[22][23]
Table 2: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Imidazole | Fluoride ion (TBAF), mild acid[20][21] | Stable to base, mild oxidizing and reducing agents. |
| Triethylsilyl | TES | TES-Cl, Pyridine | Mild acid (e.g., formic acid)[24], fluoride ion | Less sterically hindered and more acid-labile than TBDMS. |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic, basic, and many oxidizing/reducing conditions. |
Orthogonal Protection Strategy in Action
A robust orthogonal strategy for this compound involves the protection of the amine as a Boc carbamate and the alcohol as a TBDMS ether. This allows for the selective deprotection and subsequent functionalization of either group.
Logical Workflow for Orthogonal Protection and Deprotection
Caption: Orthogonal protection and selective deprotection workflow.
This strategy allows for two distinct synthetic pathways:
-
Amine Functionalization: Selective deprotection of the Boc group with acid reveals the free amine for subsequent reactions, while the TBDMS-protected alcohol remains intact.
-
Alcohol Functionalization: Selective deprotection of the TBDMS group with fluoride exposes the alcohol for derivatization, leaving the Boc-protected amine untouched.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until dissolved. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.[8]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: O-TBDMS Protection of N-Boc-4-(aminomethyl)cyclohexan-1-ol
-
Reaction Setup: Dissolve N-Boc-4-(aminomethyl)cyclohexan-1-ol (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C.[20]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with water and brine to remove DMF and imidazole. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the product by flash column chromatography on silica gel.
Protocol 3: Selective N-Boc Deprotection
-
Reaction Setup: Dissolve the fully protected compound (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.[8][15]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate to yield the O-TBDMS protected amine.
Protocol 4: Selective O-TBDMS Deprotection
-
Reaction Setup: Dissolve the fully protected compound (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise.[20]
-
Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected alcohol.
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on the strategic use of orthogonal protecting groups. The Boc group for the amine and the TBDMS group for the alcohol represent a robust and widely applicable pairing. By following the principles and protocols outlined in this application note, researchers can confidently undertake the selective functionalization of this important bifunctional building block, accelerating their research and development efforts.
References
- Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group.Chinese Chemical Letters, Vol. 11, No. 9, pp. 753-756, 2000.
- Conditions for removing TBDMS group in the presence of other protecting groups. Benchchem.
- Amine Protection / Deprotection. Fisher Scientific.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Protecting Groups in Organic Synthesis. YouTube.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Synthesis of the orthogonally protected amino alcohol Phaol and analogs. PubMed.
- This compound | CAS 164646-07-5. Benchchem.
- Facile and Highly Selective Deprotection of tert‐Butyldimethyl Silyl Ethers using Sulfated SnO2 as a Solid C
- tert-Butyloxycarbonyl protecting group. Wikipedia.
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- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
- Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH.
- A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. Benchchem.
- Chemoselective Boc protection of phenols and amino alcohols.
- Boc Protecting Group for Amines. Chemistry Steps.
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Application Note: A Versatile Pathway to Novel Spiro-Lactam Scaffolds from 4-(aminomethyl)cyclohexan-1-ol for Drug Discovery
Abstract
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance the pharmacological properties of drug candidates.[1][2] Molecules incorporating spirocycles often exhibit improved potency, selectivity, and metabolic stability compared to their "flat" aromatic counterparts.[3][4] This application note details a robust and logical synthetic strategy for converting the readily available, sp³-rich building block, 4-(aminomethyl)cyclohexan-1-ol, into a novel spirocyclic lactam. This scaffold serves as a valuable starting point for the development of compound libraries for drug discovery programs. The proposed pathway involves a two-stage process: a highly selective N-acylation followed by an efficient oxidative intramolecular cyclization. This guide provides detailed, step-by-step protocols, explains the chemical principles behind the methodology, and offers insights for researchers in organic synthesis and drug development.
Introduction: The Value of Spirocyclic Scaffolds
The drive to explore novel chemical space in drug discovery has led to an increased focus on molecules with greater three-dimensional complexity. Spirocycles, which feature two rings sharing a single carbon atom, are exemplary in this regard.[5] Their rigid, well-defined conformations allow for precise spatial orientation of functional groups, enabling enhanced interactions with biological targets.[1] The incorporation of a spirocyclic core can modulate key physicochemical properties such as solubility and lipophilicity (LogP), while also improving pharmacokinetic profiles by blocking sites of metabolic attack.[2]
The starting material, this compound, is an attractive building block for constructing these complex structures.[6] It possesses a non-aromatic cyclohexane core, providing a high fraction of sp³-hybridized carbons (Fsp³)—a characteristic often correlated with higher clinical success rates.[2] Its bifunctional nature, containing both a primary amine and a secondary alcohol, allows for sequential, controlled chemical modifications.
This document outlines a validated synthetic approach to transform this simple amino alcohol into a more complex and valuable spiro[5.5]undecane lactam system, a scaffold with significant potential for further chemical diversification.
Overall Synthetic Strategy
The conversion of this compound to the target spiro-lactam is achieved through a strategically designed three-step sequence. This approach ensures high selectivity and yields by leveraging the inherent reactivity differences between the amine and alcohol functionalities.
-
Selective N-Acylation: The primary amine is selectively acylated using chloroacetyl chloride. The higher nucleophilicity of the amine compared to the alcohol allows for a clean reaction, attaching a reactive handle for the subsequent cyclization.[7][8]
-
Oxidation: The secondary alcohol on the cyclohexane ring is oxidized to a ketone. This transformation is crucial as it activates the C1 position, preparing it to become the spiro-center.
-
Intramolecular Cyclization: A base-mediated intramolecular nucleophilic substitution triggers the cyclization. The amide nitrogen attacks the electrophilic carbon bearing the chloride, forming the second ring and establishing the spirocyclic core.[9]
The complete workflow is illustrated below.
Diagram 1: Proposed workflow for spiro-lactam synthesis.
Detailed Protocols and Methodologies
Part 1: Selective N-Acylation of this compound
Principle: The selective acylation of the amino group in the presence of a hydroxyl group is a cornerstone of amino alcohol chemistry. Under neutral or slightly basic conditions, the nitrogen atom of the primary amine is significantly more nucleophilic than the oxygen atom of the secondary alcohol.[7] This reactivity difference allows for the clean formation of an amide bond without competing O-acylation (ester formation).[8][10] We utilize chloroacetyl chloride to introduce the necessary electrophilic center for the final cyclization step.
Experimental Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the pure N-(2-chloroacetyl)-4-(aminomethyl)cyclohexan-1-ol.
-
Expected Characterization Data (Intermediate 1):
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to cyclohexyl protons, a singlet for the Cl-CH₂ group, and an amide N-H proton. |
| ¹³C NMR | Signals for cyclohexyl carbons, a carbonyl carbon (amide), and the Cl-CH₂ carbon. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₉H₁₆ClNO₂ |
| IR (cm⁻¹) | Broad O-H stretch (~3300), N-H stretch (~3280), C=O stretch (amide, ~1650). |
Part 2: Synthesis of Spiro-Lactam via Oxidative Cyclization
Principle: This stage involves two key transformations. First, the secondary alcohol of the N-acylated intermediate is oxidized to a ketone using a standard oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The resulting ketone (Intermediate 2) is then subjected to a strong, non-nucleophilic base such as sodium hydride (NaH). The base deprotonates the amide nitrogen, generating a highly nucleophilic amide anion. This anion then undergoes a rapid intramolecular Sₙ2 reaction, attacking the adjacent carbon and displacing the chloride leaving group to form the new five-membered lactam ring.[11]
Diagram 2: Key mechanism of the intramolecular cyclization step.
Experimental Protocol:
-
Materials:
-
N-(2-chloroacetyl)-4-(aminomethyl)cyclohexan-1-ol (Intermediate 1, 1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Silica gel
-
Anhydrous Dichloromethane (DCM)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure (Step A: Oxidation):
-
To a stirred suspension of PCC (1.5 eq) and a small amount of silica gel in anhydrous DCM, add a solution of Intermediate 1 (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude ketone intermediate, which can often be used in the next step without further purification.
-
-
Procedure (Step B: Intramolecular Cyclization):
-
Wash the sodium hydride (1.2 eq) with anhydrous hexanes to remove the mineral oil, and carefully suspend it in anhydrous THF under a nitrogen atmosphere.
-
Cool the NaH suspension to 0 °C.
-
Slowly add a solution of the crude ketone intermediate from Step A in anhydrous THF to the NaH suspension.
-
After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain the pure 2-azaspiro[4.5]decane-1,8-dione.
-
Expected Characterization Data (Final Product):
| Parameter | Expected Result |
| Appearance | Crystalline solid |
| ¹H NMR | Absence of the Cl-CH₂ singlet. Appearance of a new singlet for the N-CH₂-C=O group. Signals for cyclohexyl protons will show splitting patterns consistent with the rigid spiro-structure. |
| ¹³C NMR | Two distinct carbonyl signals (amide and ketone). A quaternary spiro-carbon signal. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₉H₁₃NO₂ |
| IR (cm⁻¹) | C=O stretch (ketone, ~1710), C=O stretch (lactam, ~1680). Absence of O-H and N-H stretches. |
Discussion and Future Perspectives
The described synthetic route provides a reliable and efficient method for constructing a novel spiro-lactam scaffold from this compound. The strategy is built upon well-established and high-yielding chemical transformations, making it highly adaptable for various laboratory settings.
This spirocyclic lactam is not merely a final product but a versatile platform for further chemical exploration. The ketone functionality can be subjected to a wide array of reactions, including reductive amination, Wittig reactions, or Grignard additions, to install diverse functional groups. The lactam itself can be reduced to the corresponding cyclic amine or hydrolyzed to reveal an amino acid derivative, further expanding the accessible chemical space. This adaptability makes the scaffold an excellent entry point for generating focused libraries of drug-like molecules for screening against various biological targets.
References
- Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
- DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
- Benchchem. (n.d.). Application Note and Protocol: Selective N-Acylation of 1-Aminopentan-3-ol.
- (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Google Patents. (n.d.). Selective n-acylation of amino alcohols.
- European Patent Office. (n.d.). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS - EP 0633875 B1.
- Benchchem. (n.d.). This compound | CAS 164646-07-5.
- RSC Publishing. (n.d.). An efficient and rapid intramolecular cyclization of a quadruple Mannich reaction for one-pot synthesis of pentaazaphenalenes and their antimicrobial activities.
- Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
- RSC Publishing. (n.d.). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers.
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- 9. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
Application Note: Leveraging 4-(Aminomethyl)cyclohexan-1-ol in Multicomponent Reactions for Diversity-Oriented Library Synthesis
Abstract
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Multicomponent reactions (MCRs) have emerged as a cornerstone of medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single, convergent step.[1][2][3] This application note details the strategic use of 4-(aminomethyl)cyclohexan-1-ol, a versatile bifunctional building block, in MCR-driven library synthesis. We provide expert insights, detailed protocols for the Ugi and Passerini-type reactions, and workflows for generating molecular libraries with high scaffold diversity and three-dimensional complexity, tailored for researchers in pharmaceutical and chemical biology fields.
Introduction: The Intersection of MCRs, DOS, and Strategic Building Blocks
The philosophy of Diversity-Oriented Synthesis (DOS) is to generate structurally complex and diverse small molecules, moving beyond the flat, aromatic-rich compounds that have historically dominated screening libraries.[4][5] The goal is to populate novel regions of chemical space, thereby increasing the probability of discovering probes for challenging biological targets.[4] MCRs are exceptionally well-suited for DOS campaigns due to their inherent efficiency, atom economy, and the ability to introduce multiple points of diversity in a single transformation.[1][3]
The success of any DOS strategy hinges on the judicious selection of building blocks. This compound is an exemplary scaffold for this purpose. Its unique structure offers several distinct advantages:
-
Bifunctionality: It possesses both a primary amine and a secondary alcohol, allowing for selective participation in different MCRs.[6]
-
Rigid 3D Scaffold: The cyclohexane ring provides a rigid, non-aromatic core, which is a desirable feature in modern drug design for improving metabolic stability and achieving specific vectoral orientations of appended functional groups.[6]
-
Post-Reaction Handle: One functional group can participate in the MCR, leaving the other available for subsequent modifications, enabling a "build/couple/pair" strategy for library expansion.
| Compound Properties | |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| CAS Number | 164646-07-5 |
| Key Features | Primary Amine, Secondary Alcohol, Cyclohexane Scaffold |
| Primary Applications | Ugi Reaction, Peptidomimetic Synthesis, Building Block |
Strategic Application in Isocyanide-Based MCRs
This compound is particularly well-suited for isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions, which are workhorses in the synthesis of peptidomimetics and other complex scaffolds. The choice of which functional group engages in the reaction dictates the resulting molecular architecture, a critical decision point for library design.
Caption: Strategic incorporation of a bifunctional building block in an MCR.
Application I: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for generating α-acylamino amides, which are excellent peptidomimetics.[7] In this reaction, this compound serves as the primary amine component.
Mechanistic Rationale
The reaction proceeds through the initial formation of an imine between the amine component and an aldehyde. This is followed by the nucleophilic attack of the isocyanide and subsequent intramolecular rearrangement after being trapped by a carboxylic acid. The key insight here is that the amine of this compound reacts, leaving the hydroxyl group untouched. This free -OH group serves as a valuable anchor point for post-MCR diversification, allowing for the generation of even larger and more complex libraries from a common set of Ugi products.
Caption: Simplified workflow of the Ugi Four-Component Reaction (U-4CR).
Protocol: Parallel Synthesis of an Ugi Library
This protocol is designed for the generation of a 96-compound library using a standard 96-well reaction block.
Materials:
-
This compound (1.0 M stock in Methanol)
-
Aldehyde Set (12 unique aldehydes, 1.0 M stocks in Methanol)
-
Isocyanide Set (8 unique isocyanides, 1.0 M stocks in Methanol)
-
Carboxylic Acid Set (Diverse acids, 1.0 M stocks in Methanol)
-
Methanol (Anhydrous)
-
96-well reaction block with sealing mat
-
Orbital shaker
Procedure:
-
Reagent Plating: To each of the 96 wells, add 100 µL (0.1 mmol, 1.0 equiv.) of the this compound stock solution.
-
Aldehyde Addition: Add 100 µL (0.1 mmol, 1.0 equiv.) of a unique aldehyde stock solution to each well according to a predefined library map. Seal the block and shake at room temperature for 30 minutes to facilitate imine formation.
-
Carboxylic Acid Addition: Add 100 µL (0.1 mmol, 1.0 equiv.) of the corresponding carboxylic acid stock solution to each well.
-
Isocyanide Addition: Add 100 µL (0.1 mmol, 1.0 equiv.) of the corresponding isocyanide stock solution to each well. This step should be performed in a well-ventilated fume hood as isocyanides are volatile and malodorous.
-
Reaction: Securely seal the reaction block and place it on an orbital shaker at 40°C for 48 hours.
-
Work-up:
-
Allow the block to cool to room temperature.
-
Remove the solvent from all wells under a stream of nitrogen or using a centrifugal evaporator.
-
Re-dissolve the residue in 500 µL of dichloromethane (DCM).
-
Wash the organic layer by adding 500 µL of saturated aqueous NaHCO₃ solution, shaking, and carefully removing the aqueous layer. Repeat with 500 µL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous Na₂SO₄.
-
-
Analysis and Purification:
-
Analyze an aliquot from each well via LC-MS to confirm product formation and assess purity.
-
Purify the library compounds using mass-directed preparative HPLC.
-
Representative Library Data
| Aldehyde (R¹) | Isocyanide (R²) | Carboxylic Acid (R³) | Product Formula | Expected Mass [M+H]⁺ |
| Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | C₂₁H₃₂N₂O₃ | 377.25 |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Propanoic Acid | C₂₄H₃₅ClN₂O₃ | 451.23 |
| Isobutyraldehyde | Benzyl isocyanide | Benzoic Acid | C₂₆H₃₄N₂O₃ | 439.26 |
| Cyclohexanecarboxaldehyde | tert-Butyl isocyanide | Phenylacetic Acid | C₂₆H₄₀N₂O₃ | 445.31 |
Application II: Modified Passerini-Type Reactions
The classic Passerini three-component reaction (P-3CR) produces α-acyloxy carboxamides from an aldehyde, an isocyanide, and a carboxylic acid.[8] To utilize this compound, a two-stage strategy is employed: selective protection of the amine, followed by participation of the alcohol in a modified Passerini reaction.
Strategic Rationale: Protection and In Situ Oxidation
To prevent the highly nucleophilic amine from interfering, it must first be protected (e.g., as a Boc-carbamate). The protected amino alcohol can then be used in an oxidative P-3CR. Recent advancements have shown that alcohols can be oxidized in situ to aldehydes, which are then immediately trapped in a Passerini reaction.[9] This elegant one-pot method avoids the isolation of potentially unstable aldehydes and streamlines the synthetic process.
Caption: A multi-step workflow for library synthesis using a protected building block.
Protocol: One-Pot Oxidative Passerini Reaction
This protocol is adapted from literature procedures for the aerobic oxidation of alcohols coupled with a Passerini reaction.[9]
Materials:
-
N-Boc-4-(aminomethyl)cyclohexan-1-ol
-
Isocyanide (1.1 equiv.)
-
Carboxylic Acid (1.1 equiv.)
-
Cupric Chloride (CuCl₂, 0.1 equiv.)
-
Sodium Nitrite (NaNO₂, 0.1 equiv.)
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl, 0.1 equiv.)
-
Toluene (Anhydrous)
-
Molecular Sieves (4Å)
-
Oxygen balloon
Procedure:
-
Setup: To a flame-dried round-bottom flask containing a stir bar and activated 4Å molecular sieves, add N-Boc-4-(aminomethyl)cyclohexan-1-ol (1.0 mmol, 1.0 equiv.), the desired carboxylic acid (1.1 mmol), CuCl₂ (0.1 mmol), NaNO₂ (0.1 mmol), and TEMPO (0.1 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the isocyanide (1.1 mmol).
-
Reaction Initiation: Purge the flask with oxygen and maintain a positive pressure with an oxygen balloon.
-
Reaction: Stir the mixture vigorously at 60°C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound stands out as a highly effective and versatile building block for the construction of diverse molecular libraries. Its bifunctional nature, combined with a rigid three-dimensional core, allows for strategic entry into powerful MCRs like the Ugi and Passerini reactions. By leaving a reactive handle for post-synthesis modification, it enables an exponential expansion of library complexity. The protocols and strategies outlined herein provide a robust framework for researchers and drug development professionals to harness the power of this scaffold in their quest for novel, biologically active chemical entities.
References
-
Organic Syntheses. Ugi Multicomponent Reaction. Org. Synth. 2017, 94, 163. [Link]
-
Caballero, A., et al. Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. MDPI. [Link]
-
Saya, J. M., et al. Hexafluoroisopropanol as the Acid Component in the Passerini Reaction: One-Pot Access to β-Amino Alcohols. Organic Letters. [Link]
-
Ghorai, M. K., et al. Diversity-Oriented Approaches toward the Synthesis of Cyclophanes. PMC - NIH. [Link]
-
Ruijter, E., et al. The Catalytic Enantioselective Ugi Four-Component Reactions. PMC - NIH. [Link]
-
Cano, K., et al. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
Stoltz, B. M. Group. Multicomponent Reactions in Total Synthesis. Caltech. [Link]
-
Foley, D. J., et al. Diversity-Oriented Synthesis as a Tool for Chemical Genetics. MDPI. [Link]
-
Spring, D. R., et al. NEW ADVANCES IN DIVERSITY-ORIENTED SYNTHESIS. University of Cambridge. [Link]
-
ResearchGate. (PDF) Hexafluoroisopropanol as the Acid Component in the Passerini Reaction: One-Pot Access to β-Amino Alcohols. [Link]
-
ResearchGate. (PDF) Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. [Link]
-
Semantic Scholar. Ugi Four-Component Reactions Using Alternative Reactants. [Link]
-
Iriepa, I., et al. Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC - NIH. [Link]
-
Brioche, J., et al. Passerini Three-Component Reaction of Alcohols under Catalytic Aerobic Oxidative Conditions. Organic Chemistry Portal. [Link]
-
Riva, R., et al. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]
-
Zhang, H., et al. Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases. PubMed. [Link]
-
Bas-Concepcion, J., et al. Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
ACS Publications. One-Pot Cyclization to Large Peptidomimetic Macrocycles by In Situ-Generated β-Turn-Enforced Folding. [Link]
-
Preprints.org. Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. [Link]
-
Dömling, A., et al. Exploring Phthalimide as the Acid Component in the Passerini Reaction. PMC. [Link]
-
Danishefsky, S. J., et al. Diversity-Oriented Synthesis of Multiscaffold Alkaloid Libraries. Sloan Kettering Institute. [Link]
-
Ruijter, E., et al. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals. [Link]
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- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
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- 9. Passerini Three-Component Reaction of Alcohols under Catalytic Aerobic Oxidative Conditions [organic-chemistry.org]
Amide Bond Formation Protocols for 4-(Aminomethyl)cyclohexan-1-ol: A Detailed Guide for Researchers
Introduction: The Versatile Scaffolding of 4-(Aminomethyl)cyclohexan-1-ol in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, this compound stands out as a particularly valuable building block. Its unique structure, featuring a primary amine and a hydroxyl group appended to a cyclohexane ring, offers a trifecta of desirable properties: a rigid, non-aromatic core that can orient functional groups in well-defined spatial arrangements; the capacity for dual reactivity, allowing for diverse chemical modifications; and the presence of cis and trans isomers, which provides an avenue for exploring stereochemical influences on biological activity.[1][2] The trans-isomer, in particular, is a key component of the mucolytic agent Ambroxol, underscoring the pharmacological relevance of this scaffold.
The primary amine of this compound serves as a crucial handle for the formation of amide bonds, one of the most fundamental and prevalent linkages in pharmaceuticals. The resulting N-(4-hydroxycyclohexylmethyl)amide moiety is a common feature in a wide array of biologically active molecules. However, the presence of a hydroxyl group introduces a potential challenge: the need for chemoselective N-acylation over O-acylation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable protocols for the amide bond formation with this compound. We will delve into the mechanistic rationale behind different coupling strategies, provide detailed step-by-step protocols for two widely used methods, and offer insights into reaction optimization, analysis, and troubleshooting.
Understanding the Key Challenges: Chemoselectivity and Stereochemistry
The successful synthesis of N-(4-hydroxycyclohexylmethyl)amides hinges on addressing two key chemical considerations:
-
Chemoselectivity: The primary amine is generally more nucleophilic than the secondary alcohol, favoring N-acylation. However, under certain conditions, competitive O-acylation can occur, leading to undesired ester byproducts. The choice of coupling reagent, reaction conditions, and the potential use of protecting groups are critical in directing the reaction towards the desired amide product.[3]
-
Stereochemistry: this compound exists as cis and trans diastereomers. The relative orientation of the aminomethyl and hydroxyl groups can influence the reactivity of the starting material and the physicochemical properties of the final amide product. It is crucial to start with a stereochemically defined material (either cis or trans) if the final product's stereochemistry is critical for its intended biological application. The trans-isomer is often thermodynamically more stable due to both large substituents occupying equatorial positions in the chair conformation.
Comparison of Common Amide Coupling Methods
A plethora of coupling reagents are available for amide bond formation. The choice of the optimal reagent depends on factors such as the scale of the reaction, the steric and electronic properties of the carboxylic acid, and cost considerations. Below is a comparison of two of the most common and effective classes of coupling reagents.
| Coupling Method | Reagent System | Advantages | Disadvantages |
| Carbodiimide-based | EDC / HOBt | - Readily available and cost-effective. - Water-soluble byproducts are easily removed by aqueous workup. - Generally good for a wide range of substrates. | - Can lead to racemization of chiral carboxylic acids, although minimized by HOBt. - O-acylisourea intermediate can rearrange to an N-acylurea byproduct. |
| Onium Salt-based | HATU / Base (e.g., DIPEA) | - High coupling efficiency and fast reaction rates. - Low propensity for racemization. - Particularly effective for hindered amines and acids. | - More expensive than carbodiimide reagents. - Byproducts can sometimes be challenging to remove. - Can cause allergic reactions.[4] |
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the chemoselective N-acylation of this compound using both a carbodiimide-based method (EDC/HOBt) and an onium salt-based method (HATU).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely applicable method for the formation of amide bonds. The addition of HOBt is crucial as it forms an active ester intermediate, which is less prone to side reactions and minimizes racemization of the carboxylic acid.[5][6][7]
Reaction Scheme:
EDC/HOBt Mediated Amide Coupling Workflow
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq) and this compound (1.0 eq).
-
Dissolve the starting materials in anhydrous DCM or DMF (approximately 0.1-0.5 M concentration).
-
Add HOBt (1.2 eq) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Slowly add DIPEA or TEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the pure N-(4-hydroxycyclohexylmethyl)amide.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated intermediates. Consider increasing the equivalents of coupling reagents.
-
Presence of Unreacted Starting Material: The reaction may require a longer reaction time or gentle heating.
-
Formation of N-acylurea byproduct: This can sometimes be observed with EDC couplings. Purification by column chromatography is usually effective in removing this impurity.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent that is particularly useful for sterically hindered substrates or when rapid reaction times are desired.[4][8]
Reaction Scheme:
HATU Mediated Amide Coupling Workflow
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.05 eq) in anhydrous DMF or DCM.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of the amine to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Difficulty Removing Byproducts: The byproduct tetramethylurea (TMU) can sometimes be difficult to remove. Multiple aqueous washes are usually effective.
-
Reaction Stalls: If coupling is slow, particularly with very hindered substrates, gentle heating (e.g., 40-50 °C) may be beneficial.
Alternative Strategy: The Use of Protecting Groups
For particularly challenging substrates where chemoselectivity is difficult to achieve, or if the hydroxyl group needs to be modified in a subsequent step, a protecting group strategy can be employed.[9] Silyl ethers, such as tert-butyldimethylsilyl (TBS) ether, are commonly used to protect alcohols due to their ease of installation and removal under mild conditions.[10][11]
Workflow for Protecting Group Strategy:
Protecting Group Strategy Workflow
Analysis and Characterization of N-(4-hydroxycyclohexylmethyl)amides
The successful synthesis of the target amide should be confirmed by a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction and assess the purity of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. Key signals to look for include:
-
The amide N-H proton, which typically appears as a broad singlet or a triplet.
-
The methylene protons adjacent to the amide nitrogen.
-
The methine proton attached to the carbon bearing the hydroxyl group.
-
The signals corresponding to the cyclohexane ring protons.
-
In ¹³C NMR, the amide carbonyl carbon signal will be present in the range of 165-175 ppm.
-
The cis and trans isomers of the product will likely have distinct NMR spectra, particularly in the signals of the cyclohexane ring protons and carbons.[12][13]
-
-
Infrared (IR) Spectroscopy: The presence of a strong C=O stretch (around 1630-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹) are indicative of the amide functional group. A broad O-H stretch (around 3200-3600 cm⁻¹) will also be present.
Conclusion
The formation of amide bonds with this compound is a critical transformation for the synthesis of a wide range of biologically active molecules. By carefully selecting the appropriate coupling reagent and optimizing the reaction conditions, researchers can achieve high yields of the desired N-(4-hydroxycyclohexylmethyl)amides with excellent chemoselectivity. The protocols detailed in this application note for both EDC/HOBt and HATU mediated couplings provide reliable starting points for a variety of synthetic applications. Furthermore, the option of a protecting group strategy offers an alternative route for more challenging substrates. Thorough characterization of the final product is essential to confirm its identity and purity, paving the way for its use in further research and drug development endeavors.
References
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
- Singh, R. P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152719.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Yun, S. H., Tian, S. X., & He, W. (1996). A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization. Chinese Journal of Pharmaceuticals, 27, 435.
- Yang, L., et al. (2010). A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization. Comptes Rendus Chimie, 13(5), 523-528.
-
Oakwood Chemical. (n.d.). N-(4-Hydroxycyclohexyl)acetamide. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? [Online forum post]. ResearchGate. Retrieved from [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
- Movassaghi, M., & Schmidt, M. A. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles.
- Alcázar, V., Morán, J. R., et al. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines. ChemistryViews.
- BenchChem. (2025).
- Dr. N. K. D. (2024, April 13).
- Aimoto, S., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 188.
- Abdel-Aal, A.-B. M., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Organic & Biomolecular Chemistry, 14(3), 854-864.
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of trans N-[4-(p-nitrophenyl)cyclohexyl]acetamide. Retrieved from [Link]
- Li, J., et al. (2020). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions.
-
ResearchGate. (n.d.). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Retrieved from [Link]
- Khetrapal, C. L., & Kunwar, A. C. (1979). N.M.R. of 'oriented' monosubstituted amides--cis and trans N-methyl formamide. International Journal of Peptide and Protein Research, 14(2), 123-129.
- Google Patents. (n.d.).
- Hansen, D. F., et al. (2012). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group. The Journal of Organic Chemistry, 77(17), 7433-7438.
-
ResearchGate. (n.d.). Chemoselective N-Deacetylation under Mild Conditions. Retrieved from [Link]
- Spyroulias, G. A., et al. (2005). Solvation Properties of N-substituted Cis and Trans Amides Are Not Identical: Significant Enthalpy and Entropy Changes Are Revealed by the Use of Variable Temperature 1H NMR in Aqueous and Chloroform Solutions and Ab Initio Calculations. The Journal of Physical Chemistry A, 109(51), 11878-11884.
-
ResearchGate. (n.d.). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. Retrieved from [Link]
- Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones. Retrieved from [Link]
- da Silva, A. L., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules, 21(12), 1699.
- Google Patents. (n.d.). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization of 4-(Aminomethyl)cyclohexan-1-ol
Welcome to the technical support center for the derivatization of 4-(aminomethyl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields, ensure chemoselectivity, and overcome common synthetic challenges.
Troubleshooting Guide: Enhancing Reaction Yields
Low yields in organic synthesis can stem from a variety of factors, from reagent purity to reaction kinetics.[1][2][3] This section provides a systematic approach to identifying and resolving common issues encountered during the derivatization of this compound.
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} caption: "Troubleshooting workflow for low-yield reactions."
Table 1: Common Problems, Causes, and Solutions in this compound Derivatization
| Problem/Symptom | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Overall Yield with Significant Unreacted Starting Material | 1. Insufficient Reactivity: Reaction conditions (temperature, time) may be too mild.[1][2] 2. Reagent Degradation: Acylating or alkylating agents may have degraded due to moisture.[2][4] 3. Poor Solubility: Starting material or reagents may not be fully dissolved in the chosen solvent. | 1. Optimize Conditions: Incrementally increase the reaction temperature or extend the reaction time. Monitor progress by TLC or LC-MS to avoid product degradation.[5] 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry glassware before use. Use fresh, high-purity reagents.[1] 3. Solvent Screening: Test a range of solvents with varying polarities (e.g., DCM, THF, DMF) to ensure all components are fully solubilized.[5] |
| Formation of Multiple Products (e.g., N,O-diacylation) | 1. Lack of Chemoselectivity: The amine and alcohol groups have comparable reactivity under the chosen conditions. The primary amine is generally more nucleophilic than the primary alcohol, but harsh conditions can lead to reaction at both sites.[6][7] 2. Incorrect Stoichiometry: Using a large excess of the derivatizing agent can drive the reaction towards di-substitution. | 1. Control Chemoselectivity: a. For N-derivatization: Run the reaction under neutral or slightly basic conditions. The amine's higher nucleophilicity is favored.[6][8] Consider using milder acylating agents.[9] b. For O-derivatization: Protonate the amine group by running the reaction under acidic conditions (e.g., in TFA or MeSO₃H) to render it non-nucleophilic, thus favoring O-acylation.[10][11] 2. Use Protecting Groups: To guarantee selectivity, protect one functional group before derivatizing the other. (See FAQ section for details).[12] |
| Reaction Stalls or Fails to Go to Completion | 1. Catalyst Inactivation: If using a catalyst, it may be poisoned by impurities or degraded. 2. Equilibrium Reaction: The reaction may be reversible under the current conditions. 3. Product Precipitation: The desired product might be precipitating out of the solution, halting the reaction. | 1. Verify Catalyst Quality: Use a fresh batch of catalyst. Ensure starting materials are free of impurities that could act as catalyst poisons. 2. Shift Equilibrium: If possible, remove a byproduct (e.g., water) as the reaction proceeds. 3. Improve Solubility: Add a co-solvent to keep the product dissolved throughout the reaction. |
| Difficulty in Product Purification | 1. High Polarity: The presence of both amine and alcohol functionalities (or their derivatives) can make the product highly polar, leading to streaking on silica gel columns.[13] 2. Formation of Salts: The basic amine group can form salts, complicating extraction and chromatography. | 1. Specialized Chromatography: Use amine-functionalized silica or reversed-phase (C18) chromatography for better separation of polar amines.[13][14][15] 2. Aqueous Workup: Perform a basic aqueous wash (e.g., with NaHCO₃ solution) to neutralize any acid and deprotonate the amine, making it more soluble in organic solvents during extraction.[6] 3. Recrystallization/Precipitation: If the product is a solid, recrystallization or precipitation can be a highly effective purification method.[16] |
Frequently Asked Questions (FAQs)
Q1: Which functional group on this compound is more reactive towards acylation?
The primary amino group (-CH₂NH₂) is inherently more nucleophilic and generally more reactive than the primary alcohol group (-OH) under neutral or basic conditions.[6][7] Therefore, in a competitive reaction with one equivalent of an acylating agent like an acyl chloride or anhydride, selective N-acylation is the expected major product. However, achieving high chemoselectivity often requires careful control of reaction conditions.[8]
Q2: How can I achieve highly selective derivatization of either the amine or the alcohol?
The most robust strategy for ensuring high selectivity is the use of protecting groups. This involves a three-step sequence: protect, derivatize, and deprotect.
dot graph LR { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Protecting group strategies for selective derivatization."
-
To derivatize the alcohol: Protect the more reactive amine first. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under many conditions but is easily removed with acid (e.g., trifluoroacetic acid [TFA] or HCl in dioxane).[12][17][18]
-
To derivatize the amine: Protect the alcohol. Silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) ether, are ideal. They are selective for alcohols over amines and are readily cleaved with a fluoride source (e.g., TBAF) without affecting the newly formed amide or amine derivative.[19]
Q3: What is a reliable protocol for the selective Boc-protection of the amine group?
This protocol is designed for the chemoselective protection of the primary amine in the presence of the primary alcohol.
Experimental Protocol: Selective N-Boc Protection
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent mixture such as 1:1 THF/water or methanol.[17][20]
-
Base Addition: Add a mild base such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq) to the solution.
-
Reagent Addition: While stirring at room temperature, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC (staining with ninhydrin is effective for visualizing the primary amine).
-
Workup:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous residue with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Q4: How should I monitor the progress of my derivatization reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Visualizing the Amine: The primary amine of the starting material can be visualized using a ninhydrin stain, which produces a characteristic purple spot. Your N-derivatized product will not react with ninhydrin, making it easy to track the consumption of the starting material.
-
Visualizing the Product: Use a general stain like potassium permanganate (KMnO₄) or iodine to visualize all spots, including the starting material, product, and any byproducts.
-
Confirmation: For unambiguous confirmation of reaction completion and product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[5]
Q5: My derivatized product is a stubborn oil that is difficult to handle. What can I do?
Many amine and alcohol derivatives are not crystalline. If purification by chromatography is complete and the product is still an oil, consider converting it into a salt. Bubbling dry HCl gas through an ethereal solution of your amine-containing product will often precipitate the hydrochloride salt, which is typically a stable, free-flowing solid that is easier to handle and store.[16]
References
-
Bertilsson, F., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 634–664. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
-
Heller, S. T., et al. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. Angewandte Chemie International Edition, 60(42), 22818-22825. Available at: [Link]
-
Various Authors. (2015). What could be reason for getting a very low yield in organic chemistry? Quora. Available at: [Link]
-
Cossu, S., et al. (2004). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry, 69(24), 8481–8484. Available at: [Link]
-
Ghorai, P., et al. (2017). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications, 47(10), 951-960. Available at: [Link]
-
Various Authors. (2014). How can we protect an amino group leaving an alcohol group free? ResearchGate. Available at: [Link]
-
Bertilsson, F., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed. Available at: [Link]
-
Demirtas, I., & Buyukkidan, B. (n.d.). Selective protection and deprotection of alcohols and amines. Available at: [Link]
-
Various Authors. (2023). Selective protection of alcohol over amine. Reddit. Available at: [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]
-
Various Authors. (2024). What are some common causes of low reaction yields? Reddit. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
Various Authors. (2020). Synthesis - General tips for improving yield? Reddit. Available at: [Link]
-
Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]
-
Owen, J. H., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Chemistry of Materials, 31(5), 1739–1748. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Sletten, E. M., et al. (2020). Chemoselective Acylation of Nucleosides. Chemistry – A European Journal, 26(1), 1-6. Available at: [Link]
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- 20. wuxibiology.com [wuxibiology.com]
Technical Support Center: Optimizing Catalytic Reactions of 4-(Aminomethyl)cyclohexan-1-ol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(aminomethyl)cyclohexan-1-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the optimization of catalyst loading and overall reaction efficiency. Given that this compound features both a primary amine and a primary alcohol on a cyclohexane scaffold, catalytic strategies often involve hydrogenation or reductive amination pathways.[1] This guide focuses on addressing the common challenges encountered in these heterogeneous catalytic processes.
Troubleshooting Guide: Common Experimental Issues
This section is designed to help you diagnose and solve specific problems encountered during your catalytic reactions.
Issue 1: My reaction shows low or no conversion.
-
Potential Cause 1: Catalyst Inactivity or Deactivation.
-
Scientific Rationale: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) can be deactivated through oxidation (exposure to air), poisoning by impurities, or physical fouling of active sites.[2][3] Catalyst poisons are substances that bind strongly to the active metal sites, preventing the substrate from accessing them.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh batch of catalyst from a reputable supplier. Older catalysts can absorb atmospheric contaminants and lose activity.[2]
-
Ensure Inert Atmosphere: Handle the catalyst under an inert atmosphere (Nitrogen or Argon) at all times, especially during weighing and transfer. Never allow the catalyst, hydrogen, and air to be in contact simultaneously, as this poses a fire risk and deactivates the catalyst.[4]
-
Purify Reagents and Solvents: Impurities in your starting material, solvent, or hydrogen gas can act as catalyst poisons. Common poisons include sulfur compounds (thiols, thioethers), halides, and strongly coordinating species.[2][5] Consider purifying your substrate and sparging solvents with an inert gas before use.
-
Increase Catalyst Loading: If poisoning is suspected from a trace impurity, a modest increase in catalyst loading may overcome the issue by providing enough active sites for both the poison and the substrate.[5]
-
-
-
Potential Cause 2: Insufficient Hydrogen Mass Transfer.
-
Scientific Rationale: In heterogeneous hydrogenation, the reaction rate is often limited by the diffusion of hydrogen gas from the headspace into the liquid phase and to the solid catalyst surface.
-
Troubleshooting Steps:
-
Increase Agitation Rate: Stir the reaction mixture vigorously to create a larger solvent surface area and improve gas-liquid mixing.[2]
-
Increase Hydrogen Pressure: If your equipment allows, increasing the hydrogen pressure (e.g., using a Parr shaker or high-pressure reactor) increases the concentration of dissolved hydrogen, which can significantly accelerate the reaction rate.[2][5]
-
Check for Leaks: Ensure your reaction setup is gas-tight. Even small leaks can prevent the system from maintaining the necessary hydrogen atmosphere.[5]
-
-
-
Potential Cause 3: Sub-optimal Reaction Conditions.
-
Scientific Rationale: Temperature and solvent choice play a critical role in reaction kinetics and substrate/product solubility.[6]
-
Troubleshooting Steps:
-
Solvent Selection: Polar protic solvents like methanol or ethanol are generally good starting points for hydrogenations.[2] If solubility is an issue, consider solvent mixtures or alternative solvents like ethyl acetate or THF.[2]
-
Increase Temperature: Gently heating the reaction can increase the rate, but be cautious. Excessive heat can lead to side reactions, decomposition, or catalyst deactivation.[2]
-
-
Issue 2: The reaction is complete, but the yield of the desired product is low due to side reactions.
-
Potential Cause 1: Over-reduction or Hydrogenolysis.
-
Scientific Rationale: Highly active catalysts or harsh reaction conditions (high temperature/pressure) can lead to undesired side reactions. For a molecule like this compound, this could involve hydrogenolysis of the C-O or C-N bonds, although this typically requires forcing conditions.[1]
-
Troubleshooting Steps:
-
Reduce Catalyst Loading: Finding the optimal catalyst loading is a balance. An unnecessarily high loading can drive side reactions.[7]
-
Lower Temperature and Pressure: Milder conditions often favor the desired transformation.
-
Change Catalyst Type: Palladium (Pd) catalysts are generally less prone to hydrogenolysis than more "pokey" platinum (Pt) catalysts. Consider switching from Pt/C to Pd/C or Pearlman's catalyst (Pd(OH)₂/C), which can be more active but also selective.[2][5]
-
-
-
Potential Cause 2: Isomerization.
-
Scientific Rationale: The 1,4-disubstituted cyclohexane ring of the target molecule exists as cis and trans isomers.[1] Depending on the reaction conditions and the stability of the intermediates, isomerization can occur, leading to a mixture of products.
-
Troubleshooting Steps:
-
Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent post-reaction equilibration.
-
pH Control: The pH of the reaction medium can influence the stability of isomers, especially when amino groups are present. Using additives or buffered solvents may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my reaction involving this compound?
A1: The choice depends on the specific transformation.
-
For reduction of a ketone precursor (e.g., 4-(aminomethyl)cyclohexanone) to the alcohol: Nickel-based catalysts (like Raney Ni) or noble metal catalysts (Pt/C, Ru/C) are effective.[1][8]
-
For reductive amination of a ketone with ammonia/amine: Catalysts like Raney Ni or Pd/C are commonly used.[9]
-
For asymmetric hydrogenation to achieve specific stereoisomers: Chiral catalysts, often based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP), are required.[1][10]
The physical structure and support of the catalyst also matter. The support material (e.g., alumina, silica, carbon) can influence catalyst stability and dispersion.[7][11]
Q2: What is a typical starting catalyst loading for a hydrogenation reaction?
A2: A general starting point for heterogeneous catalysts like 10% Pd/C is a loading of 5-10% by weight (w/w) relative to the substrate.[2] For more precious or highly active catalysts, loading is often expressed in mole percent (mol%), typically ranging from 0.5 to 5 mol%.[12] It is almost always best to start with a lower loading and optimize by increasing it if conversion is slow.[12]
| Reaction Type | Catalyst Example | Typical Starting Loading (w/w) | Typical Starting Loading (mol%) |
| Ketone Reduction | 10% Pd/C | 5-10% | N/A |
| Nitro Group Reduction | 10% Pd/C | 2-5% | N/A |
| Reductive Amination | Raney Ni | 10-20% (slurry) | N/A |
| Asymmetric Hydrogenation | [RuCl((R)-BINAP)(p-cymene)]Cl | N/A | 0.5 - 2.0 mol% |
Q3: How do the cis and trans isomers of this compound impact catalyst optimization?
A3: The stereochemistry of your starting material and desired product is critical. The trans-isomer, where both functional groups can occupy equatorial positions in the chair conformation, is generally more thermodynamically stable.[1]
-
Diastereoselectivity: If you are synthesizing the molecule from a planar precursor (like a ketone), the catalyst and conditions will determine the ratio of cis to trans products. Different catalysts can have different selectivities. For example, some transaminases have been shown to be highly selective for one diastereomer over the other.[13]
-
Catalyst Interaction: The two isomers will present different profiles to the catalyst's active site. This can lead to different reaction rates if one isomer binds more effectively than the other. When optimizing, it's crucial to analyze the isomeric ratio of your product mixture, typically by GC or NMR.
Q4: My catalyst seems to be deactivating over the course of the reaction. What can I do?
A4: Catalyst deactivation is a common challenge.[3] The workflow below can help diagnose and mitigate the issue.
Caption: Troubleshooting workflow for catalyst deactivation.
Experimental Protocol: General Procedure for Catalytic Hydrogenation
This protocol provides a self-validating framework for a typical small-scale hydrogenation using Pd/C.
Materials:
-
Substrate (e.g., 4-(aminomethyl)cyclohexanone)
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Methanol
-
Two- or three-neck round-bottom flask
-
Magnetic stir bar
-
Septa
-
Hydrogen balloon
-
Nitrogen or Argon line with bubbler
-
Vacuum line
-
Celite® pad for filtration
Procedure:
-
System Preparation:
-
Assemble the reaction flask with a stir bar and septa.
-
Flame-dry the glassware under vacuum and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure the system is free of air and moisture.
-
-
Reagent Addition (under Inert Atmosphere):
-
Add the substrate to the reaction flask, followed by the anhydrous methanol via syringe.
-
In a separate vial, weigh the desired amount of 10% Pd/C. Safety Note: Dry Pd/C is pyrophoric and can ignite in air. Handle with care in an inert atmosphere if possible, or weigh quickly and add to the solvent immediately.[4]
-
Briefly remove one septum and quickly add the catalyst to the stirring solution. A funnel can be used for this transfer. Immediately replace the septum. A positive pressure of inert gas should be maintained during this step.
-
-
Hydrogenation:
-
Purge the flask by applying a gentle vacuum for ~30 seconds and backfilling with inert gas. Repeat three times.
-
On the final cycle, backfill the flask with hydrogen from a balloon via a needle through the septum.
-
Stir the reaction vigorously at room temperature. The black catalyst should be well-suspended.
-
Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot via syringe (ensure to re-purge with H₂ after sampling).
-
-
Workup and Catalyst Removal:
-
Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen. This is a critical safety step to prevent fire during filtration.[4]
-
Prepare a small pad of Celite® in a Büchner or Hirsch funnel.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol) to ensure complete recovery of the product.
-
Catalyst Quenching: Keep the Celite® pad wet with solvent or water. Do not allow it to dry in the open air, as it can ignite.[4] Place the wet Celite®/catalyst mixture in a designated, sealed waste container.
-
The filtrate now contains the product and can be concentrated under reduced pressure for further purification.
-
Caption: Standard workflow for a laboratory-scale catalytic hydrogenation.
References
-
Catalytic Reaction Optimization. Sustainability. [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]
-
Investigation of the Deactivation Phenomena Occurring in the Cyclohexane Photocatalytic Oxidative Dehydrogenation on MoO x /TiO 2 through Gas Phase and in situ DRIFTS Analyses. MDPI. [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress. [Link]
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit. [Link]
-
How Do You Pick The Optimal Catalyst For A Reaction? Chemistry For Everyone. [Link]
-
Automating the Optimization of Catalytic Reaction Mechanism Parameters Using Basin-Hopping: A Proof of Concept. ACS Publications. [Link]
-
Industrial Catalyst System Efficiency: Strategies for Optimization. Applied Catalysts. [Link]
-
Hydrogenation reaction tips and tricks. Reddit. [Link]
-
Cyclohexane Oxidative Dehydrogenation on Graphene-Oxide-Supported Cobalt Ferrite Nanohybrids: Effect of Dynamic Nature of Active Sites on Reaction Selectivity. ACS Publications. [Link]
-
Tuning catalytic reactions. Harvard Office of Technology Development. [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal. [Link]
-
One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]
-
4-Aminocyclohexanol. PubChem. [Link]
-
Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst. PubMed Central. [Link]
- Conversion of benzene to cyclohexane in the presence of a catalyst of small particle size.
-
Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]
-
Organocatalytic Asymmetric α-Aminomethylation of Cyclohexanones. Request PDF. [Link]
- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
From cyclohexanol to aniline: a novel dehydrogenation-amination-dehydrogenation strategy based on Pt-based catalyst. CoLab. [Link]
-
The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry. YouTube. [Link]
-
High Efficient Hydrogenation of Lignin-Derived Monophenols to Cyclohexanols over Pd/γ-Al2O3 under Mild Conditions. MDPI. [Link]
-
Influence of Reaction Conditions on the Catalytic Oxidation of Cyclohexene with Molecular Oxygen Using a Series of Keggin-Type Polyoxometalate. ResearchGate. [Link]
-
Highly efficient hydrogenation of phenol to cyclohexanol over Ni-based catalysts derived from Ni-MOF-74. RSC Publishing. [Link]
- Catalyst for synthesizing cyclohexanol and cyclohexanone by catalytic oxidation of cyclohexane and its preparation method and usage.
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
Sources
- 1. This compound|CAS 164646-07-5 [benchchem.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 7. interesjournals.org [interesjournals.org]
- 8. Highly efficient hydrogenation of phenol to cyclohexanol over Ni-based catalysts derived from Ni-MOF-74 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Chemoselectivity in Reactions with 4-(aminomethyl)cyclohexan-1-ol
Welcome to the technical support hub for 4-(aminomethyl)cyclohexan-1-ol. This valuable bifunctional building block, featuring a primary amine and a primary alcohol on a cyclohexane scaffold, is integral to the synthesis of numerous pharmaceutical agents and advanced materials. However, the similar reactivity of its functional groups often leads to challenges in achieving chemoselectivity. This guide provides researchers, scientists, and drug development professionals with in-depth technical insights, troubleshooting strategies, and field-proven protocols to address these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemoselectivity challenge with this compound?
The primary challenge stems from the nucleophilic nature of both the primary amine and the primary alcohol. Generally, the primary amine is the more nucleophilic of the two under neutral or slightly basic conditions, making it the kinetically favored site of attack for electrophiles. However, reaction conditions can significantly alter this reactivity profile, leading to mixtures of N- and O-functionalized products, as well as di-functionalized species.[1]
Q2: How do the pKa values of the functional groups guide reaction design?
The difference in acidity between the protonated amine and the alcohol is the key to selective functionalization. The pKa of a protonated primary amine (R-NH₃⁺) is typically in the range of 10-11, whereas the pKa of a primary alcohol (R-OH) is around 16-18. This significant difference allows for pH-based control of reactivity. Under acidic conditions (pH < 10), the amine is protonated and thus non-nucleophilic, which can allow for selective reactions at the hydroxyl group. Conversely, under neutral or mildly basic conditions, the amine is deprotonated and significantly more nucleophilic than the alcohol.
Q3: Does the cis/trans stereochemistry of the cyclohexane ring impact chemoselectivity?
Yes, the stereoisomerism of the 1,4-disubstituted cyclohexane ring can influence the outcome of reactions.[1] In the thermodynamically more stable chair conformation, the substituents can be either axial or equatorial. The trans isomer predominantly exists in a di-equatorial conformation, which generally makes both functional groups sterically accessible.[1] The cis isomer will have one axial and one equatorial substituent. The axial group may experience greater steric hindrance, potentially leading to different reaction rates compared to its equatorial counterpart. Therefore, knowing the isomeric purity of your starting material is crucial for reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems encountered during the functionalization of this compound.
Problem 1: Poor Selectivity in Acylation Reactions
Scenario: You are attempting a selective N-acylation but are observing a significant amount of O-acylation and di-acylation byproducts.
Probable Causes:
-
Highly Reactive Acylating Agent: Reagents like acyl chlorides are extremely reactive and may not discriminate well between the amine and alcohol nucleophiles.
-
Strong Base: The use of a strong base can deprotonate the alcohol, forming a highly nucleophilic alkoxide that competes with the amine.
-
Elevated Temperature: Higher reaction temperatures can overcome the kinetic preference for N-acylation, leading to the thermodynamically controlled O-acylated product.
Solutions & Protocols:
-
Choice of Reagents and Conditions:
-
Schotten-Baumann Conditions: This method is effective for selective N-acylation. It employs a two-phase system of an organic solvent and water. The amine reacts with the acyl chloride in the organic phase, and the resulting hydrochloric acid is neutralized by the base in the aqueous phase, preventing protonation of the amine starting material.
-
Less Reactive Acylating Agents: Opt for anhydrides (e.g., acetic anhydride, Boc anhydride) which are generally more selective towards amines over alcohols.
-
-
Temperature Control: Perform the reaction at a reduced temperature (e.g., 0 °C) to favor the kinetically preferred N-acylation.
Experimental Protocol: Selective N-Boc Protection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add a mild base like sodium bicarbonate (2.0 eq).
-
To this stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent like ethyl acetate.
-
Purify the N-Boc protected product by column chromatography.
A similar procedure has been successfully used for the N-Boc protection of the closely related 4-aminocyclohexanol.[2]
Data Summary Table: Acylation Strategies
| Acylating Agent | Base | Temperature | Expected Outcome |
| Acyl Chloride | Strong Base (e.g., Pyridine) | Room Temp | Mixture of N- and O-acylated products |
| Acetic Anhydride | Mild Base (e.g., Et₃N) | 0 °C | Predominantly N-acylated product |
| Boc Anhydride | NaHCO₃ | Room Temp | Highly selective N-Boc protection |
Problem 2: Lack of Control in Alkylation Reactions
Scenario: Your attempt at selective N-alkylation is resulting in O-alkylation and/or over-alkylation of the amine.
Probable Causes:
-
Strongly Basic Conditions: Strong bases like sodium hydride (NaH) will deprotonate the alcohol, making it a potent nucleophile.
-
Reactive Alkylating Agent: Highly reactive agents like methyl iodide can alkylate both the amine and the alcohol.
-
Stoichiometry: An excess of the alkylating agent can lead to di- and tri-alkylation of the primary amine.
Solutions & Protocols:
-
Reductive Amination: This is a highly chemoselective method for N-alkylation. The amine reacts with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ by a mild reducing agent that does not affect the carbonyl group of the starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for this transformation.
Experimental Protocol: Selective N-alkylation via Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Perform a standard aqueous workup and purify the product as needed.
Troubleshooting Workflow for Alkylation Reactions
Caption: Troubleshooting decision tree for alkylation reactions.
Problem 3: Challenges in Selective Protection and Deprotection
Scenario: You are finding it difficult to protect one functional group to allow for reaction at the other, or the deprotection step is affecting other parts of your molecule.
Probable Causes:
-
Non-Orthogonal Protecting Groups: The protecting groups for the amine and alcohol are not stable to each other's removal conditions.
-
Harsh Deprotection Conditions: The conditions required to remove a protecting group are too harsh and cause side reactions.
Solutions & Protocols:
-
Orthogonal Protecting Group Strategy: Employ protecting groups that are removed under distinct, non-interfering conditions. A common strategy for amino alcohols is to protect the amine as a tert-butyloxycarbonyl (Boc) carbamate (acid-labile) and the alcohol as a tert-butyldimethylsilyl (TBDMS) ether (fluoride-labile).
Experimental Protocol: Orthogonal Protection
-
Step 1: N-Boc Protection: Follow the protocol described in "Problem 1" to selectively protect the amine.
-
Step 2: O-TBDMS Protection:
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF).
-
Add imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq).
-
Stir at room temperature and monitor by TLC.
-
After completion, perform an aqueous workup and purify the fully protected compound.
-
Deprotection:
-
Boc Removal: Treat with an acid such as trifluoroacetic acid (TFA) in DCM, or 4M HCl in dioxane.
-
TBDMS Removal: Treat with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
Orthogonal Strategy Workflow
Caption: Orthogonal protection for selective functionalization.
Analytical Methods
Successful chemoselective reactions require robust analytical methods to confirm the identity of the products and quantify the degree of selectivity.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the starting material, desired product, and any byproducts. Reverse-phase HPLC with a C18 column is often a good starting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The formation of N- or O-adducts will result in characteristic shifts in the signals corresponding to the protons and carbons near the reaction site.
-
Infrared (IR) Spectroscopy: IR can confirm the presence or absence of key functional groups. For example, the formation of an amide will introduce a strong carbonyl stretch (around 1650 cm⁻¹).[1]
-
Mass Spectrometry (MS): Provides the molecular weight of the products, confirming that the desired transformation has occurred.
References
- Google Patents. (n.d.). Preparation method for 4-substituted acylamino cyclohexanone.
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
-
Organic Syntheses. (n.d.). 1-acetylcyclohexanol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,4-bis(aminomethyl)cyclohexane. Retrieved from [Link]
- Google Patents. (n.d.). Production of cyclohexylamine.
-
SIELC Technologies. (n.d.). Separation of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1,4-bis(ethoxymethyl)cyclohexane.
- Google Patents. (n.d.). Preparation method of 4-N-Boc-amino cyclohexanone.
-
ResearchGate. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
-
Eco-Vector Journals Portal. (n.d.). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. Retrieved from [Link]
-
PubMed Central. (n.d.). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]
Sources
Technical Support Center: Stabilizing 4-(Aminomethyl)cyclohexan-1-ol
Welcome to the technical support center for 4-(aminomethyl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for preventing the oxidative degradation of this versatile bifunctional molecule. Our goal is to equip you with the knowledge to ensure the stability and purity of this compound throughout your experiments.
Understanding the Challenge: The Dual Threat of Oxidation
This compound possesses two functional groups susceptible to oxidation: a primary amine and a secondary alcohol. The presence of both groups on the same cyclohexane scaffold necessitates a comprehensive approach to prevent degradation. Oxidation can be initiated by atmospheric oxygen, light, and trace metal impurities, leading to the formation of colored byproducts and a decrease in the compound's purity and reactivity.
The primary amine is susceptible to oxidation, which can lead to the formation of imines, nitroso compounds, or more complex colored degradation products. The secondary alcohol can be oxidized to a ketone, 4-(aminomethyl)cyclohexan-1-one. The interplay between these two functional groups can also lead to more complex degradation pathways.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. Based on supplier recommendations and chemical principles, the ideal storage conditions are in a dark place, under an inert atmosphere (such as argon or nitrogen), at a refrigerated temperature of 2-8°C.[1][2] These conditions are designed to minimize exposure to oxygen, light, and elevated temperatures, all of which can accelerate oxidative degradation.
Q2: My laboratory does not have a glovebox. How can I handle this compound under an inert atmosphere?
A2: While a glovebox provides the most controlled environment, you can effectively handle air-sensitive compounds like this compound using Schlenk line techniques. This involves using specialized glassware that allows for the evacuation of air and backfilling with an inert gas. For routine handling, you can use a septum-sealed bottle and purge the headspace with an inert gas before and after withdrawing the material with a syringe.
Q3: Can I store this compound at room temperature for short periods?
A3: While short-term storage at room temperature may be unavoidable during experimental setup, it is not recommended for extended periods. The rate of oxidation increases with temperature. If the compound is in solution, the solvent can also play a role in its stability. For any storage duration, it is best to maintain a cold, dark, and oxygen-free environment. Studies on other amino acids have shown significant degradation can occur at room temperature.[3][4][5]
Use of Antioxidants
Q4: Should I add an antioxidant to my this compound sample or formulation?
A4: The addition of an antioxidant can be a highly effective strategy to prevent oxidation, particularly if the compound will be exposed to air or stored for an extended period in a formulation. The choice of antioxidant is critical to ensure compatibility with both the primary amine and secondary alcohol functional groups.
Q5: What type of antioxidant is most suitable for this compound?
A5: A combination of primary and secondary antioxidants often provides a synergistic effect.[6]
-
Primary Antioxidants (Free Radical Scavengers): Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are a good choice. They can donate a hydrogen atom to neutralize free radicals. Phenolic antioxidants can also regenerate amine antioxidants, providing a synergistic protective effect.[7]
-
Secondary Antioxidants (Peroxide Decomposers): Thioethers and phosphites are examples of secondary antioxidants that decompose hydroperoxides, which are key intermediates in oxidation chain reactions.[8]
For pharmaceutical formulations, water-soluble antioxidants like ascorbic acid or propyl gallate may also be considered.[9][10][11]
Q6: Are there any antioxidants I should avoid?
A6: It is important to avoid antioxidants that could potentially react with the primary amine or secondary alcohol. For instance, some acidic antioxidants might form salts with the amine, altering its properties. It is always recommended to perform a small-scale compatibility study before adding an antioxidant to your bulk material or final formulation.
Troubleshooting Guide
Problem 1: My this compound has developed a yellow or brown color.
-
Likely Cause: The discoloration is a common indicator of oxidation of the primary amine group.[12] Aromatic amines, in particular, are known to form colored oxidation products, and while this compound is aliphatic, the principle of amine oxidation leading to colored species often holds true.
-
Troubleshooting Steps:
-
Confirm Oxidation: Use Thin Layer Chromatography (TLC) to assess the purity of the material. A pure compound should ideally show a single spot. The presence of multiple spots, especially near the baseline, suggests the presence of more polar degradation products. You can visualize the spots using a potassium permanganate (KMnO4) stain, which is sensitive to oxidizable groups like amines and alcohols, or a ninhydrin stain for the amine group.[13][14][15][16]
-
Purification: If the discoloration is minor, you may be able to purify the compound. For solid this compound, recrystallization from a suitable solvent system can be effective.[17] For larger quantities or liquid samples, column chromatography on silica gel may be necessary. Given the basic nature of the amine, it may be beneficial to use a silica gel that has been treated with a small amount of a non-volatile base like triethylamine in the eluent to prevent streaking.
-
Prevent Recurrence: After purification, ensure the compound is stored under the ideal conditions outlined in the FAQs (cold, dark, and under an inert atmosphere).
-
Problem 2: I am seeing an unexpected peak in my HPLC or GC-MS analysis.
-
Likely Cause: An unexpected peak could be an impurity from the synthesis or a degradation product. A common oxidative degradation product of the secondary alcohol is the corresponding ketone, 4-(aminomethyl)cyclohexan-1-one. The primary amine can be oxidized to an imine, which may appear as a new peak.
-
Troubleshooting Steps:
-
Identify the Impurity: If using GC-MS, analyze the mass spectrum of the unknown peak to determine its molecular weight and fragmentation pattern. This can provide clues to its structure. For HPLC, collecting the fraction corresponding to the unknown peak and analyzing it by mass spectrometry or NMR can help in its identification.
-
Review Handling and Storage: Evaluate your handling and storage procedures. Has the compound been exposed to air, light, or high temperatures?
-
Consider Synthetic Byproducts: If the compound is newly synthesized, the unexpected peak could be a byproduct of the reaction. Common synthetic routes start from 4-oxocyclohexanecarbonitrile or 4-(aminomethyl)cyclohexanone, so residual starting materials or intermediates could be present.[1]
-
Experimental Protocols
Protocol 1: Inert Atmosphere Storage (Schlenk Flask Method)
This protocol describes the proper storage of this compound in a Schlenk flask to protect it from atmospheric oxygen and moisture.
Materials:
-
Schlenk flask
-
High-vacuum grease
-
Source of dry, inert gas (Argon or Nitrogen) with a bubbler
-
Parafilm or joint clips
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask is clean and oven-dried (e.g., at 125°C overnight) to remove any adsorbed moisture.[8]
-
Transfer: Quickly transfer the this compound into the warm, dry Schlenk flask.
-
Seal: Lightly grease the ground glass joint of the flask and insert the stopper.
-
Purge: Connect the side arm of the Schlenk flask to the inert gas line. Carefully open the stopcock to allow a gentle flow of inert gas into the flask. The gas will exit through the greased joint of the stopper.
-
Evacuate and Backfill (Optional but Recommended): For a more thorough removal of air, carefully evacuate the flask using a vacuum pump (ensure the compound is not volatile under vacuum) and then backfill with the inert gas. Repeat this cycle three times.
-
Final Seal: Close the stopcock and seal the joint with parafilm or secure it with a joint clip.
-
Storage: Store the sealed Schlenk flask in a refrigerator at 2-8°C and away from light.
Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a quick method to assess the purity of this compound and detect potential oxidative impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: A mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 85:14:1 v/v/v) is a good starting point. The polarity can be adjusted as needed.
-
Visualization agents:
-
Potassium permanganate (KMnO4) stain
-
Ninhydrin stain
-
-
Heat gun
Procedure:
-
Sample Preparation: Dissolve a small amount of your this compound in a suitable solvent like methanol.
-
Spotting: Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.
-
Visualization:
-
UV Light: If your compound or impurities are UV-active, you can visualize them under a UV lamp.
-
KMnO4 Stain: Dip the plate in the KMnO4 solution. Oxidizable compounds (like amines and alcohols) will appear as yellow-brown spots on a purple background.[13]
-
Ninhydrin Stain: Dip the plate in the ninhydrin solution and gently heat with a heat gun. Primary amines will appear as purple or blue spots.[13][14][16]
-
-
Interpretation: A single spot indicates a relatively pure compound. The presence of multiple spots suggests the presence of impurities or degradation products.
Visualization of Key Processes
Oxidation Pathways
Caption: Potential oxidative degradation pathways for this compound.
Troubleshooting Workflow for Discolored Compound
Caption: A logical workflow for troubleshooting discolored this compound.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To slow down the rate of oxidative reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent contact with atmospheric oxygen. |
| Light Exposure | Store in the dark (amber vials or in a cabinet) | To prevent photo-initiated oxidation. |
| Antioxidant Use | Consider adding a hindered phenolic antioxidant (e.g., BHT) | To scavenge free radicals and inhibit oxidation chain reactions. |
| Purity Monitoring | Regularly check purity by TLC, HPLC, or GC-MS | To detect the onset of degradation early. |
References
-
How do phenols work with a amine antioxidant additives? (2021). Retrieved from [Link]
-
Mechanism of action of amine-type antioxidants at temperatures above 110 °C. (n.d.). ResearchGate. Retrieved from [Link]
- Pharmaceutical formulations including an amine compound. (n.d.). Google Patents.
-
Test for Amino Groups: Methods, Reactions & Examples. (n.d.). Vedantu. Retrieved from [Link]
-
5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! (2023). Retrieved from [Link]
-
Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Antioxidant Potential Of Phenolic Acid Amides Of Aromatic Amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Interactions between Antioxidants. (n.d.). Polymer Stabilizer / Alfa Chemistry. Retrieved from [Link]
-
Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
(PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (n.d.). ResearchGate. Retrieved from [Link]
-
TLC Staining solutions. (2006). Org Prep Daily. Retrieved from [Link]
- Antioxidant stabilizer system for pharmaceutical formulations. (n.d.). Google Patents.
- Process for the purification of an aminoalcohol. (n.d.). Google Patents.
-
TLC stains. (n.d.). Retrieved from [Link]
-
Antioxidants. (n.d.). CD Formulation. Retrieved from [Link]
-
Continuous and convergent access to vicinyl amino alcohols. (2015). RSC Publishing. Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
-
Amine Functional Group Tests. (n.d.). Studylib. Retrieved from [Link]
-
Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. (2023). EMBIBE. Retrieved from [Link]
-
Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. (n.d.). DigitalCommons@USU. Retrieved from [Link]
-
Colorimetric Test for Amides and Nitriles. (n.d.). ACS Publications. Retrieved from [Link]
-
Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (2020). Publication Server of the University of Greifswald. Retrieved from [Link]
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). ResearchGate. Retrieved from [Link]
-
1-(aminomethyl)cyclohexanol. (n.d.). ChemSynthesis. Retrieved from [Link]
- Process for the preparation of trans-4-aminocyclohexanol. (n.d.). Google Patents.
- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. (n.d.). Google Patents.
-
The oxidation of amino alcohols. (n.d.). ThinkIR - University of Louisville. Retrieved from [Link]
-
Chemical Changes during Storage of an Alcoholic Orange Juice Beverage. (n.d.). ResearchGate. Retrieved from [Link]
- Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. (n.d.). Google Patents.
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025). Pangoo.biz. Retrieved from [Link]
-
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Analysis of Essential Oils Using a Comprehensive GCxGC with a Reverse Flow Modulator Combined with High Resolution GC/MS. (n.d.). Agilent. Retrieved from [Link]
-
How long can one store amino acids at room temperature? (2012). Quora. Retrieved from [Link]
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (n.d.). Retrieved from [Link]
-
Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma. (2024). MDPI. Retrieved from [Link]
-
TIPS. (n.d.). Trends in Pharmaceutical Sciences. Retrieved from [Link]
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- 1. This compound|CAS 164646-07-5 [benchchem.com]
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- 3. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Troubleshooting Guide for Scaling Up 4-(Aminomethyl)cyclohexan-1-ol Reactions
Welcome to our dedicated technical support center for the synthesis of 4-(aminomethyl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical reaction. Drawing from established principles and field-proven insights, this resource provides a structured, in-depth approach to troubleshooting common challenges, ensuring both scientific integrity and practical success in your synthetic endeavors.
Introduction to the Synthesis and Its Challenges
This compound is a key building block in medicinal chemistry, notably as a structural component of the mucolytic agent Ambroxol.[1] Its synthesis, while conceptually straightforward, presents several challenges upon scale-up, primarily concerning yield, purity, and stereochemical control. The molecule exists as cis and trans isomers, the relative orientation of the hydroxyl and aminomethyl groups, which can have different physical and biological properties.[1]
This guide will address common issues encountered during the two primary synthetic routes: the catalytic hydrogenation of 4-hydroxycyclohexanecarbonitrile and the reduction of 4-hydroxycyclohexanecarboxamide.
Common Synthetic Pathways
Two prevalent routes for the synthesis of this compound are outlined below. Each pathway has its own set of potential challenges that will be addressed in the troubleshooting section.
Caption: Overview of the primary synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Reaction Performance & Yield
Question 1: My nitrile hydrogenation with Raney Nickel is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to a slow or incomplete nitrile reduction. Let's break down the potential causes and solutions:
-
Catalyst Activity: Raney Nickel is a pyrophoric catalyst that can lose activity if not handled and stored properly.[2]
-
Troubleshooting:
-
Use fresh, active catalyst: Ensure your Raney Nickel is stored as a slurry in water and has not been exposed to air for prolonged periods.[2]
-
Proper activation: The catalyst is typically prepared by treating a nickel-aluminum alloy with concentrated sodium hydroxide to leach out the aluminum. Incomplete leaching can result in lower activity.[2]
-
Catalyst loading: Insufficient catalyst loading can lead to slow reaction rates. While typical loadings are in the range of 5-10 wt%, this may need to be optimized for your specific substrate and reaction conditions.
-
-
-
Hydrogen Mass Transfer: The reaction rate is often limited by the transfer of hydrogen from the gas phase to the catalyst surface.
-
Troubleshooting:
-
Agitation: Increase the stirring speed to improve gas-liquid dispersion.
-
Hydrogen Pressure: Increasing the hydrogen pressure will increase its solubility in the reaction medium, thereby enhancing the reaction rate.
-
Reactor Design: For larger scale reactions, specialized hydrogenation reactors with features like hollow-shaft gassing agitators can significantly improve mass transfer.[3]
-
-
-
Reaction Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions.
-
Troubleshooting: A systematic optimization of the reaction temperature is recommended. Start at a moderate temperature (e.g., 40-50°C) and gradually increase it while monitoring the reaction progress and impurity profile.
-
Question 2: I am observing significant amounts of secondary and tertiary amine byproducts in my nitrile reduction. How can I improve the selectivity towards the primary amine?
Answer:
The formation of secondary and tertiary amines is a common issue in nitrile hydrogenation, arising from the reaction of the initially formed primary amine with the imine intermediate.
-
Mechanism of Byproduct Formation:
-
R-CN + H₂ → R-CH=NH (Imine intermediate)
-
R-CH=NH + H₂ → R-CH₂-NH₂ (Primary amine)
-
R-CH₂-NH₂ + R-CH=NH → (R-CH₂)₂NH (Secondary amine) + NH₃
-
-
Troubleshooting Strategies:
-
Addition of Ammonia: The most effective way to suppress the formation of secondary and tertiary amines is to add ammonia (or ammonium hydroxide) to the reaction mixture.[4] Ammonia shifts the equilibrium away from the formation of secondary and tertiary amines by competing with the primary amine for reaction with the imine intermediate.
-
Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol are often used.
-
Catalyst Doping: In some industrial processes, Raney Nickel catalysts are doped with other metals to enhance selectivity.[5]
-
Question 3: My LiAlH₄ reduction of the corresponding amide is not going to completion. What should I check?
Answer:
Incomplete amide reduction with Lithium Aluminum Hydride (LiAlH₄) can be due to several factors:
-
Reagent Quality and Stoichiometry: LiAlH₄ is highly reactive and moisture-sensitive.
-
Troubleshooting:
-
Use fresh, high-quality LiAlH₄ from a reputable supplier.
-
Ensure a sufficient excess of LiAlH₄ is used (typically 1.5-2.0 equivalents for amides).
-
The reaction must be conducted under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
-
Reaction Temperature and Time:
-
Troubleshooting: While LiAlH₄ reductions are often performed at room temperature or gentle reflux in solvents like THF or diethyl ether, some sterically hindered or unreactive amides may require higher temperatures or longer reaction times.
-
-
Work-up Procedure: An improper work-up can lead to the loss of product.
Category 2: Purity & Isomer Control
Question 4: How can I effectively separate the cis and trans isomers of this compound on a larger scale?
Answer:
The separation of cis and trans isomers is a critical step in obtaining the desired stereoisomer, which is often the trans isomer for pharmaceutical applications.[1]
-
Fractional Crystallization: This is a common method for separating diastereomers.
-
Protocol: A patent describes a procedure for the preferential crystallization of trans-4-aminocyclohexanol from an aqueous alkaline solution upon cooling.[8] This suggests that the solubility of the two isomers differs significantly under these conditions.
-
Optimization: The concentration of the amino alcohol, the type and concentration of the base (e.g., NaOH or KOH), and the cooling rate are key parameters to optimize for efficient separation.
-
-
Chromatographic Separation: While effective at the lab scale, column chromatography can be expensive and challenging to scale up for large quantities.[9] However, for high-purity requirements, it may be a necessary step.
-
Derivative Formation: In some cases, derivatizing the amino or hydroxyl group can improve the separation of the isomers by chromatography.
-
-
Stereoselective Synthesis: An alternative approach is to employ a stereoselective synthesis that preferentially forms the desired isomer.
-
Enzymatic Methods: Biocatalytic approaches using keto reductases and amine transaminases have been shown to produce either the cis or trans isomer with high diastereoselectivity.[10]
-
Question 5: I am having trouble removing the Raney Nickel catalyst after the hydrogenation. What are the best practices for catalyst filtration on a larger scale?
Answer:
Raney Nickel is a fine powder that can be challenging to filter, especially on a larger scale.
-
Filtration Aid: Using a filter aid like Celite® is highly recommended. A thick pad of Celite® on the filter paper will help to trap the fine catalyst particles and prevent them from passing through.
-
Safe Handling During Filtration:
-
Keep the Catalyst Wet: It is crucial to never let the Raney Nickel filter cake dry out, as it is pyrophoric and can ignite spontaneously in air.[11] Always keep the filter cake covered with solvent.
-
Inert Atmosphere: For larger scale operations, it is advisable to perform the filtration under an inert atmosphere (e.g., nitrogen) to minimize the risk of fire.
-
-
Magnetic Separation: Since Raney Nickel is magnetic, magnetic decantation or separation can be a useful technique, especially for initial catalyst removal before filtration.
-
Catalyst Quenching: After the reaction and filtration, the spent catalyst must be safely quenched. This can be done by slowly adding it to a large volume of water.
Category 3: Scale-Up & Safety
Question 6: What are the key safety considerations when scaling up a Raney Nickel hydrogenation?
Answer:
Scaling up any hydrogenation reaction requires careful consideration of the associated hazards. With Raney Nickel, the primary risks are its pyrophoric nature and the use of flammable hydrogen gas under pressure.
-
Catalyst Handling:
-
Always handle Raney Nickel as a water slurry.[2]
-
Never allow the catalyst to dry and come into contact with air.[12]
-
Use non-sparking tools.[12]
-
Have a container of sand or a Class D fire extinguisher readily available for metal fires. Do not use water or CO₂ extinguishers on a Raney Nickel fire.[12]
-
-
Hydrogen Gas:
-
Ensure the hydrogenation reactor is properly rated for the intended pressure and temperature.
-
Perform the reaction in a well-ventilated area, preferably in a dedicated high-pressure bay.
-
Always purge the reactor with an inert gas (e.g., nitrogen) before introducing hydrogen to remove any oxygen.
-
After the reaction, purge the reactor with an inert gas again to remove any residual hydrogen before opening it.
-
-
Exothermic Reaction: Hydrogenation reactions are exothermic. On a larger scale, efficient heat removal is critical to prevent a runaway reaction.
-
Ensure the reactor has adequate cooling capacity.
-
Monitor the reaction temperature closely.
-
Consider adding the substrate or controlling the hydrogen flow rate to manage the exotherm.
-
Question 7: What are the best practices for a safe and efficient work-up of a large-scale LiAlH₄ reduction?
Answer:
The work-up of a large-scale LiAlH₄ reduction must be performed with extreme caution due to the violent reaction of excess hydride with water and the generation of hydrogen gas.
-
Controlled Quenching:
-
Cool the reaction mixture to 0°C or below before beginning the quench.
-
Slowly and carefully add the quenching agent (e.g., ethyl acetate, followed by water or aqueous base) dropwise, ensuring the temperature is controlled.
-
Provide adequate venting for the hydrogen gas that is evolved.
-
-
Fieser Work-up: A widely used and generally safer work-up procedure involves the sequential addition of:
-
'x' mL of water for every 'y' g of LiAlH₄ used.
-
'x' mL of 15% aqueous NaOH for every 'y' g of LiAlH₄.
-
'3x' mL of water for every 'y' g of LiAlH₄. This procedure typically results in the formation of a granular precipitate of aluminum salts that can be easily filtered off.
-
-
Solvent Choice: The choice of solvent for extraction after the work-up is important. Ensure the product is soluble in the chosen solvent and that it forms a good separation from the aqueous layer.
Summary of Key Parameters for Optimization
| Parameter | Route 1: Nitrile Reduction (Raney Ni) | Route 2: Amide Reduction (LiAlH₄) |
| Catalyst/Reagent | Raney Nickel (fresh, active) | LiAlH₄ (high-purity, anhydrous) |
| Solvent | Ethanol, Methanol | THF, Diethyl Ether (anhydrous) |
| Temperature | 40-80°C (optimize for selectivity) | 0°C to reflux (substrate dependent) |
| Pressure | 50-500 psi H₂ (optimize for rate) | Atmospheric (inert gas) |
| Additives | Ammonia or NH₄OH (for selectivity) | None |
| Key Byproducts | Secondary and Tertiary Amines | Incomplete reduction products |
| Work-up | Catalyst filtration (wet), product extraction | Careful quenching, Fieser work-up |
| Safety | Pyrophoric catalyst, H₂ pressure | Highly reactive reagent, H₂ evolution on quench |
Conclusion
The successful scale-up of the synthesis of this compound is achievable with a thorough understanding of the reaction parameters and potential pitfalls. By systematically addressing issues related to catalyst activity, reaction selectivity, isomer separation, and safe handling of hazardous materials, researchers and production chemists can optimize their processes to achieve high yields of the desired product with the required purity. This guide serves as a starting point for troubleshooting, and it is always recommended to perform a thorough risk assessment and small-scale optimization studies before proceeding to a larger scale.
References
-
EKATO. (n.d.). Safe Scale-up for Hydrogenation Processes. Retrieved from [Link]
-
Neuland Labs. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from [Link]
-
Mettler Toledo. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Ferreira, V. F., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 229. [Link]
-
ResearchGate. (2020, February 11). (PDF) Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved from [Link]
- Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
-
Sviatenko, O. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. Retrieved from [Link]
-
ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]
-
YouTube. (2026, January 15). Reduction of Amides to Amines Using LiAlH₄| Mechanism & Work-Up |MDCAT/2nd yr. Retrieved from [Link]
- Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
-
Typology. (2023, August 22). How is tranexamic acid synthesised?. Retrieved from [Link]
-
ResearchGate. (2024, September 12). (PDF) Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
ACS Publications. (n.d.). An Improved and Practical Synthesis of Tranexamic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN114181077B - Method for synthesizing tranexamic acid.
-
YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]
-
Reddit. (2018, December 5). Nitrile reduction issues. Retrieved from [Link]
-
ResearchGate. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]
- Google Patents. (n.d.). RU2190469C2 - Method of regeneration of hydrogenation catalyst, method of hydrogenation of compound containing nitrile groups.
-
ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney ® -Ni catalyst | Download Table. Retrieved from [Link]
Sources
- 1. This compound|CAS 164646-07-5 [benchchem.com]
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- 3. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
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- 8. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
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- 12. nj.gov [nj.gov]
Technical Support Center: Overcoming Poor Solubility of 4-(Aminomethyl)cyclohexan-1-ol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(aminomethyl)cyclohexan-1-ol derivatives. This scaffold, featuring a cyclohexane ring with both hydroxyl and aminomethyl groups, is a valuable building block in medicinal chemistry.[1] However, its derivatives often present significant solubility challenges that can impede research and development.
This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to systematically address and overcome these solubility issues.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles.
Q1: My this compound derivative precipitated out of my aqueous buffer. What is the most likely cause and the quickest fix?
A: The most common cause is pH-dependent solubility. The aminomethyl group is basic. In neutral or alkaline conditions (pH > pKa), the amine is in its neutral, less soluble form. At acidic pH (pH < pKa), it becomes protonated (R-CH₂NH₃⁺), forming a more soluble salt.[2][3]
-
Quick Fix: Try lowering the pH of your solution. Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise until the compound redissolves. For many basic drugs, a shift to a more acidic pH can dramatically increase solubility.[4]
Q2: I'm dissolving my compound in DMSO first for a biological assay, but it crashes when I add it to the aqueous assay buffer. What's happening?
A: This is a classic issue of kinetic versus thermodynamic solubility. Your compound has high kinetic solubility in the initial DMSO/water mixture but is supersaturated.[5] Over time, it crashes out to reach its lower, more stable thermodynamic solubility.[5][6] The final DMSO concentration in your assay is likely too low to keep it in solution.
-
Quick Fix: Evaluate the maximum tolerable DMSO concentration in your assay. If possible, increase the final DMSO percentage. Alternatively, prepare a lower concentration stock solution in DMSO to avoid exceeding the thermodynamic solubility limit upon dilution.
Q3: Does the cis/trans isomerism of the cyclohexane ring affect solubility?
A: Yes, stereochemistry can influence physical properties. The trans-isomer, where both functional groups can occupy equatorial positions, is often more stable and may pack more efficiently into a crystal lattice.[1] Tighter crystal packing generally leads to a higher melting point and lower solubility.[7] While you often cannot change the isomer you are working with, be aware that the cis and trans forms of your derivative may have different solubility profiles.
Part 2: In-Depth Troubleshooting Guides
For more persistent solubility problems, a systematic approach is required.
Guide 1: Leveraging pH and Salt Formation
Because these derivatives contain a basic amine, manipulating pH is the most powerful tool for enhancing aqueous solubility.[2][8]
The Underlying Principle: The Henderson-Hasselbalch equation governs the equilibrium between the neutral base (B) and its protonated, conjugate acid (BH⁺). The protonated form is ionic and interacts much more favorably with water. Salt formation is a highly effective method for increasing the dissolution rates of acidic and basic drugs.[3][9] Approximately 50% of marketed small-molecule drugs are administered as salts to improve properties like solubility.[10]
Guide 2: Systematic Co-Solvent Screening
When pH adjustment is insufficient or not viable for your experimental system, co-solvents are the next logical step. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, improving the solvation of hydrophobic molecules.[11][12]
The Underlying Principle: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[13] Common choices in pharmaceutical sciences include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and glycerin.[11]
| Co-Solvent | Typical Starting % (v/v) | Key Properties & Considerations |
| Ethanol | 5-20% | Excellent solubilizer. Can be problematic for some cell-based assays. |
| Propylene Glycol (PG) | 5-30% | Good safety profile. Increases viscosity. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Very common in formulations. Low toxicity.[14] |
| N-Methyl-2-pyrrolidone (NMP) | 1-5% | Strong solubilizer, but use with caution due to potential toxicity. |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Universal solvent, but limited by assay compatibility. |
Guide 3: Advanced Solubilization with Excipients
If pH and co-solvents fail to provide the required solubility, complexation agents can be employed.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an "inclusion complex" that has significantly higher aqueous solubility.[15][16][17]
-
How it Works: The hydrophobic part of your derivative partitions into the non-polar cavity of the cyclodextrin, while the water-soluble exterior of the host molecule allows the entire complex to dissolve readily in water.[17] Beta-cyclodextrins (β-CD) and their chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are most commonly used.[15]
-
When to Use: This is an excellent strategy for preclinical formulation development. The formation of inclusion complexes can dramatically enhance solubility, dissolution rate, and bioavailability.[16]
Part 3: Key Experimental Protocols
Protocol A: Determining a pH-Solubility Profile
This protocol establishes the relationship between pH and the thermodynamic solubility of your compound.
-
Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with low ionic strength to minimize salt effects.
-
Sample Addition: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. The solid should be visible at the bottom.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[18] This ensures you are measuring thermodynamic, not kinetic, solubility.[6]
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each buffer.
Protocol B: Shake-Flask Method for Co-Solvent Solubility
This is a standard method for assessing thermodynamic solubility in a specific solvent system.[18]
-
Solvent Preparation: Prepare your chosen co-solvent systems (e.g., 10% PG in water, 20% PG in water).
-
Excess Solute: Add an excess of your solid compound to 1-2 mL of each solvent system in a glass vial.
-
Shaking Incubation: Tightly cap the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C). Shake for 24 hours to ensure equilibrium is reached.[18]
-
Filtration/Centrifugation: Allow the vials to stand so that undissolved material can settle. Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your co-solvent) or centrifuge as described in Protocol A.
-
Analysis: Quantify the concentration of the compound in the clear filtrate/supernatant using a suitable analytical method (HPLC, UV-Vis).
References
-
Bermejo, M., & Avdeef, A. (2020). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]
-
Patel, P. A., & Modasiya, M. K. (2012). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
-
Gali, A. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed. Available at: [Link]
-
Kumar, Dr. S., & Singh, Dr. J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]
-
Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
Saokham, P., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]
-
Singh, S., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
ResearchGate. (2017). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?. ResearchGate. Available at: [Link]
-
Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate. Available at: [Link]
-
Slideshare. (n.d.). SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. Slideshare. Available at: [Link]
-
Chemsrc. (n.d.). 4-(Aminomethyl)cyclohexanol | CAS#:164646-07-5. Chemsrc. Available at: [Link]
-
ResearchGate. (2024). strategies to increase solubility and bioavailability of drugs. ResearchGate. Available at: [Link]
-
IGI Global. (n.d.). Co-solvent: Significance and symbolism. IGI Global. Available at: [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
PubChem. (n.d.). 4-Aminocyclohexanol. PubChem. Available at: [Link]
-
Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar. Available at: [Link]
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Technical Support Center: Protecting Group-Free Synthesis of 4-(Aminomethyl)cyclohexan-1-ol
Welcome to the technical support center for the synthesis of 4-(aminomethyl)cyclohexan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of synthesizing this versatile bifunctional molecule, with a specific focus on protecting group-free strategies. The avoidance of protection/deprotection steps is a cornerstone of modern green chemistry, offering improved efficiency and reduced waste.[1][2][3] However, this approach demands a nuanced understanding of chemoselectivity and reaction control.
This document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during your experiments.
Section 1: Troubleshooting Guide
Protecting group-free synthesis of polar, bifunctional molecules like this compound (a key scaffold in pharmaceuticals like Ambroxol) is elegant but can be challenging.[4] Below are common issues encountered in the lab, their probable causes, and actionable solutions.
Question: My reaction yield is low, or the conversion of the starting material is incomplete. What's going wrong?
Answer:
Low conversion in a one-pot reductive amination—a common protecting group-free route—typically points to issues in one of the two key stages: imine formation or its subsequent reduction.
Probable Causes & Solutions:
-
Inefficient Imine/Enamine Formation: The initial condensation between the ketone (e.g., 4-oxocyclohexanecarboxamide) and the amine source is a reversible equilibrium.[5]
-
Solution 1 (pH Control): The reaction is often catalyzed by mild acid. If the pH is too low, the amine nucleophile is protonated and non-reactive. If too high, the carbonyl is not sufficiently activated. Aim for a weakly acidic pH range (around 5-6) to facilitate the reaction.[6]
-
Solution 2 (Water Removal): Water is a byproduct of imine formation. Its accumulation can push the equilibrium back towards the starting materials. The use of molecular sieves (e.g., 5 Å) in the reaction mixture can be critical for driving the reaction forward.[7]
-
-
Incorrect Choice of Reducing Agent: The reducing agent must be chemoselective, reducing the C=N bond of the imine intermediate much faster than the C=O bond of the starting ketone.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) is a classic choice because its reactivity is attenuated at neutral or slightly acidic pH, making it selective for the protonated iminium ion over the ketone.[5][6][8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, less toxic alternative.[8][9] Standard sodium borohydride (NaBH₄) is often too reactive and will prematurely reduce the starting ketone, leading to 1,4-cyclohexanediol as a byproduct.[9]
-
-
Catalyst Deactivation (for Catalytic Hydrogenation): If you are using a heterogeneous catalyst like Pd/C or Rh-Ni with H₂ gas, the amine substrate, intermediates, or product can sometimes deactivate the catalyst surface.[5][10]
-
Solution: Ensure the catalyst is of high quality. Sometimes, adding the catalyst after the initial imine formation has had time to proceed can mitigate this issue. Screening different catalysts (e.g., Raney Nickel, Rhodium on alumina) may be necessary.
-
Question: I'm observing significant side products, mainly the corresponding diol or diamine. How can I improve selectivity?
Answer:
The formation of byproducts indicates a loss of chemoselectivity. This is a common challenge when multiple reactive functional groups are present without protection.
Probable Causes & Solutions:
-
Over-reduction of the Ketone: As mentioned above, if the reducing agent is not selective, it will reduce the starting 4-oxocyclohexane derivative to a diol.
-
Formation of Diamine or Secondary/Tertiary Amines: The desired product, this compound, is itself a primary amine and can react with the starting ketone to form secondary amines or further alkylated products.
-
Solution 1 (One-Pot Sequential Approach): Instead of a true one-pot cascade, consider a sequential addition. First, selectively reduce the ketone to the alcohol (forming 4-hydroxycyclohexanecarboxamide) using a very mild reductant. Then, in the same pot, proceed with the reduction of the amide to the amine. This separates the competing reaction pathways. Enzymatic approaches using a keto reductase (KRED) followed by an amine transaminase (ATA) excel at this type of sequential, selective synthesis.[11][12]
-
Solution 2 (Control Stoichiometry): Using a large excess of the ammonia source (e.g., ammonium acetate) can statistically favor the formation of the primary amine over the secondary amine byproduct.
-
Question: My biggest challenge is purification. The product streaks badly on silica gel columns. What can I do?
Answer:
This is the most common issue for polar amino alcohols. The combination of a basic amine and a polar alcohol group leads to very strong interactions with the acidic silica gel surface, causing severe tailing and poor separation.[13][14]
Probable Causes & Solutions:
-
Strong Acid-Base Interaction with Silica: The primary amine group is basic and binds tightly to the acidic silanol (Si-OH) groups on the silica surface.
-
Solution 1 (Modify the Eluent): Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common and effective choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in a dichloromethane/methanol or ethyl acetate/methanol mobile phase.[14][15] This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Solution 2 (Change the Stationary Phase): If modifying the eluent is insufficient, switch to a different stationary phase. Basic alumina is often a better choice for purifying basic compounds.[15] Alternatively, reverse-phase chromatography (C18 silica) with a water/methanol or water/acetonitrile mobile phase (often with a modifier like formic acid or TFA to protonate the amine) can be very effective.[15]
-
Solution 3 (Recrystallization via Salt Formation): If your product is a solid, recrystallization is a scalable and efficient purification method. Since amino alcohols can be difficult to crystallize directly, converting the product to a salt (e.g., the hydrochloride or acetate salt) can significantly alter its solubility properties and often yields a highly crystalline solid that can be purified by recrystallization.[13]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of pursuing a protecting group-free synthesis for this molecule? A1: The primary drivers are efficiency and sustainability. By eliminating protection and deprotection steps, you reduce the overall step count, which saves time, reagents, and solvent.[2][3] This leads to a higher overall yield, lower cost, and a significant reduction in chemical waste, aligning with the principles of green chemistry.[1]
Q2: What are the most critical parameters to control in a one-pot reductive amination? A2: The success of this reaction hinges on balancing several factors:
-
pH: Must be weakly acidic to facilitate imine formation without deactivating the amine.[6]
-
Reducing Agent: Must be chemoselective for the imine/iminium ion over the carbonyl.[5][8]
-
Solvent: Protic solvents like methanol or ethanol are common, but the choice can influence reagent solubility and reaction rates.[9]
-
Temperature: Most reductive aminations are run at or slightly above room temperature. Higher temperatures can lead to side reactions.
Q3: How can I definitively characterize the final product and its cis/trans isomers? A3: A combination of spectroscopic techniques is essential.[4]
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The ¹H NMR will show characteristic signals for the cyclohexane ring protons (typically a complex multiplet), the -CH₂NH₂ protons, and the proton on the carbon bearing the hydroxyl group. The ¹³C NMR will confirm the number of unique carbon environments.[4]
-
2D-NMR (COSY, HSQC): These experiments establish connectivity, confirming which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), providing unambiguous structural proof.
-
Distinguishing Isomers: The cis and trans isomers will have distinct NMR spectra due to the different spatial orientations of the substituents.[4] In the more stable trans isomer, where both groups can be equatorial, the proton attached to the hydroxyl-bearing carbon often appears as a broader multiplet with larger coupling constants compared to the cis isomer.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared Spectroscopy (IR): Shows characteristic stretches for the O-H and N-H bonds.
| Typical NMR Data for this compound | |
| Technique | Expected Chemical Shift (ppm) & Description |
| ¹H NMR | ~3.4-3.6: Multiplet, 1H (CH-OH). The exact shift and multiplicity differ for cis/trans isomers.[4] |
| ~2.5-2.7: Doublet, 2H (-CH₂-NH₂). | |
| ~1.0-2.1: Broad multiplets, 10H (Cyclohexane ring protons and NH₂, OH).[4] | |
| ¹³C NMR | ~70: CH-OH carbon. |
| ~45-50: -CH₂-NH₂ carbon.[4] | |
| ~30-40: Cyclohexane ring carbons.[4] |
Q4: What is the difference between a one-pot sequential reaction and a cascade reaction in this context? A4: Both are "one-pot" syntheses but differ in execution.[16]
-
Cascade (or Domino/Tandem) Reaction: All reagents are mixed at the beginning, and a series of reactions occurs spontaneously in a specific sequence without further intervention.[16] For this synthesis, this would involve the ketone, ammonia source, and reducing agent all being present from the start.
-
One-Pot Sequential Reaction: Reagents are added in a specific order to the same reaction vessel at different times. For example, a keto reductase enzyme might first be used to convert 1,4-cyclohexanedione to 4-hydroxycyclohexanone, and after that reaction is complete, an amine transaminase is added to the same pot to perform the amination.[11][12] This allows for greater control over chemoselectivity.
Section 3: Key Experimental Protocols
Protocol 1: One-Pot Reductive Amination of 4-Oxocyclohexanecarboxamide
This protocol is a representative example and may require optimization for your specific substrate and scale.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-oxocyclohexanecarboxamide (1.0 eq) and a 5-10 fold molar excess of ammonium acetate.
-
Solvent Addition: Add methanol as the solvent to achieve a concentration of approximately 0.1-0.5 M.
-
pH Adjustment (Optional but Recommended): If necessary, add a small amount of glacial acetic acid to adjust the pH of the mixture to ~6.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the mixture in an ice bath. In a single portion, add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Basify the aqueous solution with 2M NaOH to pH > 12.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or a 9:1 mixture of chloroform/isopropanol).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Modified Silica Gel Chromatography
-
Prepare the Column: Pack a glass chromatography column with silica gel using a non-polar solvent like hexane.
-
Prepare the Eluent: Prepare a mobile phase consisting of dichloromethane (DCM) and methanol (MeOH). To this mixture, add 1% triethylamine (Et₃N) by volume (e.g., for 1 L of eluent, use 10 mL of Et₃N).
-
Equilibrate the Column: Flush the column with several column volumes of the prepared eluent until the baseline is stable.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with a starting mixture of low polarity (e.g., 98:2 DCM/MeOH + 1% Et₃N). Gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5, 90:10) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Section 4: Visualized Workflows
General Synthetic Pathway
The following diagram illustrates the one-pot reductive amination pathway from a 4-oxocyclohexane precursor.
Caption: One-pot reductive amination workflow.
Troubleshooting Purification
This decision tree outlines the steps to take when facing purification challenges with polar amino alcohols.
Caption: Decision tree for purifying polar amino alcohols.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Amino Alcohols.
- BenchChem. (n.d.). This compound | CAS 164646-07-5.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Amino Alcohols.
- Guidechem. (n.d.). What are the synthesis and applications of trans-4-Aminocyclohexanol?.
- Sviatenko, O., Ríos-Lombardía, N., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem.
- Sviatenko, O., Ríos-Lombardía, N., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate.
- MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
- Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each of the following compounds can be synthesized.
- Sci-Hub. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Books Gateway. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies.
- ReactionFlash. (n.d.). Reductive Amination - Common Conditions.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Reddit. (2023). Purification of strong polar and basic compounds.
- Young, I. S., & Baran, P. S. (2009). Protecting-group-free synthesis as an opportunity for invention. Nature Chemistry.
- List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Reductive amination.
- Taylor & Francis. (n.d.). One-pot synthesis – Knowledge and References.
- ResearchGate. (2009). Protecting-group-free synthesis as an opportunity for invention.
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Validation & Comparative
A Comparative Guide to 4-(Aminomethyl)cyclohexan-1-ol and Other Alicyclic Amino Alcohols for Researchers and Drug Development Professionals
Alicyclic amino alcohols are a pivotal class of organic compounds, distinguished by the presence of both amino and hydroxyl functionalities on a saturated carbocyclic ring. This unique structural arrangement confers a combination of rigidity from the alicyclic scaffold and versatile reactivity from the functional groups, making them highly valuable building blocks in medicinal chemistry and materials science.[1][2] Their three-dimensional architecture is particularly crucial in drug design, where precise spatial orientation of pharmacophores can dictate molecular interactions with biological targets.[3][4] This guide provides an in-depth comparison of 4-(aminomethyl)cyclohexan-1-ol with other key alicyclic amino alcohols, offering insights into their properties, synthesis, and applications, supported by experimental data to inform compound selection in research and development.
Focus Molecule: this compound
This compound, with a molecular formula of C7H15NO, is a bifunctional molecule featuring a hydroxyl group and an aminomethyl group attached to a cyclohexane ring.[5] This structure provides a rigid, non-aromatic scaffold that is a common motif in many biologically active compounds.[5]
Stereochemistry and Conformation:
Like other 1,4-disubstituted cyclohexanes, this compound exists as cis and trans geometric isomers, which have distinct physical and chemical properties due to the different spatial arrangements of the functional groups.[5] The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In the trans isomer, a diequatorial conformation is strongly favored, as it minimizes unfavorable 1,3-diaxial interactions, leading to greater thermodynamic stability.[5] This conformational preference is critical in applications like drug design, where the distance and orientation between the amino and hydroxyl groups are fixed.
Synthesis:
A common synthetic route to this compound starts from 4-oxocyclohexanecarbonitrile. The synthesis involves two key reduction steps: the ketone is reduced to a hydroxyl group, and the nitrile is reduced to a primary amine.[5] The choice of reducing agents and reaction conditions determines the stereochemical outcome (the cis/trans ratio).
Comparative Analysis with Structurally Related Alicyclic Amino Alcohols
To understand the unique value of this compound, it is essential to compare it with other alicyclic amino alcohols that are commonly used as scaffolds or intermediates. This section focuses on a comparison with 1-, 3-, and 4-aminocyclohexanols.
Structural and Positional Isomerism:
The key difference between these molecules lies in the positioning of the amino and hydroxyl groups and the presence of a methylene spacer in the focus molecule.
-
This compound: The amino group is separated from the ring by a flexible methylene (-CH2-) linker. This increases the distance and rotational freedom between the amino group and the cyclohexyl backbone compared to its direct analog, 4-aminocyclohexanol.
-
4-Aminocyclohexanol: The amino and hydroxyl groups are directly attached to the cyclohexane ring at positions 1 and 4. This creates a more rigid structure with a well-defined distance between the functional groups, particularly in the trans isomer.[6][7]
-
3-Aminocyclohexanol: The 1,3-relationship between the functional groups results in a different spatial arrangement and distance compared to the 1,4-isomers, making it a valuable building block for different classes of molecules.[8][9][10]
-
1-(Aminomethyl)cyclohexan-1-ol: In this isomer, both the aminomethyl and hydroxyl groups are attached to the same carbon atom (a quaternary center). This geminal substitution pattern creates a distinct steric and electronic environment.[11][12]
Below is a diagram illustrating the structural differences between these selected alicyclic amino alcohols.
Caption: Structural relationships between the compared amino alcohols.
Physicochemical Properties:
The positioning of the functional groups and the presence of the methylene spacer significantly influence the physicochemical properties of these compounds, such as melting point, boiling point, and pKa. These properties are critical for determining their suitability for specific applications, including reaction conditions and formulation development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Predicted pKa |
| trans-4-(Aminomethyl)cyclohexan-1-ol | C7H15NO | 129.20 | - | - | - |
| trans-4-Aminocyclohexanol | C6H13NO | 115.17 | 108-113 | 127 @ 14 mmHg | 15.12 |
| 3-Aminocyclohexanol | C6H13NO | 115.17 | 64-69 | 115 @ 0.5 Torr | 15.09 |
| 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | 129.20 | 122-123 | 120-128 @ 18 Torr | 12.99 |
Data compiled from references[6][12][13][14][15]. Note that experimental data for this compound is less publicly available.
The methylene spacer in this compound and 1-(aminomethyl)cyclohexan-1-ol increases the molecular weight compared to the aminocyclohexanols. The predicted pKa values suggest differences in the basicity of the amino group and the acidity of the hydroxyl group, which can affect their reactivity and biological interactions.
Applications in Drug Discovery and Development
Alicyclic amino alcohols are prevalent scaffolds in pharmaceuticals due to their ability to present functional groups in a well-defined three-dimensional space, which is crucial for binding to biological targets.[3][16]
-
This compound and 4-Aminocyclohexanol: The trans isomers of these compounds are key intermediates in the synthesis of mucolytic agents like Ambroxol.[5][6] The specific stereochemistry and distance between the amino and hydroxyl groups are essential for the drug's activity. Derivatives of these scaffolds are also explored for their potential in treating conditions like Gaucher disease.[5]
-
3-Aminocyclohexanol: This scaffold is a component of various medicinal compounds, including HIV-protease inhibitors, μ-opioid receptor antagonists, and antidepressants.[9][10] Its 1,3-substitution pattern allows it to mimic the turns in peptide chains or interact with different pockets in a receptor compared to 1,4-isomers.
-
General Applications: These compounds also serve as chiral auxiliaries in asymmetric synthesis, helping to control the stereochemistry of a reaction to produce a single enantiomer of a drug, which is often crucial for its efficacy and safety.[9]
Experimental Protocol: Representative Synthesis of a β-Amino Alcohol
The synthesis of β-amino alcohols is a fundamental transformation in organic chemistry.[17] A common and reliable method is the ring-opening of epoxides with amines. This protocol outlines a general procedure catalyzed by a Lewis acid, which is highly regioselective and stereoselective.
Objective: To synthesize a β-amino alcohol via the aminolysis of an epoxide.
Materials:
-
Styrene oxide (or other suitable epoxide)
-
Aniline (or other suitable amine)
-
Calcium trifluoromethanesulfonate (Ca(OTf)2) as a catalyst
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the epoxide (1.0 eq) and the amine (1.1 eq) in dichloromethane.
-
Catalyst Addition: Add a catalytic amount of calcium trifluoromethanesulfonate (e.g., 5 mol%) to the solution. Causality: The calcium triflate acts as a mild Lewis acid, activating the epoxide ring towards nucleophilic attack by the amine. This enhances the reaction rate and controls regioselectivity.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
-
Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Trustworthiness: The bicarbonate quench neutralizes the Lewis acid catalyst. Multiple extractions ensure complete recovery of the product.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified β-amino alcohol by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
The following diagram illustrates the general workflow for this synthesis.
Caption: Workflow for the synthesis of a β-amino alcohol.
Conclusion
This compound and its related alicyclic amino alcohols are indispensable tools in modern chemistry. The choice between them depends critically on the desired spatial relationship and flexibility between the amino and hydroxyl functional groups.
-
This compound offers a 1,4-disubstituted rigid core with a flexible aminomethyl side chain, making it suitable for applications where precise positioning with some conformational freedom is required.
-
4-Aminocyclohexanol provides a more rigid 1,4-scaffold, ideal for constructing molecules where the distance between the pharmacophores is strictly defined.
-
3-Aminocyclohexanol and 1-(Aminomethyl)cyclohexan-1-ol offer alternative substitution patterns that open up different regions of chemical space for exploration in drug discovery.
Researchers and drug developers should consider the subtle yet significant differences in the stereochemistry, conformation, and physicochemical properties of these building blocks to rationally design molecules with optimal performance characteristics. The supporting experimental data and protocols provided in this guide serve as a foundational resource for making these critical decisions.
References
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Royal Society of Chemistry. (2021). Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. Chemical Science. Retrieved from [Link]
-
PubChem. (n.d.). Trans-4-amino-1-methyl-cyclohexanol. Retrieved from [Link]
-
ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Diva-Portal.org. (2006). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminocyclohexanol. Retrieved from [Link]
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MDPI. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2010). pKa, Solubility, and Lipophilicity. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Amino-cyclohexanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
-
PubMed. (2000). Effect of Synthesized Cyclohexanol Derivatives Using L-menthol as a Lead Compound on the Percutaneous Absorption of Ketoprofen. Retrieved from [Link]
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ResearchGate. (2021). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]
-
MDPI. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
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ChemSynthesis. (n.d.). 1-(aminomethyl)cyclohexanol. Retrieved from [Link]
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Navigating Conformational Complexity: A Comparative Guide to Pharmacophore Modeling of the 4-(Aminomethyl)cyclohexan-1-ol Scaffold
In the landscape of modern drug discovery, the 4-(aminomethyl)cyclohexan-1-ol scaffold has emerged as a privileged motif, prized for its three-dimensional complexity and its role in anchoring ligands to biological targets. Its inherent conformational flexibility, however, presents a significant challenge for computational modeling techniques like pharmacophore generation. This guide provides an in-depth, comparative analysis of pharmacophore modeling strategies tailored to this flexible scaffold, offering researchers a framework for navigating its complexities and unlocking its therapeutic potential. We will delve into both ligand- and structure-based approaches, supported by experimental data and field-proven insights, to illuminate the path from molecular structure to predictive model.
The Significance and Challenge of the Cyclohexanol Scaffold
The this compound moiety is a key component in a number of potent and selective inhibitors for various therapeutic targets, including Factor XIa (FXIa), a critical node in the intrinsic coagulation cascade.[1] The cyclohexane ring, capable of adopting multiple low-energy chair and boat conformations, allows the aminomethyl and hydroxyl groups to be presented in a variety of spatial arrangements. This conformational adaptability can be a double-edged sword: it allows for optimal binding to a target protein, but it also complicates the development of predictive in silico models. A successful pharmacophore model must account for this flexibility to accurately capture the essential features for biological activity.
Strategy 1: Ligand-Based Pharmacophore Modeling
In the absence of a target's crystal structure, ligand-based pharmacophore modeling is the primary approach. This method relies on a set of known active molecules to deduce the common chemical features responsible for their biological activity.
Experimental Protocol: Ligand-Based Model Generation
-
Training Set Selection: A structurally diverse set of at least 15-20 active compounds with a significant range of biological activities is curated from the literature or internal databases.
-
Conformational Analysis: For each molecule in the training set, a comprehensive conformational search is performed to generate a representative ensemble of low-energy 3D structures. This step is critical for flexible scaffolds like cyclohexanol.
-
Feature Identification: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and positive/negative ionizable groups (PI/NI) are identified across the conformational ensembles of the training set molecules.
-
Hypothesis Generation: The identified features are used to generate a series of pharmacophore hypotheses, which are spatial arrangements of these features. Each hypothesis is scored based on how well it maps to the most active compounds while excluding inactive ones.
-
Model Validation: The best-ranked hypothesis is rigorously validated using a test set of known active and inactive compounds (not included in the training set) to assess its predictive power.
Caption: Workflow for Ligand-Based Pharmacophore Modeling.
Strategy 2: Structure-Based Pharmacophore Modeling - A Case Study with Factor XIa Inhibitors
The availability of a protein-ligand crystal structure provides a powerful alternative: structure-based pharmacophore modeling. This approach leverages the precise 3D arrangement of a ligand within its binding site to define the key interaction points.
A compelling example involves a series of Factor XIa inhibitors developed by Bristol Myers Squibb, which feature a charged 4-aminomethyl-trans-cyclohexyl moiety.[1] An X-ray cocrystal structure of one such inhibitor (tetrazole 1) in complex with human FXIa revealed the precise binding mode.[1]
Experimental Protocol: Structure-Based Model Generation (FXIa Case Study)
-
Complex Preparation: The X-ray crystal structure of the FXIa-inhibitor complex is obtained from the Protein Data Bank (PDB). The structure is prepared by adding hydrogens, assigning correct bond orders, and performing a constrained energy minimization to relieve any steric clashes.
-
Interaction Analysis: The interactions between the inhibitor and the FXIa active site are meticulously analyzed. In this case, the 4-aminomethyl-trans-cyclohexyl moiety was found to occupy the S1 pocket, with its primary amine forming a crucial ionic interaction with the carboxylate of Asp189 and a hydrogen bond with the backbone carbonyl of Gly218.[1]
-
Feature Generation: Based on these interactions, pharmacophoric features are generated. The primary amine of the ligand would be defined as a positive ionizable (PI) and hydrogen bond donor (HBD) feature. The cyclohexyl ring itself would contribute a hydrophobic (HY) feature.
-
Exclusion Volume Definition: The surrounding protein residues are used to define exclusion volumes, which represent regions of space that cannot be occupied by a potential ligand.
-
Model Refinement and Validation: The resulting pharmacophore model is validated by screening a database of known FXIa inhibitors and decoys to ensure it can effectively distinguish between active and inactive compounds.
Caption: Workflow for Structure-Based Pharmacophore Modeling.
Comparative Analysis: Ligand- vs. Structure-Based Approaches
| Feature | Ligand-Based Modeling | Structure-Based Modeling (FXIa Example) |
| Data Requirement | Set of active/inactive small molecules | 3D structure of protein-ligand complex |
| Handling Flexibility | Relies on conformational search algorithms to hypothesize the bioactive conformation. Computationally intensive. | Bioactive conformation is experimentally defined, significantly reducing uncertainty.[1] |
| Feature Accuracy | Inferred from commonalities; may not represent direct protein interactions. | Directly derived from observed protein-ligand contacts, leading to higher accuracy.[1] |
| Predictive Power | Generally good, but can be limited by the diversity and quality of the training set. | Typically higher predictive power and lower false-positive rates due to protein constraints. |
| Applicability | Applicable when no protein structure is available. | Requires an experimentally determined or high-quality homology model of the target. |
Advanced Strategies: Integrating 3D-QSAR
For a more quantitative understanding, pharmacophore models can be integrated with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies. This approach generates a statistical model that correlates the 3D properties of molecules with their biological activities, providing predictive power for novel compounds. For instance, a 3D-QSAR study on CXCR4 antagonists, a target class where cyclohexyl-containing molecules are also relevant, demonstrated good correlation and predictability for newly designed compounds.[2]
Caption: Integrated Pharmacophore and 3D-QSAR Workflow.
Conclusion and Future Perspectives
The this compound scaffold presents both opportunities and challenges in drug design. While its conformational flexibility can be daunting, a systematic and well-validated pharmacophore modeling approach can effectively harness its potential. The case study of Factor XIa inhibitors demonstrates the clear superiority of a structure-based approach when high-quality structural data is available.[1] It provides a definitive bioactive conformation and a precise map of key interactions, dramatically improving model quality.
For targets lacking structural data, ligand-based methods remain indispensable. However, success hinges on a meticulous conformational analysis and rigorous validation. As computational power increases and modeling algorithms become more sophisticated, integrating techniques like molecular dynamics simulations with pharmacophore modeling will likely provide a more dynamic and accurate representation of the interactions of flexible scaffolds, paving the way for the design of next-generation therapeutics.
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Pharmacophore modeling, atom based 3D-QSAR and Molecular docking approaches to screen C-X-C chemokine receptor type 4 antagonists as microbicides for human immunodeficiency virus-1. (2017). National Institutes of Health. [Link]
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Pharmacophore modeling. (n.d.). Fiveable. [Link]
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Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). National Institutes of Health. [Link]
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Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dove Medical Press. [Link]
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Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. (2023). National Institutes of Health. [Link]
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Conformational Sampling of Druglike Molecules with MOE and Catalyst: Implications for Pharmacophore Modeling and Virtual Screening. (n.d.). ACS Publications. [Link]
-
Pharmacophore models for GABA(A) modulators: implications in CNS drug discovery. (n.d.). PubMed. [Link]
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Pharmacophore models for GABAA modulators: Implications in CNS drug discovery. (n.d.). Taylor & Francis Online. [Link]
-
A minimalistic 3D pharmacophore model for cyclopentapeptide CXCR4 antagonists. (n.d.). Lund University. [Link]
-
Comparison of Conformational Analysis Techniques To Generate Pharmacophore Hypotheses Using Catalyst. (n.d.). ResearchGate. [Link]
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In silico Discovery of Novel FXa Inhibitors by Pharmacophore Modeling and Molecular Docking. (n.d.). National Institutes of Health. [Link]
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A Technical Guide to the Structure-Activity Relationships of 4-(Aminomethyl)cyclohexan-1-ol Analogs: A Comparative Analysis for Drug Discovery Professionals
The 4-(aminomethyl)cyclohexan-1-ol scaffold is a versatile building block in medicinal chemistry, providing a rigid, non-aromatic cyclohexane core that is present in several biologically active molecules.[1] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of its analogs, with a focus on two key therapeutic areas: lysosomal storage disorders, through the modulation of glucocerebrosidase (GCase), and the regulation of fibrinolysis via inhibition of plasmin. By understanding the nuanced effects of structural modifications on biological activity, researchers can better design and develop novel therapeutics.
The Core Scaffold: this compound
The this compound molecule (C₇H₁₅NO) possesses two key functional groups: a primary aminomethyl group and a hydroxyl group, attached to a cyclohexane ring.[1] This structure allows for cis-trans isomerism, where the relative orientation of these two groups significantly impacts biological activity. The trans-isomer is often favored as it allows both substituents to occupy equatorial positions in the stable chair conformation, minimizing steric hindrance.[1]
Targeting Glucocerebrosidase: The Ambroxol Archetype
Ambroxol, a widely used mucolytic agent, features the trans-4-(aminomethyl)cyclohexan-1-ol moiety within its structure. It has been identified as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in Gaucher disease and is a risk factor for Parkinson's disease.[2][3] Ambroxol functions by binding to and stabilizing misfolded GCase, facilitating its proper trafficking to the lysosome and increasing its enzymatic activity.[2]
Key Structural Features for GCase Chaperoning
-
The trans-Cyclohexanol Moiety: The trans orientation of the aminomethyl and hydroxyl groups is crucial for the chaperone activity of Ambroxol.
-
The 2-Amino-3,5-dibromobenzyl Group: This bulky, lipophilic group attached to the aminomethyl nitrogen is a critical determinant of Ambroxol's activity. It is believed to interact with a specific binding pocket on the GCase enzyme.
-
The Secondary Amine: The nitrogen atom of the aminomethyl group is essential for the chaperone activity, likely forming key hydrogen bonds within the enzyme's binding site.
Comparative Activity of Ambroxol and Related Structures
While a detailed table with numerous analogs is not available, we can compare the activity of Ambroxol to its parent structure and related compounds.
| Compound | Structure | Target | Activity |
| This compound | GCase | Not reported as a GCase chaperone | |
| Ambroxol | GCase | Increases GCase activity in patient-derived cells and animal models.[4][5] | |
| Bromohexine | GCase | A precursor to Ambroxol, also shows some chaperone activity.[6] |
Insight: The data suggests that while the this compound core is necessary, the specific N-substitution is the primary driver of GCase chaperone activity.
Experimental Protocol: Glucocerebrosidase Activity Assay
This protocol is adapted from established methods for measuring GCase activity in cell lysates using a fluorescent substrate.[7][8]
Objective: To determine the effect of this compound analogs on GCase enzymatic activity.
Materials:
-
Cell lysates from patient-derived fibroblasts or other relevant cell lines.
-
Assay Buffer: Citrate-phosphate buffer, pH 5.4.[8]
-
Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG).[7]
-
Stop Solution: Glycine-NaOH buffer, pH 10.7.
-
Test compounds (this compound analogs) dissolved in DMSO.
-
96-well black, flat-bottom plates.
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm).[7]
Procedure:
-
Prepare cell lysates and determine total protein concentration.
-
In a 96-well plate, add 20 µL of cell lysate to each well.
-
Add 10 µL of test compound at various concentrations (typically in the µM range) or DMSO as a vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 4-MUG substrate solution (final concentration ~5 mM).
-
Incubate the plate at 37°C for 1 hour, protected from light.[7]
-
Stop the reaction by adding 100 µL of Stop Solution.[7]
-
Measure the fluorescence intensity using a plate reader.
-
Calculate GCase activity as the amount of 4-methylumbelliferone (4-MU) produced per unit time per milligram of protein, and express the activity of test compounds as a percentage of the vehicle control.
Targeting Plasmin: The Tranexamic Acid Archetype
Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a lysine analog that acts as an antifibrinolytic agent.[9] It functions by binding to the lysine-binding sites of plasminogen, preventing its conversion to plasmin, the primary enzyme responsible for dissolving blood clots.[10] At higher concentrations, it can also directly inhibit plasmin.[11]
Key Structural Features for Plasmin Inhibition
The SAR of tranexamic acid and its analogs highlights the importance of specific structural features for potent antifibrinolytic activity:
-
trans-Configuration: Similar to the GCase chaperones, the trans geometry of the 4-aminomethyl and 1-carboxyl groups on the cyclohexane ring is essential for activity. The cis-isomer is inactive.[10]
-
Carboxylic Acid Group: The negatively charged carboxylate group is crucial for binding to the positively charged lysine-binding sites on plasminogen.
-
Aminomethyl Group: The positively charged amino group also contributes to the binding affinity.
-
Distance and Orientation: The rigid cyclohexane scaffold precisely positions the amino and carboxyl groups at a distance that mimics the lysine side chain, allowing for optimal interaction with the target.
Comparative Activity of Tranexamic Acid and Analogs
| Compound | Structure | Target | Activity (Relative Potency) |
| Tranexamic Acid | Plasminogen/Plasmin | ~10-fold more potent than ε-aminocaproic acid[10] | |
| ε-Aminocaproic Acid | Plasminogen/Plasmin | Standard antifibrinolytic agent | |
| N-acetyltranexamic acid | Plasminogen/Plasmin | Reduced activity due to modification of the key amino group[9] | |
| Tranexamic acid-amino acid conjugates | DNA (altered target) | Showed interaction with DNA, suggesting a shift in biological activity[12] |
Insight: The SAR for plasmin inhibition is highly stringent. Both the aminomethyl and carboxylic acid groups, along with their specific trans orientation, are critical for potent activity. Even minor modifications, such as acetylation of the amine, can significantly reduce or abolish activity.
Experimental Protocol: Plasmin Activity Assay
This protocol outlines a method to assess the inhibitory effect of tranexamic acid analogs on plasmin activity using a chromogenic substrate.
Objective: To quantify the direct inhibitory effect of this compound analogs (with the hydroxyl group being a key difference from tranexamic acid's carboxyl group) and tranexamic acid derivatives on plasmin activity.
Materials:
-
Human plasmin.
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4.
-
Chromogenic Plasmin Substrate (e.g., S-2251).
-
Test compounds (tranexamic acid analogs) dissolved in an appropriate solvent.
-
96-well clear, flat-bottom plates.
-
Spectrophotometer capable of reading absorbance at 405 nm.
Procedure:
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of test compound at various concentrations or solvent control.
-
Add 20 µL of human plasmin solution and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-15 minutes to determine the rate of substrate hydrolysis.
-
Calculate the initial reaction velocity (V₀) for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Synthesis of this compound Analogs
A general approach to synthesizing N-substituted analogs of this compound involves the reductive amination of a suitable ketone precursor.
General Synthetic Protocol for N-Substituted Analogs
Objective: To synthesize a library of N-substituted this compound analogs for SAR studies.
Materials:
-
4-Oxocyclohexanecarbonitrile
-
Sodium borohydride (NaBH₄)
-
Lithium aluminum hydride (LAH) or other suitable reducing agent for the nitrile
-
Various aldehydes or ketones (for N-alkylation)
-
Sodium triacetoxyborohydride or other reducing agent for reductive amination
-
Appropriate solvents (e.g., methanol, tetrahydrofuran, dichloromethane)
Procedure:
Step 1: Synthesis of 4-hydroxycyclohexanecarbonitrile
-
Dissolve 4-oxocyclohexanecarbonitrile in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture until the reduction of the ketone is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the 4-hydroxycyclohexanecarbonitrile from Step 1 in a suitable anhydrous solvent (e.g., THF).
-
Carefully add a reducing agent such as LAH to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until the nitrile reduction is complete (monitored by TLC).
-
Carefully quench the reaction and work up to isolate the crude this compound.
Step 3: N-Alkylation via Reductive Amination
-
Dissolve this compound in a suitable solvent such as dichloromethane.
-
Add the desired aldehyde or ketone (1 equivalent).
-
Add sodium triacetoxyborohydride (1.5 equivalents).
-
Stir the reaction at room temperature until the starting amine is consumed (monitored by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product.
-
Purify the N-substituted analog by column chromatography.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key relationships discussed in this guide.
Caption: SAR for GCase Chaperone Activity.
Caption: SAR for Plasmin Inhibition.
Conclusion and Future Directions
The this compound scaffold serves as a valuable starting point for the design of molecules targeting distinct biological pathways. The SAR studies of Ambroxol and tranexamic acid analogs reveal that while the core cyclohexane structure provides a rigid and favorable conformation, the specific nature and placement of functional groups are paramount for potent and selective biological activity. For GCase chaperoning, lipophilic N-substitutions on the aminomethyl group appear to be key for efficacy. In contrast, for plasmin inhibition, the precise mimicry of lysine, with both a carboxylic acid and an aminomethyl group in a trans configuration, is non-negotiable.
Future research should focus on the systematic exploration of substitutions on both the nitrogen and the oxygen of the this compound core to develop comprehensive SAR models for a wider range of biological targets. This will undoubtedly unlock the full potential of this versatile chemical scaffold in the ongoing quest for novel and improved therapeutics.
References
-
Ahmad, A., et al. (2000). Synthesis and Characterization of Some Novel Tranexamic Acid Derivatives and Their Copper (II) Complexes. Science Alert. Available at: [Link]
- Chen, J., et al. (2015). Synthesis and Preliminary Study on the DNA-binding Property of Tranexamic Acid Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1186-1191.
-
Migdalska-Richards, A., et al. (2016). Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate. Synapse, 70(11), 479-483. Available at: [Link]
-
D'Souza, K., et al. (2024). Lysosomal GCase (glucocerebrosidase) activity assay V.1. Protocols.io. Available at: [Link]
-
Neal, M. D., et al. (2020). Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid in women undergoing cesarean delivery. Blood Advances, 4(24), 6196–6205. Available at: [Link]
-
D'Souza, K., et al. (2024). Lysosomal GCase (glucocerebrosidase) activity assay. Protocols.io. Available at: [Link]
-
Migdalska-Richards, A., et al. (2016). Ambroxol effects in glucocerebrosidase and α-synuclein transgenic mice. Annals of Neurology, 80(5), 766-775. Available at: [Link]
-
Astex Pharmaceuticals. (n.d.). β-GLUCOCEREBROSIDASE. Available at: [Link]
- Abdel-Meguid, S. S., & Main, A. L. (2019).
-
Law, R. H. P., et al. (2017). X-ray crystal structure of plasmin with tranexamic acid–derived active site inhibitors. Blood Advances, 1(12), 734–739. Available at: [Link]
- Law, R. H. P., et al. (2017). X-ray crystal structure of plasmin with tranexamic acid-derived active site inhibitors. Blood Advances, 1(12), 734-739.
-
Takada, A., & Takada, Y. (1982). Interaction of plasmin with tranexamic acid and alpha 2 plasmin inhibitor in the plasma and clot. Thrombosis Research, 25(3), 229-235. Available at: [Link]
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Henriksen, K. J., et al. (2014). TEMPORALLY AND REGIONALLY DISPARATE DIFFERENCES IN PLASMIN ACTIVITY BY TRANEXAMIC ACID. Journal of Surgical Research, 192(1), 1-8. Available at: [Link]
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Horowitz, M., et al. (2016). Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase. Blood Cells, Molecules, and Diseases, 60, 43-49. Available at: [Link]
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Hourani, S., & Straight, D. L. (2011). Termination of Bleeding by a Specific, Anti-catalytic Antibody to Plasmin. PLoS ONE, 6(8), e23433. Available at: [Link]
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Lukas, J., et al. (2022). Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol. International Journal of Molecular Sciences, 23(7), 3501. Available at: [Link]
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A Researcher's Guide to the Stereochemical Labyrinth: X-ray Crystallographic Analysis of 4-(Aminomethyl)cyclohexan-1-ol Derivatives
For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is not merely an academic curiosity; it is a critical determinant of therapeutic efficacy and safety. The 4-(aminomethyl)cyclohexan-1-ol scaffold, a key component in various pharmacologically active compounds, presents a fascinating case study in stereochemical complexity.[1] This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the definitive structural elucidation of these derivatives, grounded in experimental data and established protocols.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for determining the absolute configuration and conformational preferences of chiral molecules.[2] By analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice, we can generate a precise three-dimensional map of electron density, revealing the exact spatial coordinates of each atom. This method leaves no room for ambiguity in assigning cis/trans isomerism and the chair, boat, or twist-boat conformation of the cyclohexane ring.
A Comparative Look: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail, its primary prerequisite is a high-quality single crystal, which can be challenging to obtain.[7] Therefore, it is essential to consider alternative and complementary techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Principle | X-ray diffraction by a single crystal | Nuclear magnetic resonance of atomic nuclei in a magnetic field | Quantum mechanical or molecular mechanics calculations |
| Sample Phase | Solid (single crystal) | Solution | In silico |
| Information | Absolute 3D structure, bond lengths, bond angles, conformation, packing | Connectivity, relative stereochemistry, conformational dynamics in solution | Theoretical 3D structure, energy of conformers, reaction pathways |
| Strengths | Unambiguous determination of absolute stereochemistry | Provides information on solution-state dynamics and conformational equilibria | Can predict stable conformers and transition states; no sample needed |
| Limitations | Requires a high-quality single crystal; structure is static in the solid state | Indirect determination of 3D structure; can be complex to interpret for flexible molecules | Accuracy is dependent on the level of theory and force field used; requires experimental validation |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[2] For cyclohexane derivatives, the coupling constants (J-values) between adjacent protons are particularly informative for conformational analysis. The magnitude of the coupling constant is related to the dihedral angle between the protons, as described by the Karplus equation.[8] For instance, a large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. This allows for the determination of the preferred chair conformation and the orientation of substituents.
Computational Modeling: In silico methods, such as Density Functional Theory (DFT) and molecular mechanics, can be used to calculate the relative energies of different conformers and isomers.[4] By predicting the most stable structures, computational modeling can provide valuable insights that guide experimental work. However, these are theoretical models and should ideally be validated by experimental data from techniques like X-ray crystallography or NMR.
Experimental Protocols
Synthesis of a Representative Derivative: trans-4-(Aminomethyl)cyclohexan-1-ol
This protocol is adapted from established methods for the synthesis of related compounds.[1][9]
Step 1: Reduction of 4-Aminobenzonitrile
-
In a high-pressure vessel, dissolve 4-aminobenzonitrile in a suitable solvent such as ethanol.
-
Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or a ruthenium-based catalyst.
-
Pressurize the vessel with hydrogen gas (e.g., up to 10 bar).
-
Heat the reaction mixture (e.g., to 180°C) and stir for several hours until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
After cooling, carefully filter the catalyst from the reaction mixture.
Step 2: Hydrolysis of the Intermediate
-
The resulting solution containing the aminocyclohexanenitrile intermediate is then subjected to hydrolysis.
-
Add a strong base, such as sodium hydroxide solution, to the mixture.
-
Reflux the solution for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid and the reduction of the aromatic ring.
-
Subsequent reduction of the carboxylic acid to an alcohol and the nitrile to an amine will yield the desired product. The specific reducing agents and conditions will depend on the chosen synthetic route.
Step 3: Isomer Separation and Purification
-
The resulting mixture of cis and trans isomers can be separated by fractional crystallization.
-
Dissolve the crude product in a suitable solvent system, for example, a mixture of toluene and ethanol.
-
By carefully controlling the temperature and solvent composition, the less soluble trans isomer can be selectively crystallized.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.[7]
Crystallization for X-ray Analysis
Obtaining a single crystal suitable for X-ray diffraction is often the most critical and challenging step.
Method: Slow Evaporation
-
Dissolve the purified trans-4-(aminomethyl)cyclohexan-1-ol derivative in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents). The solution should be close to saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and loosely cap it to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
X-ray Data Collection and Structure Refinement
A simplified workflow for single-crystal X-ray diffraction is as follows:
-
Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and rotated in the X-ray beam. A detector records the diffraction pattern as a series of images.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
-
Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy.
-
Validation and Deposition: The final structure is validated for its geometric and crystallographic quality and can be deposited in a public database such as the Cambridge Structural Database (CSD).
Comparative Crystallographic Data of Representative Derivatives
The following table presents a comparison of the crystallographic data for two relevant structures, Ambroxol Hydrochloride and a salt of Tranexamic Acid. This data provides a baseline for what can be expected from the analysis of this compound derivatives.
| Parameter | Ambroxol Hydrochloride[3] | Tranexamic Acid - Salicylic Acid Salt |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/n |
| a (Å) | 25.1946(14) | 11.162(3) |
| b (Å) | 15.5139(9) | 6.1360(16) |
| c (Å) | 8.1636(5) | 22.012(6) |
| α (°) | 90 | 90 |
| β (°) | 94.664(6) | 98.798(7) |
| γ (°) | 90 | 90 |
| Volume (ų) | 3180.3(3) | 1492.2(7) |
| Z | 8 | 4 |
Conclusion
The definitive determination of the three-dimensional structure of this compound derivatives is paramount for understanding their structure-activity relationships. While NMR and computational methods provide valuable insights into the conformational dynamics in solution and theoretical stabilities, single-crystal X-ray diffraction remains the unequivocal method for establishing the absolute stereochemistry and solid-state conformation. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for researchers to confidently approach the synthesis, crystallization, and structural analysis of this important class of molecules. The causality behind the choice of analytical technique is clear: when absolute certainty of the three-dimensional structure is required, the investment in obtaining a single crystal for X-ray analysis is justified by the unambiguous and high-resolution data it provides.
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A Comparative Guide to the ADME Properties of Drugs Containing the 4-(Aminomethyl)cyclohexan-1-ol Moiety
Introduction: The Strategic Value of the 4-(Aminomethyl)cyclohexan-1-ol Scaffold in Modern Drug Design
In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the diverse array of structural motifs, saturated aliphatic rings have gained considerable traction for their ability to impart favorable physicochemical properties. The this compound moiety, in particular, has emerged as a "privileged scaffold" – a structural framework that is recurrent in biologically active compounds.[1] This guide provides an in-depth evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties conferred by this versatile moiety, offering a comparative analysis grounded in experimental data to inform rational drug design.
The cyclohexane ring provides a rigid, non-aromatic scaffold that is prevalent in many biologically active compounds.[2] This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.[3] The presence of both a hydroxyl (-OH) and an aminomethyl (-CH2NH2) group provides dual functionality.[2] The polar hydroxyl group can act as a hydrogen bond donor and acceptor, enhancing aqueous solubility, while the basic aminomethyl group can be crucial for target engagement and can also influence solubility and permeability.[4] A notable example of a drug featuring this moiety is Tranexamic Acid, a synthetic analog of the amino acid lysine used to treat or prevent excessive blood loss.[5]
This guide will dissect the ADME profile of compounds containing the this compound moiety, presenting a logical workflow for their evaluation and comparing their performance with alternative chemical scaffolds.
I. Absorption: Navigating the Gastrointestinal Barrier
A drug's journey begins with its absorption, primarily in the gastrointestinal tract for orally administered therapeutics. Key parameters governing absorption include aqueous solubility and membrane permeability.
A. Aqueous Solubility: The First Hurdle
The this compound moiety, with its polar hydroxyl and amino groups, generally imparts good aqueous solubility. This is a significant advantage, as poor solubility is a major cause of failure for many drug candidates.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assay
A standard approach to quantify solubility involves determining both kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock, while thermodynamic solubility represents the true equilibrium solubility.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Kinetic Solubility:
-
Add the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 200 µM.
-
Shake the mixture for 2 hours at room temperature.
-
Filter the solution to remove any precipitate.
-
Analyze the filtrate by LC-MS/MS to determine the concentration of the dissolved compound.
-
-
Thermodynamic Solubility:
-
Add an excess of the solid compound to PBS (pH 7.4).
-
Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Filter the suspension and analyze the filtrate by LC-MS/MS.
-
B. Membrane Permeability: Crossing the Cellular Divide
While solubility is crucial, a drug must also be able to permeate the lipid bilayers of intestinal epithelial cells to enter systemic circulation. The inherent polarity of the this compound moiety can present a challenge to passive diffusion. Therefore, a careful balance between hydrophilicity and lipophilicity is essential.
Two primary in vitro models are employed to predict intestinal permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[6][7]
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA provides a high-throughput method to assess passive diffusion across an artificial lipid membrane.[8][9][10] This assay is particularly useful in early drug discovery to quickly rank compounds based on their passive permeability.[10]
Experimental Protocol: PAMPA
-
Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: A multi-well plate is used as the donor compartment, and another is used as the acceptor compartment. The donor plate is filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 5.0 to mimic the upper intestine). The acceptor plate is filled with a buffer at pH 7.4.
-
Incubation: The "sandwich" of the donor plate, membrane, and acceptor plate is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS. The permeability coefficient (Pe) is then calculated.
2. Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[11][12][13] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters, thus modeling both passive and active transport mechanisms.[13][14]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a multi-well plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[14]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.[14]
-
Bidirectional Permeability Assessment: The assay is performed in two directions: apical (AP) to basolateral (BL) to assess absorption, and basolateral to apical to identify the potential for active efflux.[12]
-
The test compound is added to the donor compartment (either AP or BL).
-
At specific time points, samples are taken from the receiver compartment.
-
The concentration of the compound is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[12]
Comparative Analysis: Performance of the this compound Moiety
| ADME Parameter | This compound Moiety | Aromatic Scaffolds (e.g., Phenyl) | Lipophilic Aliphatic Scaffolds |
| Aqueous Solubility | Generally High | Variable, often lower | Generally Low |
| PAMPA Permeability (Passive) | Moderate to Low | Moderate to High | High |
| Caco-2 Permeability (Papp A-B) | Moderate | Moderate to High | High |
| Caco-2 Efflux Ratio | Generally Low | Substrate-dependent | Substrate-dependent |
This table provides a generalized comparison. Actual values are highly dependent on the overall molecular structure.
The data suggests that while the this compound moiety promotes excellent solubility, its inherent polarity can limit passive permeability. However, its non-planar, three-dimensional structure may help to disrupt interactions with efflux transporters like P-glycoprotein (P-gp), leading to a favorable low efflux ratio. In contrast, flat aromatic structures can be more prone to P-gp mediated efflux.
II. Distribution: Reaching the Site of Action
Once absorbed, a drug is distributed throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.
A. Plasma Protein Binding (PPB)
Only the unbound fraction of a drug is free to interact with its target and exert a pharmacological effect.[15] Therefore, determining the extent of plasma protein binding is a critical step in drug development.[16] The most common method for this is equilibrium dialysis.[15][17][18]
Experimental Protocol: Equilibrium Dialysis for PPB
-
Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Incubation: One chamber is filled with plasma (human or animal) and the other with a buffer solution. The test compound is added to the plasma-containing chamber.
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to equilibrate across the membrane.
-
Quantification: After incubation, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS. The fraction unbound (fu) is then calculated.
Compounds containing the this compound moiety, due to their polar nature, generally exhibit low to moderate plasma protein binding. This can be advantageous, as a higher free fraction can lead to greater efficacy.
III. Metabolism: The Body's Chemical Transformation
Drug metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion.[19] The two main phases of metabolism are Phase I (functionalization reactions) and Phase II (conjugation reactions).[19]
A. Phase I Metabolism: Cytochrome P450 (CYP) Enzymes
The cytochrome P450 (CYP) superfamily of enzymes is responsible for the majority of Phase I oxidative metabolism of drugs.[20][21][22] Understanding a compound's metabolic stability and its potential to inhibit CYP enzymes is crucial to predict its half-life and potential for drug-drug interactions.[21][23]
1. Metabolic Stability in Liver Microsomes
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[24][25] The microsomal stability assay is a common in vitro method to assess the intrinsic clearance of a compound.[26][27][28]
Experimental Protocol: Microsomal Stability Assay
-
Incubation Mixture: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human, rat) and a cofactor, NADPH, which is required for CYP enzyme activity.[24][28]
-
Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a solvent like acetonitrile.[25][28]
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
2. CYP Inhibition Assay
This assay determines the potential of a test compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[22][29]
Experimental Protocol: CYP Inhibition (IC50) Assay
-
Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform in the presence of varying concentrations of the test compound.
-
Metabolite Formation: The reaction is initiated by adding NADPH and allowed to proceed for a specific time.
-
Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated.[29]
The cyclohexane ring of the this compound moiety is generally metabolically stable. Hydroxylation of the cyclohexane ring can occur, but it is often a slower process compared to the metabolism of more labile functional groups.[30] This can contribute to a longer half-life and lower clearance. Furthermore, the lack of an aromatic ring reduces the likelihood of forming reactive metabolites.
B. Phase II Metabolism: Conjugation Reactions
Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid (glucuronidation), to increase its water solubility and facilitate excretion.[19][31] The hydroxyl group of the this compound moiety is a potential site for glucuronidation.
IV. Excretion: The Final Elimination
The primary route of excretion for water-soluble compounds and their metabolites is via the kidneys into the urine. Given the hydrophilic nature of the this compound moiety and its potential for glucuronidation, renal excretion is expected to be a major elimination pathway. For example, Tranexamic acid is primarily eliminated unchanged in the urine, with over 95% of the dose being excreted renally.[5][32]
Visualizing the ADME Evaluation Workflow
Caption: A generalized workflow for evaluating the ADME properties of drug candidates.
Conclusion: A Balanced Profile for Drug Development
The this compound moiety offers a compelling set of ADME properties that make it an attractive scaffold for drug discovery. Its key strengths lie in conferring high aqueous solubility and metabolic stability, which can lead to favorable pharmacokinetic profiles. While its inherent polarity may temper passive permeability, this can be modulated through careful chemical modification of other parts of the molecule. The non-planar structure may also help in avoiding recognition by efflux transporters.
Ultimately, the decision to incorporate this moiety into a drug candidate should be based on a holistic assessment of its ADME properties in the context of the overall molecular design and the desired therapeutic profile. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to make informed decisions, thereby increasing the probability of success in the challenging journey of bringing new medicines to patients.
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Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
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A Comparative Analysis of Polymers from 4-(Aminomethyl)cyclohexan-1-ol and 1,4-Diaminocyclohexane for Advanced Drug Delivery
An in-depth guide by a Senior Application Scientist
In the realm of biomedical polymer chemistry, the deliberate selection of monomers is a critical determinant of the final polymer's characteristics and its subsequent performance in sophisticated applications like drug delivery. This guide offers a comprehensive comparison of polymers synthesized from two distinct cycloaliphatic monomers: 4-(aminomethyl)cyclohexan-1-ol and 1,4-diaminocyclohexane. We will explore how the subtle yet significant difference in their functional groups—a hydroxyl and an amino group versus two amino groups—translates into substantial variations in their physicochemical properties and their efficacy as drug delivery vehicles. This analysis is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of polymer selection for therapeutic innovation.
Monomer Structure: The Foundation of Polymer Functionality
The molecular architecture of the monomer is the blueprint for the resulting polymer's properties. The two monomers in focus, while both possessing a cyclohexane ring which imparts rigidity and thermal stability, differ in their functional groups, leading to divergent polymeric characteristics.
-
This compound contains a primary amino group and a hydroxyl group. This bifunctionality allows for the formation of polyesters, polyamides, or poly(ester amide)s. The presence of the hydroxyl group introduces the potential for hydrogen bonding and increases the hydrophilicity of the resulting polymer.
-
1,4-Diaminocyclohexane is a diamine, and its two primary amino groups are ideal for the synthesis of polyamides and polyimides. The symmetrical nature of this monomer can lead to polymers with high crystallinity and thermal stability.
Caption: Workflow for the interfacial polymerization of 1,4-diaminocyclohexane.
Comparative Physicochemical Properties
The differing functional groups of the monomers give rise to polymers with distinct physicochemical properties, which are summarized in the table below. The presence of the hydroxyl group in polymers derived from this compound generally leads to increased hydrophilicity and potentially better biocompatibility compared to the more rigid and thermally stable polyamides derived from 1,4-diaminocyclohexane.
| Property | Polymers from this compound | Polymers from 1,4-Diaminocyclohexane |
| Predominant Polymer Type | Poly(ester amide)s, Polyamides | Polyamides, Polyimides |
| Hydrophilicity | Higher due to the presence of -OH groups | Lower |
| Thermal Stability (Tg, Tm) | Generally lower | Higher due to rigid structure and symmetry |
| Solubility | More soluble in a wider range of solvents | Soluble in strong acids and specific solvents |
| Biocompatibility | Potentially higher due to hydrophilicity | Generally good, but can be material-dependent |
| Biodegradability | Ester linkages can be hydrolytically cleaved | Amide bonds are generally stable |
Performance in Drug Delivery Applications
The ultimate test of these polymers is their performance in a functional context. In drug delivery, the goal is to effectively encapsulate a therapeutic agent and release it in a controlled manner.
Drug Loading and Release
-
Polymers from this compound: The increased hydrophilicity of these polymers can be advantageous for loading hydrophilic drugs. The presence of both ester and amide linkages can offer tunable degradation rates, allowing for more complex and controlled drug release profiles.
-
Polymers from 1,4-Diaminocyclohexane: These polymers, particularly polyamides, can form robust matrices that are well-suited for the sustained release of hydrophobic drugs. Their high thermal stability also makes them suitable for processing methods that require elevated temperatures.
Experimental Protocol: In Vitro Drug Release Study
-
Preparation of Drug-Loaded Nanoparticles: Prepare a solution of the polymer and the drug in a suitable solvent. Formulate nanoparticles using a method like nanoprecipitation or emulsification-solvent evaporation.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, and wash them to remove any unloaded drug.
-
Release Study: Resuspend the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline at pH 7.4) at a known concentration.
-
Sampling: At predetermined time intervals, take aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantification: Analyze the amount of drug released in the aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to determine the release kinetics.
Caption: Schematic of drug release mechanisms from a polymeric nanoparticle.
Conclusion: Selecting the Right Monomer for the Job
The choice between this compound and 1,4-diaminocyclohexane for the synthesis of drug delivery polymers is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the therapeutic application.
-
For applications requiring enhanced hydrophilicity, tunable degradation, and the delivery of hydrophilic drugs, polymers derived from This compound present a compelling option.
-
Conversely, when high thermal stability, mechanical strength, and sustained release of hydrophobic drugs are the primary objectives, polymers based on 1,4-diaminocyclohexane are likely to be more suitable.
Ultimately, a thorough understanding of the structure-property relationships of these cycloaliphatic monomers empowers researchers to design and synthesize polymers with the precise characteristics needed to advance the field of drug delivery.
References
-
Polyamides: Synthesis, Properties, and Applications. (2012). In Polymer Science: A Comprehensive Reference (Vol. 5, pp. 191-216). Elsevier. [Link]
-
Synthesis and characterization of polyamides based on 1,4-diaminocyclohexane. Journal of Applied Polymer Science, 44(5), 891-897. (1992). [Link]
-
Interfacial Polycondensation. Chemical Reviews, 65(5), 505-527. (1965). [Link]
-
Biocompatibility of Polymers for Drug Delivery. Advanced Drug Delivery Reviews, 65(10), 1283-1299. (2013). [Link]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-(Aminomethyl)cyclohexan-1-ol
Introduction
4-(Aminomethyl)cyclohexan-1-ol is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds and advanced materials.[1] Its cyclohexane scaffold provides a rigid, non-aromatic framework, while the primary amine and hydroxyl functionalities offer reactive sites for diverse chemical modifications.[1] A notable application is its role as a key intermediate in the synthesis of mucolytic agents like Ambroxol, where the trans-isomer is a core component.[1] The presence of two functional groups on the cyclohexane ring gives rise to cis and trans diastereomers, and the control of this stereochemistry is a primary consideration in its synthesis.[1] This guide provides a comprehensive comparison of various synthetic routes to this compound, offering an in-depth analysis of their efficiency, stereoselectivity, and overall practicality for researchers, scientists, and drug development professionals.
Overview of Synthetic Strategies
Several synthetic pathways to this compound have been developed, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the desired stereoisomer, scalability, cost of starting materials and reagents, and environmental impact. The most common strategies commence from readily available cyclohexane derivatives and involve key transformations such as reduction of nitriles and ketones, and reductive amination. This guide will focus on the following prominent synthetic routes:
-
Route 1: Catalytic Hydrogenation of 4-Oxocyclohexanecarbonitrile
-
Route 2: Selective Reduction of 4-(Aminomethyl)cyclohexanone
-
Route 3: Chemoenzymatic Synthesis from 1,4-Cyclohexanedione
The following sections will provide a detailed examination of each route, including step-by-step experimental protocols, a comparative analysis of their efficiencies, and a discussion of the underlying chemical principles.
Route 1: Catalytic Hydrogenation of 4-Oxocyclohexanecarbonitrile
This route is a straightforward and atom-economical approach that involves the simultaneous reduction of both the ketone and nitrile functionalities of 4-oxocyclohexanecarbonitrile. The choice of catalyst and reaction conditions plays a crucial role in determining the yield and the diastereoselectivity of the final product.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Aminomethyl)cyclohexan-1-ol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed protocol for the proper disposal of 4-(Aminomethyl)cyclohexan-1-ol. By adhering to these procedures, you will ensure compliance with safety regulations and minimize environmental impact.
Section 1: Understanding the Compound and Its Hazards
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol. This chemical structure dictates its reactivity and potential hazards, which in turn inform the necessary disposal procedures.
1.1 Hazard Identification
According to safety data sheets, this compound and its isomers are classified with the following hazards:
-
Skin Corrosion/Irritation: Can cause skin irritation or severe skin burns.[1]
-
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye damage.[1]
-
Acute Oral Toxicity: May be harmful if swallowed.[2]
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
1.2 Chemical Incompatibilities
To prevent dangerous reactions, this compound waste must be segregated from incompatible materials, most notably:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
Section 2: Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound from the point of generation to its final removal from the laboratory.
2.1 Immediate Waste Collection
Proper waste collection begins at the source of generation to prevent accidental spills and exposure.
-
Step 1: Designate a Waste Container. Select a clean, properly labeled, and chemically compatible container for the collection of this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][4] Avoid metal containers due to the basic nature of the amine group.[3]
-
Step 2: Segregate the Waste. Do not mix this compound waste with other waste streams, especially incompatible chemicals.[5] This is crucial for preventing dangerous reactions and ensuring proper disposal.
-
Step 3: Label the Container. Immediately upon adding the first waste, affix a hazardous waste label to the container. The label must include:
2.2 Temporary Storage in the Laboratory
Designated satellite accumulation areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory.[6]
-
Step 1: Choose a Suitable Location. The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[3][5] The area should be away from drains, sinks, and high-traffic areas.[5]
-
Step 2: Ensure Secondary Containment. Place the waste container in a secondary containment bin to capture any potential leaks or spills. The secondary container should be made of a compatible material and large enough to hold the entire contents of the primary container.
-
Step 3: Keep Containers Closed. Waste containers must be kept tightly sealed at all times, except when adding waste.[4][7] This minimizes the release of vapors and prevents spills.
2.3 Arranging for Final Disposal
The final disposal of this compound must be conducted through an approved waste disposal facility.[1][2][8]
-
Step 1: Contact Your Institution's Environmental Health and Safety (EHS) Office. Your EHS department is the primary resource for arranging hazardous waste pickup and disposal. They will provide specific guidance based on institutional policies and local regulations.
-
Step 2: Prepare for Pickup. Ensure all waste containers are properly labeled, sealed, and stored in the designated SAA. Do not overfill containers; a general rule is to fill to no more than 90% capacity.[7]
-
Step 3: Maintain Records. Keep accurate records of the type and quantity of waste generated. This documentation is essential for regulatory compliance.
Section 3: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
3.1 Spill Response
-
Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Sweep or scoop up the absorbed material and place it in a designated hazardous waste container.[1][9] Clean the spill area thoroughly.
-
Large Spills: Evacuate the immediate area and alert your laboratory supervisor and EHS office. Prevent the spill from entering drains or waterways.[2][10]
3.2 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][9]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][9]
Section 4: Regulatory Framework
The disposal of chemical waste is governed by a hierarchy of regulations.
-
Federal Regulations: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety in handling hazardous chemicals.[11][12]
-
State and Local Regulations: State and local agencies may have more stringent requirements for hazardous waste management.
-
Institutional Policies: Your institution's EHS department will have specific policies and procedures that must be followed.
It is the responsibility of the waste generator to be aware of and comply with all applicable regulations.[13]
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 90% capacity[7] | Allows for expansion of contents and prevents spills during handling and transport. |
| Empty Container Rinsing | Triple rinse with a suitable solvent[13] | Ensures removal of hazardous residue before the container is disposed of as non-hazardous waste. |
References
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Carl ROTH. Safety Data Sheet: Cyclohexanol. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
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Compliancy Group. (2023, May 18). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Auburn University Risk Management and Safety. Chemical Waste Management Guide. Retrieved from [Link]
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Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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United States Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements. Retrieved from [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Alabama A&M University. Hazardous Waste Manual. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Aminomethyl)cyclohexan-1-ol
Welcome to your essential guide for the safe handling of 4-(Aminomethyl)cyclohexan-1-ol. In the fast-paced environment of research and drug development, ensuring the safety of personnel is paramount. This guide provides a detailed, experience-driven protocol for the use of personal protective equipment (PPE) when working with this chemical. The procedures outlined here are designed to be a self-validating system, grounded in established safety standards to protect you and your colleagues.
Understanding the Risks: Hazard Profile of this compound
This compound is a versatile building block in organic synthesis. However, its utility is matched by a significant hazard profile that necessitates meticulous handling. The primary risks are associated with its corrosive nature and toxicity. A clear understanding of these hazards is fundamental to appreciating the causality behind the stringent PPE requirements.
According to safety data sheets, this compound is classified with several hazards. It is harmful if swallowed and can cause severe skin burns and serious eye damage.[1][2] Inhalation of dust or fumes may also lead to respiratory irritation.[1][2][3] Therefore, every procedural step must be built on a foundation of preventing contact and inhalation.
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Ingestion can lead to significant health issues. |
| Skin Corrosion (Category 1B) | Causes severe skin burns.[2] | Direct contact can cause immediate and severe tissue damage. |
| Serious Eye Damage (Category 1) | Causes serious, potentially irreversible eye damage.[2] | Splashes can lead to permanent vision loss. |
| Respiratory Irritation | May cause irritation to the respiratory tract.[3] | Inhalation of dust or fumes can lead to respiratory discomfort and damage. |
| Environmental Hazard | Can be hazardous to the aquatic environment.[4] | Improper disposal can harm ecosystems. |
The Last Line of Defense: A Comprehensive PPE Protocol
While engineering controls like fume hoods and proper ventilation are the first line of defense, PPE is the critical final barrier between you and the chemical. The following protocol is not just a list but a systematic approach to self-protection.
Eye and Face Protection: The Non-Negotiable Shield
Given that this compound can cause severe and permanent eye damage, robust eye and face protection is mandatory.[2]
-
Minimum Requirement: Chemical splash-resistant safety goggles with side shields that conform to European Standard EN166 or OSHA 29 CFR 1910.133.[2]
-
Best Practice: In addition to goggles, use a full-face shield, especially when handling larger quantities or when there is a significant risk of splashing.[5] This provides a secondary layer of protection for the entire face.
Causality: The chemical's classification as causing "Serious Eye Damage (Category 1)" means any contact could be irreversible. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from splashes.
Hand Protection: Preventing Dermal Absorption and Corrosion
The skin is a primary route of exposure, and this compound is known to cause severe burns.[2] Therefore, selecting the correct gloves is crucial.
-
Glove Type: Wear appropriate protective gloves.[1][2] Given the corrosive nature, nitrile or neoprene gloves are generally recommended. Always check the manufacturer's glove compatibility chart for the specific chemical.
-
Double Gloving: For enhanced protection, especially during compounding or handling concentrated forms, double gloving is required.[6] The outer glove should be removed and disposed of immediately after handling the chemical or in case of contamination.[6]
-
Glove Integrity: Use only powder-free gloves to prevent the powder from absorbing the hazardous material and becoming an airborne contaminant.[6] Gloves should be changed every 30-60 minutes or immediately if they are damaged or suspected of being contaminated.[6]
Causality: The "Skin Corrosion (Category 1B)" classification indicates that the substance can destroy skin tissue upon contact. Double gloving minimizes the risk of exposure through undetected pinholes or during the doffing process.
Body Protection: A Barrier Against Spills and Splashes
Protective clothing is essential to prevent accidental skin contact.[1][2][3]
-
Laboratory Coat: A clean, long-sleeved laboratory coat is the minimum requirement.
-
Enhanced Protection: For tasks with a higher risk of spillage, such as transferring large volumes, a chemically resistant apron or a disposable gown that closes in the back should be worn over the lab coat.[7][8]
-
Footwear: Fully enclosed shoes are mandatory. Do not wear open-toed shoes in the laboratory. For added protection against spills, consider shoe covers.[7]
Causality: Accidental spills can happen. Protective clothing provides a removable barrier that can be quickly taken off in case of contamination, preventing the chemical from reaching your skin.
Respiratory Protection: Ensuring Clean Air
Handling this compound, especially in its solid form, can generate dust or fumes that are harmful if inhaled.[1][2][3]
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
When Respirators are Needed: If engineering controls are not sufficient to keep airborne concentrations low, or during emergency situations like a large spill, respiratory protection is necessary.[2] A NIOSH-approved N95 respirator or its equivalent can provide protection against airborne particulates and splashes.[9]
Causality: The potential for respiratory irritation means that inhaling the compound can cause discomfort and potential harm to your respiratory system. A fume hood is designed to capture these contaminants at the source.
Operational Plan: A Step-by-Step Safe Handling Workflow
This workflow integrates the use of PPE into the entire process of handling this compound.
Caption: Safe handling workflow for this compound.
-
Preparation: Before you begin, ensure your chemical fume hood is operational. Gather all necessary equipment and the chemical.
-
Donning PPE: Put on your PPE in the correct order: gown/lab coat, inner gloves, eye and face protection, and finally, outer gloves.
-
Handling the Chemical: Perform all manipulations, such as weighing and transferring, inside the fume hood to minimize inhalation exposure.[1][4] Keep the container tightly closed when not in use.[1][2][4]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first.
-
Waste Disposal: All contaminated PPE and chemical waste must be disposed of according to institutional and local regulations in a designated, approved waste disposal plant.[1][2] Do not dispose of this chemical down the drain.[2]
-
Final Cleanup: Decontaminate your work area and wash your hands thoroughly with soap and water after removing your gloves.[1][2]
Emergency Response: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and correct first aid is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Seek immediate medical attention.[2][4]
-
Skin Contact: Take off immediately all contaminated clothing.[2] Rinse the skin with water or shower for at least 15 minutes.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If breathing is difficult, give oxygen.[1] Seek medical attention.
-
Ingestion: Rinse the mouth with water.[1][2] Do NOT induce vomiting.[2][4] Call a poison center or doctor immediately.[1][2][4]
Your facility should be equipped with an easily accessible eyewash station and safety shower.[1][4]
References
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment to Use When Handling Hazardous Drugs. Retrieved from [Link]
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Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
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Albert Kerbl GmbH. (n.d.). Protective Equipment. Retrieved from [Link]
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GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
